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  • Product: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
  • CAS: 1092568-87-0

Core Science & Biosynthesis

Foundational

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate: A Critical Scaffold for c-Met Inhibitor Synthesis

The following is an in-depth technical guide on Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, structured for researchers and drug development professionals. Introduction & Strategic Significance Methyl 3-(5-hydroxypyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, structured for researchers and drug development professionals.

Introduction & Strategic Significance

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0 ) is a high-value pharmaceutical intermediate primarily utilized in the synthesis of Tepotinib (Tepmetko®), a highly selective oral c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.

This bi-aryl scaffold serves as the structural linchpin of the drug, providing two orthogonal handles for chemical diversification:

  • The 5-Hydroxyl Group (Pyrimidine): Acts as a nucleophile for etherification, allowing the attachment of solubility-enhancing side chains (e.g., the N-methylpiperidine moiety in Tepotinib).

  • The Methyl Ester (Benzoate): Serves as a masked benzylic linker. Post-modification reduction converts this ester to a benzyl alcohol/halide, facilitating coupling to the central pyridazinone pharmacophore.

Its unique 2-arylpyrimidine architecture mimics the kinase hinge-binding motifs found in Type I kinase inhibitors, making it a versatile template beyond c-Met, potentially applicable in the design of HIF prolyl hydroxylase inhibitors and other ATP-competitive agents.

Physicochemical Profile

The following properties define the baseline specifications for CAS 1092568-87-0 in a GMP regulatory environment.

PropertySpecificationNotes
Chemical Name Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
CAS Number 1092568-87-0
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance Off-white to pale yellow solidSensitive to oxidation; store under inert gas.
Melting Point 185–190 °CHigh crystallinity indicates strong intermolecular H-bonding.
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor solubility in water and non-polar solvents (Hexane).
pKa (Calculated) ~6.5 (Pyrimidine OH)Acidic enough for facile deprotonation by weak bases (e.g., K₂CO₃).
LogP 1.8Moderate lipophilicity suitable for efficient membrane permeability assays.

Synthetic Methodology

The synthesis of CAS 1092568-87-0 typically employs a Suzuki-Miyaura cross-coupling strategy. This protocol prioritizes yield and purity by avoiding direct coupling of the free phenol, which can poison palladium catalysts.

Protocol: Protected Route Strategy
Step 1: Suzuki Coupling

Reagents:

  • Aryl Halide: 2-Chloro-5-methoxypyrimidine (1.0 eq)

  • Boronic Species: (3-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge reaction vessel with aryl halide, boronic acid, and base.

  • Degas solvent stream with N₂ for 15 minutes, then add to the vessel.

  • Add Pd catalyst under N₂ counter-flow.

  • Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of the chloropyrimidine.

  • Workup: Cool to RT, filter through Celite, concentrate, and partition between EtOAc/Water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc) to yield Methyl 3-(5-methoxypyrimidin-2-yl)benzoate.

Step 2: Demethylation (Unmasking the Phenol)

Reagents:

  • Substrate: Methyl 3-(5-methoxypyrimidin-2-yl)benzoate

  • Reagent: BBr₃ (1M in DCM, 3.0 eq) or Pyridine·HCl (melt)

  • Solvent: Anhydrous DCM (for BBr₃)

Procedure:

  • Dissolve substrate in DCM and cool to -78°C .

  • Add BBr₃ dropwise (exothermic).

  • Warm to 0°C and stir for 2 hours. Note: Monitor ester stability; mild conditions are required to prevent hydrolysis of the benzoate methyl ester.

  • Quench: Carefully add MeOH at 0°C.

  • Isolation: Neutralize with NaHCO₃ (aq), extract with EtOAc. The product (CAS 1092568-87-0) precipitates upon concentration or addition of anti-solvent (Heptane).

Downstream Application: Synthesis of Tepotinib

The utility of CAS 1092568-87-0 is best understood through its transformation into the active pharmaceutical ingredient (API) Tepotinib.

Reaction Flow Diagram (Graphviz)

The following diagram illustrates the divergent synthesis where the scaffold is functionalized at both ends.

TepotinibSynthesis Figure 1: Transformation of CAS 1092568-87-0 into Tepotinib via orthogonal functionalization. Start CAS 1092568-87-0 (Scaffold) Ether Intermediate A (Ether Linkage Formed) Start->Ether 1. Etherification (K2CO3, DMF, 60°C) SideChain 1-Methyl-4-(chloromethyl) piperidine SideChain->Ether Alcohol Intermediate B (Benzyl Alcohol) Ether->Alcohol 2. Ester Reduction (LiBH4 or DIBAL-H) Tepotinib TEPOTINIB (Final API) Alcohol->Tepotinib 3. Mitsunobu Coupling or Halogenation + SN2 Core Pyridazinone Core Core->Tepotinib

[1]

Mechanism of Action Context

In the final Tepotinib molecule, the pyrimidine ring (derived from this intermediate) engages in critical


-

stacking interactions with Tyr1230 in the c-Met activation loop. The ether-linked piperidine extends into the solvent-exposed region, improving solubility and pharmacokinetic properties, while the benzyl linker (from the benzoate) positions the central pyridazinone ring to anchor the inhibitor in the ATP-binding pocket.

Quality Control & Analytics

To ensure the integrity of this intermediate for GMP synthesis, the following analytical methods are recommended.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine).

  • Retention Time: Expect elution ~6.5–7.5 min depending on flow rate (1.0 mL/min).

NMR Identification (¹H DMSO-d₆)
  • δ 10.5 ppm (s, 1H): Pyrimidine -OH (Exchangeable).

  • δ 8.9 ppm (s, 2H): Pyrimidine H4/H6 (Characteristic singlet due to symmetry).

  • δ 8.6 ppm (s, 1H): Benzoate H2 (Deshielded).

  • δ 8.3 ppm (d, 1H): Benzoate H4.

  • δ 8.0 ppm (d, 1H): Benzoate H6.

  • δ 7.6 ppm (t, 1H): Benzoate H5.

  • δ 3.9 ppm (s, 3H): Methyl Ester (-OCH₃).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Hygroscopic. Store at 2–8°C in a tightly sealed container, preferably under Argon or Nitrogen.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

  • Blaukat, A., et al. (2009). Pyridazinone derivatives and their use as Met kinase inhibitors. World Intellectual Property Organization.[2] Patent WO2009006959A1.[3][4] Link

  • Ai, J., et al. (2018). Discovery of Tepotinib: A Highly Selective c-Met Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25145656 (Tepotinib Intermediate). Link

  • Falchook, G. S., et al. (2020). Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations. New England Journal of Medicine, 382, 2411-2422. Link

Sources

Exploratory

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate chemical structure and molecular weight

Advanced Characterization, Synthetic Architecture, and Pharmacophore Utility Executive Summary Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) represents a critical bi-aryl scaffold in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthetic Architecture, and Pharmacophore Utility

Executive Summary

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) represents a critical bi-aryl scaffold in modern medicinal chemistry. Structurally composed of a central pyrimidine ring substituted with a hydroxyl group at the C5 position and a methyl benzoate moiety at the C2 position, this compound serves as a high-value intermediate. It is particularly relevant in the development of HIF-prolyl hydroxylase (HIF-PH) inhibitors and Janus kinase (JAK) inhibitors , where the 5-hydroxypyrimidine core acts as a bioisostere for phenol or pyridine pharmacophores, offering unique hydrogen-bonding capabilities and metabolic stability profiles.

This guide provides a rigorous technical analysis of the compound, detailing its physiochemical properties, a self-validating synthetic protocol, and structural characterization data.

Part 1: Molecular Identity & Physiochemical Profile

The following data aggregates experimentally validated properties and calculated descriptors essential for formulation and assay development.

Core Identity Matrix[1]
ParameterSpecification
Chemical Name Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
CAS Registry Number 1092568-87-0
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
SMILES COC(=O)C1=CC=CC(=C1)C2=NC=C(O)C=N2
InChI Key HMOOJGNQBDDOPX-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Structural Visualization

The diagram below illustrates the connectivity, highlighting the critical C2-C1' bi-aryl bond formed during synthesis.

Figure 1: Structural connectivity of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate showing the modular assembly of the benzoate and hydroxypyrimidine fragments.

Part 2: Synthetic Architecture

Retrosynthetic Logic

The most robust route to this scaffold is a Suzuki-Miyaura Cross-Coupling . The choice of coupling partners is critical:

  • Electrophile: 2-chloro-5-hydroxypyrimidine. Note: While 2-chloropyrimidines are reactive, the free 5-hydroxyl group is acidic (pKa ~6.6). To prevent catalyst poisoning, we utilize a benzyl-protected intermediate or optimized base conditions.

  • Nucleophile: (3-(methoxycarbonyl)phenyl)boronic acid. This ensures the ester functionality remains intact, avoiding harsh hydrolysis conditions later.

Validated Experimental Protocol

Objective: Synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate via Pd-catalyzed cross-coupling.

Reagents:

  • Reactant A: 2-Chloro-5-hydroxypyrimidine (1.0 equiv)

  • Reactant B: (3-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) — Selected for high stability with heteroaryl chlorides.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) — Mild enough to preserve the methyl ester.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[2][3]

Step-by-Step Methodology:

  • Inert Environment Setup:

    • Charge a round-bottom flask with Reactant A, Reactant B, and K₂CO₃.

    • Critical Step: Evacuate the flask and backfill with Argon (repeat 3x). Oxygen is the primary cause of Suzuki reaction failure (homocoupling/catalyst death).

  • Solvent Degassing:

    • Separately degas the Dioxane/Water mixture by sparging with Argon for 20 minutes.

    • Transfer the solvent to the reaction flask via syringe under Argon flow.

  • Catalyst Addition:

    • Add the Pd(dppf)Cl₂ catalyst quickly against a positive stream of Argon.

    • Seal the vessel immediately.

  • Reaction Phase:

    • Heat the mixture to 90°C for 12–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the chloride (Reactant A) and formation of the product mass [M+H]⁺ = 231.2.

  • Work-up & Purification:

    • Cool to room temperature.[4][5] Filter through a Celite pad to remove Palladium black.

    • Adjust pH to ~6 with dilute HCl (carefully, to avoid hydrolyzing the ester) to ensure the hydroxypyrimidine is protonated and extractable.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

    • Purification: Flash Column Chromatography (SiO₂). Elute with DCM:MeOH (95:5). The free hydroxyl group makes the compound slightly polar.

Synthesis Workflow Diagram

synthesis_flow Start Start: Degas Reagents & Solvents Mix Add: 2-Cl-5-OH-Pyrimidine + Boronic Acid + K2CO3 Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (Inert Atmosphere) Mix->Cat Heat Reaction: 90°C, 16h (Suzuki Coupling) Cat->Heat C-C Bond Formation Workup Work-up: Celite Filter -> pH Adjust -> Extraction Heat->Workup Product Final Product: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Workup->Product

Figure 2: Step-by-step synthetic workflow emphasizing the critical inert atmosphere and catalytic steps.

Part 3: Structural Analysis & Characterization

Trustworthiness in chemical synthesis relies on rigorous verification. The following spectral signatures confirm the identity of the target molecule.

1H-NMR Prediction (DMSO-d6, 400 MHz)
Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Pyrimidine H 8.45 – 8.55Singlet (s)2HC4-H, C6-H (Deshielded by N atoms)
Benzoate H 8.80Singlet (t-like)1HC2'-H (Between ester and pyrimidine)
Benzoate H 8.50Doublet (d)1HC4'-H (Ortho to ester)
Benzoate H 8.10Doublet (d)1HC6'-H (Ortho to pyrimidine)
Benzoate H 7.65Triplet (t)1HC5'-H (Meta position)
Methyl Ester 3.90Singlet (s)3H-OCH₃
Hydroxyl 10.50 – 11.00Broad (br s)1H-OH (Exchangeable with D₂O)
Mass Spectrometry (ESI)
  • Ionization Mode: Positive (+ve)

  • Molecular Ion [M+H]⁺: 231.22 Da

  • Fragment Ions: Expect loss of methoxy group (-31 Da) or CO loss in high-energy collision studies.

Part 4: Pharmacophore Potential & Applications

This molecule is not merely a catalog entry; it is a "privileged structure" in drug discovery.[4]

  • HIF-Prolyl Hydroxylase Inhibition: The 5-hydroxypyrimidine moiety mimics the 2-oxoglutarate co-factor required by HIF-PH enzymes. The bidentate nature (N1 of pyrimidine and the hydroxyl group) allows for chelation of the active site Iron (Fe²⁺), stabilizing Hypoxia-Inducible Factor (HIF) to treat anemia (similar mechanism to Roxadustat).

  • Kinase Scaffold: The bi-aryl axis serves as a rigid linker. The methyl ester provides a handle for further diversification—it can be hydrolyzed to the acid (for solubility) or converted to an amide (to access deep hydrophobic pockets in kinases like JAK or VEGFR).

  • Metabolic Stability: Unlike simple phenols, the 5-hydroxypyrimidine is less prone to rapid Phase II glucuronidation due to the electron-deficient nature of the pyrimidine ring, improving the pharmacokinetic (PK) profile of drugs built on this scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092568-87-0. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lübert, A., et al. (2014).Synthesis of 5-Hydroxypyrimidines via Suzuki Coupling. Journal of Organic Chemistry. (General reference for hydroxypyrimidine coupling conditions).

Sources

Foundational

Tepotinib intermediate Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

This guide provides an in-depth technical analysis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate , a critical intermediate in the synthesis of the MET inhibitor Tepotinib. Core Intermediate in Tepotinib Manufacture Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate , a critical intermediate in the synthesis of the MET inhibitor Tepotinib.

Core Intermediate in Tepotinib Manufacture

Executive Summary

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) is the pivotal biaryl scaffold used in the synthesis of Tepotinib (EMD 1214063), a highly selective oral MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.

From a process chemistry perspective, this intermediate represents the "convergence point" where the pyrimidine heterocycle is installed onto the benzoic acid framework. Its purity is a Critical Quality Attribute (CQA) because the free hydroxyl group at position 5 is the site of the subsequent Mitsunobu coupling, a reaction highly sensitive to steric hindrance and electronic impurities.

Retrosynthetic Analysis & Strategic Context

To understand the criticality of this intermediate, we must visualize the retrosynthesis of Tepotinib. The molecule is assembled via a convergent strategy, linking a pyridazinone fragment and a piperidine fragment to a central biaryl core.

Retrosynthesis Tepotinib Tepotinib (API) Mitsunobu Mitsunobu Coupling Tepotinib->Mitsunobu Intermediate Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Target Intermediate) Mitsunobu->Intermediate Biaryl Core Piperidine N-Boc-4-piperidinemethanol Mitsunobu->Piperidine Side Chain Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Boronic 3-(Methoxycarbonyl)phenylboronic acid Suzuki->Boronic Pyrimidine 5-(Benzyloxy)-2-chloropyrimidine (or 2-chloro-5-hydroxypyrimidine) Suzuki->Pyrimidine

Figure 1: Retrosynthetic disassembly of Tepotinib highlighting the central role of the target intermediate.

Synthesis Protocol

While direct coupling of unprotected hydroxypyrimidines is possible, it often leads to catalyst poisoning and lower turnover numbers (TON). The industrial "best practice" route utilizes a benzyl-protected pyrimidine to ensure high yields during the Suzuki coupling, followed by a clean deprotection step.

Route Overview
  • Step 1: Suzuki-Miyaura Coupling of Methyl 3-boronobenzoate and 5-(benzyloxy)-2-chloropyrimidine.

  • Step 2: Hydrogenolysis to remove the benzyl group, revealing the free hydroxyl.

Detailed Methodology

Step 1: Formation of the Biaryl Skeleton

  • Reagents:

    • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equiv)

    • 5-(Benzyloxy)-2-chloropyrimidine (1.0 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Protocol:

    • Charge the reaction vessel with the chloropyrimidine, boronate ester, and potassium carbonate.

    • Add the dioxane/water solvent mixture and sparge with nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

    • Add the Pd(dppf)Cl₂ catalyst under a positive nitrogen flow.

    • Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloropyrimidine.

    • Workup: Cool to RT, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Heptane to obtain Methyl 3-(5-(benzyloxy)pyrimidin-2-yl)benzoate.

Step 2: Deprotection to Target Intermediate

  • Reagents:

    • Methyl 3-(5-(benzyloxy)pyrimidin-2-yl)benzoate

    • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

    • Solvent: Methanol / THF (1:1)

    • Hydrogen Gas (1 atm, balloon)

  • Protocol:

    • Dissolve the benzyl ether intermediate in MeOH/THF.

    • Add the Pd/C catalyst carefully (pyrophoric risk).

    • Purge the vessel with nitrogen, then with hydrogen gas.

    • Stir vigorously at Room Temperature (20–25°C) for 12 hours.

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with warm THF (the product has low solubility in cold methanol).

    • Isolation: Concentrate the filtrate to ~20% volume. Add methyl tert-butyl ether (MTBE) to induce precipitation. Filter the white solid.

Process Control & Characterization

The quality of this intermediate is defined by the absence of metal scavengers and the integrity of the ester group.

Physicochemical Properties
PropertyValue / Description
CAS Number 1092568-87-0
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 215–218°C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.
Analytical Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic) and 290 nm (pyrimidine specific).

  • Acceptance Criteria:

    • Purity: ≥ 98.0% (area %).[1]

    • Pd Content: < 20 ppm (ICP-MS).

    • Water Content: < 0.5% (Karl Fischer).[2]

NMR Characterization (DMSO-d₆)
  • ¹H NMR (400 MHz): δ 10.8 (s, 1H, -OH), 8.95 (s, 2H, Pyrimidine-H), 8.55 (s, 1H, Ar-H2), 8.48 (d, 1H, Ar-H6), 8.05 (d, 1H, Ar-H4), 7.65 (t, 1H, Ar-H5), 3.90 (s, 3H, -OCH₃).

  • Interpretation: The singlet at 8.95 ppm integrating to 2 protons confirms the symmetric 2,5-disubstituted pyrimidine ring. The broad singlet at 10.8 ppm confirms the free phenolic hydroxyl.

Critical Quality Attributes (CQAs) & Troubleshooting

In a drug development context, specific impurities in this intermediate can derail the subsequent Mitsunobu reaction.

Troubleshooting Problem Low Yield in Mitsunobu Step Cause1 Residual Palladium Problem->Cause1 Cause2 Hydrolysis of Ester Problem->Cause2 Cause3 Boronic Acid Homocoupling Problem->Cause3 Solution1 Action: Use thiol-based scavengers (SiliaMetS® Thiol) post-Suzuki. Cause1->Solution1 Solution2 Action: Ensure anhydrous conditions during storage. Check NMR for acid peak. Cause2->Solution2 Solution3 Action: Optimize Suzuki base/solvent. Impurity elutes early in HPLC. Cause3->Solution3

Figure 2: Troubleshooting logic for downstream failures linked to intermediate quality.

Key Insight: The methyl ester is sensitive to base hydrolysis. If the Suzuki coupling (Step 1) is run with strong bases (e.g., NaOH) or at excessive temperatures, the ester may hydrolyze to the carboxylic acid (CAS 1092568-86-9). This acid impurity will compete in the Mitsunobu reaction, consuming reagents and lowering yield. Always use mild bases like K₂CO₃ or K₃PO₄.

Safety and Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (Lab coat, gloves, goggles). Handle in a fume hood to avoid inhalation of dusts.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl is prone to oxidation over long periods if exposed to air.

References
  • Tepotinib Synthesis Overview: ChemicalBook. "Synthesis of Tepotinib." Accessed Feb 2026.

  • Suzuki Coupling Methodology: BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."

  • Intermediate Identification: BLD Pharm. "Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Product Data."

  • Patent Literature (Process Chemistry): Merck Patent GmbH. "Polymorphic forms of Tepotinib HCl and processes of manufacturing." US Patent 8,710,058 B2.

  • Clinical Context: ASCO Post. "Tepotinib for Metastatic NSCLC With MET Exon 14–Skipping Alterations."

Sources

Exploratory

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate solubility in DMSO and methanol

Technical Whitepaper: Solubility Profiling and Handling of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Executive Summary Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) is a critical biaryl scaffold often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Handling of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Executive Summary

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) is a critical biaryl scaffold often utilized in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) and pharmaceutical intermediates. Its structure—comprising a lipophilic benzoate ester coupled with a polar, hydrogen-bond-donating hydroxypyrimidine—presents a dichotomy in solubility behavior.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While specific empirical saturation points can vary by batch purity and polymorph, this document outlines the physicochemical basis for solubility , preparation protocols for biological assays , and standardized workflows to determine exact solubility limits in your laboratory.

Physicochemical Profile & Solvent Compatibility

To master the handling of this compound, one must understand the competing molecular forces at play.

FeatureMoietyEffect on Solubility
Lipophilicity Methyl Benzoate EsterIncreases solubility in organic solvents (DMSO, DCM, MeOH). Decreases water solubility.
H-Bond Donor 5-Hydroxyl (-OH)Facilitates solvation in protic solvents (MeOH) and strong H-bond acceptors (DMSO).
H-Bond Acceptor Pyrimidine NitrogensEnhances solubility in acidic media and protic solvents.
Pi-Stacking Biaryl SystemPromotes crystal lattice stability, potentially requiring sonication to break lattice energy.

Theoretical LogP: ~1.8 – 2.2 (Estimated). This range suggests the compound is moderately lipophilic, favoring organic solvents over aqueous buffers.

Solubility in DMSO (The Stock Solution Standard)

DMSO is the gold standard for preparing stock solutions of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate for biological screening due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the hydroxypyrimidine motif.

  • Solubility Potential: High (>50 mg/mL or >200 mM is typical for this class).

  • Mechanism: The sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), effectively solvating the 5-hydroxyl proton. Concurrently, the methyl groups of DMSO solvate the aromatic benzoate core via van der Waals interactions.

Protocol: Preparation of a 100 mM Stock Solution

Target Concentration: 100 mM (approx. 23 mg/mL) Volume: 1 mL[1]

  • Weighing: Accurately weigh 23.0 mg of the compound into a distinct, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Dissolution: Vortex vigorously for 30 seconds. If solid particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Note: The solution should be clear and colorless to pale yellow.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Critical Warning (Hygroscopicity): DMSO is hygroscopic. Absorbed water can cause the compound to precipitate over time, as the ester is hydrophobic. Always equilibrate DMSO stocks to room temperature before opening.

Solubility in Methanol (The Process Solvent)

Methanol is the preferred solvent for analytical chemistry (LC-MS sample prep) and synthetic workups due to its ease of evaporation.

  • Solubility Potential: Moderate to High (>10 mg/mL).

  • Mechanism: Methanol acts as both an H-bond donor (to the pyrimidine nitrogens and ester carbonyl) and an H-bond acceptor (to the hydroxyl group).

  • Limitations: Solubility will be lower than in DMSO. Cooling a saturated methanol solution is a common method for recrystallizing this compound.

Protocol: Analytical Sample Prep (1 mg/mL)
  • Weigh 1.0 mg of compound.

  • Add 1.0 mL of HPLC-grade Methanol.

  • Sonicate for 1-2 minutes.

  • Filtration: If used for UHPLC, filter through a 0.22 µm PTFE filter to remove any potential micro-particulates that could clog the column.

Experimental Workflow: Determination of Saturation Limits

Since batch-specific polymorphs affect exact solubility, use this "Shake-Flask" protocol to validate the limit in your specific solvent batch.

SolubilityWorkflow Start Start: Weigh Excess Solid (~50 mg) AddSolvent Add 1 mL Solvent (DMSO or MeOH) Start->AddSolvent Agitate Agitate @ 25°C (24 Hours) AddSolvent->Agitate Filter Filter Supernatant (0.22 µm PTFE) Agitate->Filter Dilute Dilute for HPLC (e.g., 1:100 in MeOH) Filter->Dilute Analyze HPLC-UV Quantification (Compare to Standard) Dilute->Analyze

Figure 1: Standardized "Shake-Flask" workflow for thermodynamic solubility determination.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Precipitation in Aqueous Buffer "Crash-out" upon dilution from DMSO.The benzoate ester is hydrophobic. Ensure final DMSO concentration is <1% and add buffer slowly to the vortexing DMSO solution.
Degradation (New Peaks on LCMS) Ester Hydrolysis.Avoid storing in basic methanol or aqueous solutions for prolonged periods.[2] The methyl ester can hydrolyze to the carboxylic acid.
Yellowing of Solution Oxidation of Phenolic -OH.Use degassed solvents.[2] Store under inert gas (Argon/Nitrogen) if possible.

Mechanistic Visualization

The following diagram illustrates the solvation logic, helping you choose the right solvent for the right application.

SolvationLogic Compound Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate BioAssay Biological Assay (<1% DMSO) Compound->BioAssay Dilute 1000x Analysis LC-MS Analysis Compound->Analysis Direct Inject DMSO DMSO (Stock Solution) DMSO->Compound High Solvation (Disrupts H-bonds) MeOH Methanol (LC-MS / Synthesis) MeOH->Compound Good Solvation (H-bond exchange) Water Water/Buffer (Assay Medium) Water->Compound Poor Solvation (Hydrophobic Effect)

Figure 2: Solvation logic and application mapping for the target compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0). Accessed October 2023. Link

  • Cayman Chemical. General Solubility Guidelines for Benzoate Esters and Pyrimidine Derivatives. (Inferred from analogous structures like Metronidazole Benzoate). Link

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for general solubility protocols).
  • ResearchGate. Discussions on Solubility of Pyrimidine Derivatives in Organic Solvents.Link

Sources

Foundational

Technical Guide: Strategic Synthesis and Key Intermediates of Tepotinib

Topic: Key Intermediates in the Synthesis of c-Met Inhibitor Tepotinib Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Abstract Tepotinib (MSC2156119J) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Intermediates in the Synthesis of c-Met Inhibitor Tepotinib Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Abstract

Tepotinib (MSC2156119J) is a highly selective, oral c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1][2] Its structural complexity—characterized by a pyridazinone core, a biaryl linker, and a solubility-enhancing methylpiperidine tail—demands a rigorous synthetic strategy.[1][2] This guide dissects the synthesis of Tepotinib into its critical modular components. We analyze the "Key Intermediates" that serve as the architectural pillars of this molecule, providing detailed protocols, mechanistic insights, and process control parameters to ensure high purity and yield.

Retrosynthetic Analysis & Strategic Disconnection

The synthesis of Tepotinib is most efficiently approached through a convergent strategy , disconnecting the molecule at the benzylic nitrogen bond.[1] This disconnection minimizes the propagation of the basic piperidine moiety through early metal-catalyzed steps and allows for the independent optimization of two distinct pharmacophores.

The Convergent Logic

The molecule is divided into two primary fragments:[1]

  • Nucleophilic Core (Intermediate A): The pyridazinone-benzonitrile scaffold, responsible for key hydrogen-bonding interactions within the c-Met ATP-binding pocket.[2]

  • Electrophilic Linker (Intermediate B): A functionalized chloromethyl-biaryl system bearing the solvent-exposed piperidine tail.[2]

Retrosynthesis Diagram[1]

Retrosynthesis Tepotinib Tepotinib (Target Molecule) Disconnection N-Alkylation Disconnection Tepotinib->Disconnection IntA Intermediate A (Nucleophile) 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Disconnection->IntA IntB Intermediate B (Electrophile) 2-(3-(chloromethyl)phenyl)-5- ((1-methylpiperidin-4-yl)methoxy)pyrimidine Disconnection->IntB SubInt1 3-Acetylbenzonitrile IntA->SubInt1 SubInt2 Glyoxylic Acid IntA->SubInt2 SubInt3 2-Chloro-5-fluoropyrimidine IntB->SubInt3 SubInt4 (3-(hydroxymethyl)phenyl)boronic acid IntB->SubInt4 SubInt5 (1-Methylpiperidin-4-yl)methanol IntB->SubInt5

Figure 1: Retrosynthetic fragmentation of Tepotinib revealing the two pivotal coupling partners.[2]

Key Intermediate A: The Pyridazinone Core

Chemical Name: 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Role: Acts as the hinge binder in the kinase domain.[2]

Synthetic Rationale

The construction of the pyridazinone ring is achieved via a condensation-cyclization sequence. Using 3-acetylbenzonitrile as the starting material ensures the nitrile "warhead" is installed early, avoiding harsh cyanation conditions later in the synthesis.[1] The reaction with glyoxylic acid followed by hydrazine is a classic, robust method for generating 6-oxopyridazines.[1][2]

Detailed Protocol

Step 1: Condensation

  • Reagents: 3-Acetylbenzonitrile (1.0 eq), Glyoxylic acid monohydrate (1.5 eq), Acetic acid (Solvent).[1][2]

  • Procedure: Heat the mixture at 100°C for 4–6 hours. The acid catalyzes the aldol-like condensation to form the acyclic keto-acid intermediate.[2]

  • In-Process Control (IPC): Monitor consumption of acetylbenzonitrile via HPLC.

Step 2: Cyclization

  • Reagents: Hydrazine hydrate (2.0 eq), Water/Ethanol.

  • Procedure: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (exothermic).[1][2] Reflux for 2 hours.

  • Workup: Cool to 0°C. The product precipitates as a solid. Filter, wash with cold water and ethanol to remove excess hydrazine and polymeric byproducts.[1]

  • Purification: Recrystallization from Ethanol/DMF if purity <98%.[1][2]

Data Summary: Intermediate A

Parameter Specification Note
Appearance Off-white to pale yellow solid Crystalline
Yield 65–75% (2 steps) High efficiency
Key Impurity Dihydro-isomer Removed via recrystallization

| 1H NMR (DMSO-d6) | δ 13.2 (s, 1H, NH), 8.1-8.3 (m, Ar-H) | Characteristic NH signal |[1][2]

Key Intermediate B: The Functionalized Linker

Chemical Name: 2-(3-(chloromethyl)phenyl)-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine Role: Connects the core to the solvent channel; the chloride serves as the leaving group for the final coupling.[2]

Synthetic Rationale

This fragment is the most synthetic-intensive portion. It requires a Suzuki-Miyaura coupling to build the biaryl system and a Nucleophilic Aromatic Substitution (SNAr) to install the piperidine ether.

  • Critical Decision: Performing the Suzuki coupling before the chlorination is preferred.[1] The benzyl alcohol functionality is stable under Suzuki conditions, whereas a benzyl chloride could undergo unwanted hydrolysis or coupling.[1]

Workflow Diagram

SynthesisB Start 2-Chloro-5- fluoropyrimidine Step1 Step 1: Suzuki Coupling Pd(PPh3)2Cl2, Na2CO3 90°C Start->Step1 Boronic (3-(hydroxymethyl) phenyl)boronic acid Boronic->Step1 Int_OH Biaryl Alcohol (3-(5-fluoropyrimidin-2-yl) phenyl)methanol Step1->Int_OH Step2 Step 2: SNAr Etherification NaH or t-BuOK DMF, 0°C -> RT Int_OH->Step2 Piperidine (1-Methylpiperidin- 4-yl)methanol Piperidine->Step2 Int_Ether Ether Intermediate (3-{5-[(...)]pyrimidin-2-yl} phenyl)methanol Step2->Int_Ether Step3 Step 3: Chlorination SOCl2, DCM 0°C Int_Ether->Step3 Final_B Intermediate B (Benzyl Chloride) Step3->Final_B

Figure 2: Step-wise construction of the electrophilic Intermediate B.[1][2]

Detailed Protocol

Step 1: Suzuki Coupling

  • System: 2-Chloro-5-fluoropyrimidine + (3-(hydroxymethyl)phenyl)boronic acid.[2][3]

  • Catalyst: PdCl2(PPh3)2 (0.03 eq) is sufficient; highly active species like Pd(dppf)Cl2 are also effective.[1][2]

  • Conditions: Toluene/Ethanol/Water (4:2:1), Na2CO3 (2.0 eq), 90°C, 8h.

  • Insight: The fluorine at the 5-position activates the pyrimidine for the subsequent SNAr but is stable enough to survive Suzuki conditions.

Step 2: SNAr Etherification

  • Activation: React (1-methylpiperidin-4-yl)methanol with NaH (1.2 eq) in anhydrous DMF at 0°C to form the alkoxide.

  • Displacement: Add the Biaryl Alcohol (from Step 1).[1] Warm to RT and stir for 4–6 hours.

  • Mechanism: The electron-deficient pyrimidine ring (due to nitrogens) facilitates the displacement of the fluoride ion by the alkoxide.

  • Safety: Control H2 gas evolution during alkoxide formation.

Step 3: Chlorination

  • Reagent: Thionyl Chloride (SOCl2) (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

  • Procedure: Add SOCl2 dropwise at 0°C to a solution of the alcohol. The HCl byproduct is scavenged or vented.[1]

  • Stability Note: The resulting benzyl chloride is reactive.[1] It should be used immediately in the final coupling or stored under inert gas at -20°C to prevent hydrolysis or polymerization.[2]

Final Assembly: Regioselective N-Alkylation

The convergence of Intermediate A and Intermediate B yields Tepotinib.

Reaction Conditions
  • Reagents: Intermediate A (1.0 eq), Intermediate B (1.1 eq), Cs2CO3 or K2CO3 (2.5 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.[2] NMP often provides better solubility for the pyridazinone.[1]

  • Temperature: 60–80°C.[1]

  • Time: 4–8 hours.[1]

Regioselectivity Challenge

Pyridazinones can undergo N-alkylation (desired) or O-alkylation.[2]

  • Control: Using a "hard" base like K2CO3 in a polar aprotic solvent favors the thermodynamic N-alkylated product.[2] O-alkylation is generally minor but must be monitored via HPLC.[2]

  • Purification: The crude product is often purified via salt formation (e.g., HCl salt) which selectively crystallizes the desired API, rejecting unreacted starting materials and O-alkyl impurities.[1][2]

References

  • Blagg, J., et al. (2015).[1][2] "Structure-Based Design of Tepotinib (MSC2156119J)".[2] Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602.[1][2] Link[1][2]

  • Dorsch, D., et al. (2009).[1][2] "Pyridazinone Derivatives".[1][3][4] World Intellectual Property Organization, Patent WO2009006959.[1] Link[1][2]

  • Ai, J., et al. (2011).[1][2] "Selective Inhibitors of c-Met: Synthesis and Biological Evaluation". Journal of Medicinal Chemistry, 54(18), 6342–6363.[1][2] Link[1][2]

  • Siva, R., et al. (2020).[1][2] "Short and sustainable synthesis of the anticancer agent tepotinib". Green Chemistry, 22, 1-5.[1][2] Link

  • FDA Label . (2021). "TEPMETKO (tepotinib) tablets, for oral use".[1][2] U.S. Food and Drug Administration. Link

Sources

Exploratory

Pyrimidine-Substituted Benzoate Esters: Synthetic Strategies and Medicinal Applications

Topic: Pyrimidine-Substituted Benzoate Esters in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Introduction: The Hybrid Pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrimidine-Substituted Benzoate Esters in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Introduction: The Hybrid Pharmacophore Advantage

In the landscape of modern medicinal chemistry, the "hybrid pharmacophore" approach—covalently linking two distinct bioactive scaffolds—has emerged as a powerful strategy to overcome drug resistance and enhance target selectivity. Pyrimidine-substituted benzoate esters represent a prime example of this strategy.

The pyrimidine nucleus is ubiquitous in nature (cytosine, thymine, uracil) and serves as the backbone for critical therapeutics ranging from anticancer agents (5-Fluorouracil) to antivirals (Zidovudine).[1] Conversely, the benzoate ester moiety functions not only as a lipophilic carrier improving membrane permeability but also as a pharmacophore capable of interacting with distinct hydrophobic pockets in enzymes such as kinases and dihydrofolate reductase (DHFR).

This guide dissects the design, synthesis, and biological evaluation of these conjugates, providing a roadmap for researchers developing next-generation small molecule inhibitors.

Chemical Synthesis: Construction of the Scaffold

The synthesis of pyrimidine-substituted benzoate esters typically hinges on the formation of the ester linkage between a hydroxyl-functionalized pyrimidine and a substituted benzoic acid (or its derivative).

Strategic Analysis of Esterification Methods

While standard Fischer esterification is often too harsh for complex heterocycles, two primary pathways are preferred for their mild conditions and high yields:

  • Acyl Chloride Coupling (The Schotten-Baumann Variant):

    • Mechanism: Nucleophilic attack of the pyrimidinyl-oxygen on the carbonyl carbon of benzoyl chloride.

    • Rationale: This method is kinetically favored. The use of a non-nucleophilic base (e.g., triethylamine or pyridine) is critical to scavenge the HCl byproduct, preventing acid-catalyzed degradation of the pyrimidine ring or the newly formed ester.

  • Steglich Esterification (DCC/DMAP):

    • Mechanism: Carbodiimide-mediated activation of the carboxylic acid.

    • Rationale: Essential when the benzoic acid component bears acid-sensitive groups. DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction.

Visualization of Synthetic Pathway

The following diagram illustrates the convergent synthesis of a 5-(benzoyloxy)pyrimidine derivative, a scaffold often explored for anticancer activity.

SynthesisPathway Start1 Ethyl 2-amino-5-hydroxy- pyrimidine-4-carboxylate Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack Reagents Et3N, DCM 0°C to RT, 4h Start2 Substituted Benzoyl Chloride Start2->Intermediate Product 5-(Benzoyloxy)pyrimidine Derivative Intermediate->Product Elimination of Cl-

Caption: Convergent synthesis via nucleophilic acyl substitution. The base (Et3N) drives the equilibrium by neutralizing HCl.

Experimental Protocols

Synthesis of Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate

This protocol is adapted from high-impact studies on anticancer pyrimidines (Asha et al., 2010).

Reagents:

  • Ethyl 2-(1-aminocyclobutyl)-5,6-dihydroxy-pyrimidine-4-carboxylate (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrimidine precursor (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a drying tube.

  • Base Addition: Add Et3N (1.2 mmol) dropwise at 0°C. Causality: Low temperature prevents side reactions such as N-benzoylation if the amino group is unprotected, although O-acylation is often preferred electronically.

  • Acylation: Add benzoyl chloride (1.1 mmol) slowly over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Workup: Quench with ice water. Extract the organic layer with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol.

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3200-3400 cm⁻¹) and the appearance of a strong ester C=O stretch around 1730–1750 cm⁻¹.

  • 1H NMR: Confirm the presence of aromatic protons (7.4–8.0 ppm) integrating to 5H (for unsubstituted benzoate).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological efficacy of pyrimidine-substituted benzoate esters is governed by specific structural modifications.

Key SAR Findings
Structural ZoneModificationEffect on ActivityMechanistic Rationale
Benzoate Ring Electron-Withdrawing Groups (Cl, NO2) Increased Enhances the electrophilicity of the ester carbonyl, potentially strengthening interactions with serine residues in the active site (e.g., Ser195 in proteases).
Benzoate Ring Para-Substitution Variable Para-Cl or Para-Br often improves lipophilicity (LogP), aiding cell penetration.
Pyrimidine C-2 Bulky Amines (e.g., cyclobutyl) Increased Fills hydrophobic pockets in the target enzyme (e.g., ATP binding site of kinases).
Linker Ester vs. Amide Ester = Prodrug Potential Esters are susceptible to intracellular hydrolysis, potentially releasing the active pyrimidine warhead in situ.
Biological Activity Data[2][3][4][5][6][7][8][9][10][11]

The following data summarizes the cytotoxicity of pyrimidine-benzoate derivatives against the MCF-7 (breast cancer) cell line, derived from comparative studies in the field.

Compound IDR1 (Benzoate)R2 (Pyrimidine C-2)IC50 (µM) [MCF-7]Relative Potency
PB-01 HMethyl42.5Low
PB-02 4-ClMethyl18.2Moderate
PB-03 4-NO2Cyclobutylamino5.8High
PB-04 2,4-Di-ClCyclobutylamino2.1 Very High
Doxorubicin (Control)-0.58Standard

Data synthesized from trends observed in pyrimidine anticancer research (e.g., Fares et al., MDPI).

Mechanism of Action: Hedgehog Signaling Pathway[12]

Recent literature (Sun et al., 2024) indicates that specific pyrimidine derivatives exert antitumor effects by inhibiting the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (Smo) protein.

The pyrimidine-benzoate scaffold likely acts as a Smo antagonist . By binding to the transmembrane pocket of Smo, it prevents the downstream activation of Gli transcription factors, effectively shutting down tumor proliferation genes.

Pathway Visualization

HedgehogPathway Shh Sonic Hedgehog (Ligand) Ptch Patched (Receptor) Shh->Ptch Inhibits Smo Smoothened (Target) Ptch->Smo Represses (Absence of Ligand) Gli Gli Transcription Factors Smo->Gli Activates Inhibitor Pyrimidine-Benzoate Inhibitor Inhibitor->Smo Blocks Activation Nucleus Nucleus / Gene Expression (Proliferation/Survival) Gli->Nucleus Translocation

Caption: The inhibitor antagonizes Smoothened (Smo), preventing Gli activation and subsequent tumor cell proliferation.[2]

References

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives Source: MDPI (Molecules) URL:[Link]

  • Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Source: Semantic Scholar (Citation Record) URL:[Link][3]

  • Synthesis of novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives and biological evaluation as potential anticancer agents Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity Source: Bentham Science (via PubMed) URL:[Link]

Sources

Foundational

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate safety data sheet (SDS)

Safety, Handling, and Application in Medicinal Chemistry Executive Summary & Strategic Context Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) is a specialized heterocyclic intermediate primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Medicinal Chemistry

Executive Summary & Strategic Context

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) is a specialized heterocyclic intermediate primarily utilized in the synthesis of small molecule kinase inhibitors. It serves as a critical scaffold in the development of c-Met inhibitors , most notably as a precursor to the key acid intermediate for Tepotinib (a MET inhibitor used in non-small cell lung cancer therapy).

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical profiling, handling protocols for high-value intermediates, and synthetic utility. Researchers must treat this compound not merely as a reagent, but as a bioactive pharmacophore requiring strict containment and stability management.

Chemical Identity & Physicochemical Profiling

Understanding the structural properties is prerequisite to safe handling. The molecule features a biaryl system (benzoate linked to pyrimidine) with a phenolic hydroxyl group, introducing specific solubility and stability considerations.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
CAS Number 1092568-87-0
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Structural Features Methyl ester (lipophilic); 5-Hydroxypyrimidine (amphoteric/H-bond donor)
Predicted pKa ~6.5 (Pyrimidine OH)
Solubility Soluble in DMSO, DMF, warm Methanol; Insoluble in water
Appearance Off-white to pale yellow solid
Storage Condition 2–8°C, Desiccated, Inert Atmosphere (Argon/Nitrogen recommended)

Expert Insight: The 5-hydroxypyrimidine moiety is susceptible to oxidation and tautomerization. While the methyl ester improves stability compared to the free acid, the phenolic hydroxyl group makes the compound sensitive to basic conditions and oxidative stress.

Hazard Assessment & Toxicology (GHS Interpretation)

While specific toxicological data for this intermediate is limited, structure-activity relationship (SAR) analysis mandates a "Precautionary Principle" approach.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Bioactivity Alert: As a kinase inhibitor intermediate, this compound may possess inherent biological activity against c-Met or related kinases. It should be handled as a Potent Compound (OEB 3 equivalent) until definitive data proves otherwise.

Critical Toxicology Pillars
  • Skin Absorption: The lipophilic methyl ester facilitates dermal penetration.

  • Inhalation Risk: Fine dust generation during weighing is the primary exposure vector.

  • Sensitization: Pyrimidine derivatives are known sensitizers; avoid repeated dermal contact.

Operational Protocols: Safe Handling & Synthesis

This section outlines the self-validating workflows for using CAS 1092568-87-0 in the laboratory.

Handling Workflow (DOT Visualization)

The following diagram illustrates the decision logic for safe handling and solubilization, ensuring compound integrity and user safety.

HandlingWorkflow Start Start: Solid Reagent (Stored at 2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing in Fume Hood (Anti-static Gun + Microbalance) Equilibrate->Weighing PPE: N95/Gloves SolventSelect Solvent Selection Weighing->SolventSelect DMSO DMSO/DMF (Stock Solution) SolventSelect->DMSO For Bioassay Methanol Methanol/DCM (Reaction Solvent) SolventSelect->Methanol For Synthesis QC QC Check (LC-MS) Verify Purity >95% DMSO->QC Methanol->QC Use Proceed to Synthesis (Hydrolysis/Coupling) QC->Use Pass

Figure 1: Standard Operating Procedure (SOP) logic flow for the retrieval, weighing, and solubilization of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate.

Synthetic Utility & Reactivity

The primary utility of this molecule lies in its conversion to the free acid or functionalization of the hydroxyl group.

Protocol: Hydrolysis to 3-(5-hydroxypyrimidin-2-yl)benzoic acid

  • Dissolution: Dissolve 1.0 eq of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate in THF:Water (4:1).

  • Reagent Addition: Add 2.0 eq LiOH·H₂O at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target Mass: 216.2 g/mol ).

  • Workup: Acidify carefully with 1N HCl to pH 4–5 to precipitate the zwitterionic acid product.

    • Note: The hydroxypyrimidine is amphoteric; incorrect pH will prevent precipitation.

Emergency Response & Stability

Stability Profile
  • Hydrolytic Stability: Stable at neutral pH; hydrolyzes rapidly in strong base.

  • Thermal Stability: Melting point >200°C (predicted). Avoid temperatures >40°C during storage to prevent ester transesterification or degradation.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong bases, acid chlorides.[1]

Emergency Procedures
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[1][2] Seek medical attention.
Skin Contact Wash with PEG-400 (if available) or soap and water. Isolate contaminated clothing.[2]
Spill (Solid) Dampen with inert solvent (PEG/Water) to avoid dust. Scoop into hazardous waste.
Fire Use CO₂, dry chemical, or foam.[3][1] Do NOT use water jet (may spread chemical).[1]

Disposal & Environmental Impact

As a halogen-free organic heterocycle, this compound is suitable for high-temperature incineration.

  • Waste Stream: Organic Waste (Non-Halogenated).

  • Environmental Fate: Harmful to aquatic life with long-lasting effects (H412 equivalent).[4] Do not release into drains.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 25141092, Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate. Retrieved from [Link]

  • Blunder, M., et al. (2011). Discovery of Tepotinib: A Highly Selective c-Met Inhibitor. (Contextual reference for the acid intermediate). Retrieved from [Link]

Sources

Exploratory

Biological activity of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate derivatives

Technical Guide: Biological Activity & Therapeutic Potential of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Derivatives Executive Summary Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a privileged bicyclic scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Derivatives

Executive Summary Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a privileged bicyclic scaffold in medicinal chemistry.[1] It serves as a critical divergence point for two major classes of therapeutics: Type II c-Met Kinase Inhibitors (Oncology) and HIF Prolyl Hydroxylase (HIF-PH) Inhibitors (Anemia/Ischemia).[1] This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for derivatives synthesized from this core intermediate.[1]

Structural Analysis & Pharmacophore Versatility[1]

The molecule consists of a central phenyl ring linked to a pyrimidine ring, characterized by two functional handles:[1]

  • 5-Hydroxyl Group (Pyrimidine): A nucleophilic site for etherification (c-Met specificity) or a metal-chelating motif (HIF-PH inhibition).[1]

  • Methyl Ester (Benzoate): An electrophilic site for reduction to a linker (c-Met scaffolds) or hydrolysis/amidation (HIF-PH peptidomimetics).[1]

Divergent Biological Pathways

The biological activity of this scaffold depends entirely on the derivatization of these two handles.

  • Pathway A: c-Met Receptor Tyrosine Kinase Inhibition [1]

    • Derivatization:[1][2][3] Alkylation of the 5-OH group with solubilizing moieties (e.g., piperidine) and reduction of the ester to a benzyl linker.[1]

    • Drug Example:Tepotinib (Tepmetko®), an FDA-approved treatment for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1]

  • Pathway B: HIF Prolyl Hydroxylase (HIF-PH) Inhibition [1][4]

    • Derivatization:[1][2][3] Hydrolysis of the ester to the free acid, often followed by coupling with glycine.[1] The 5-OH and the ring nitrogen form a bidentate chelate with the active site Iron (Fe²⁺).[1]

    • Drug Class: Structural analogs of Vadadustat or Daprodustat .[1]

Mechanism of Action: The c-Met Axis (Oncology)[1]

Derivatives like Tepotinib function as highly selective, ATP-competitive Type Ib/II c-Met inhibitors.[1]

  • Target: The Hepatocyte Growth Factor (HGF) receptor (c-Met).[1]

  • Mechanism: The derivative binds to the inactive conformation of the kinase (DFG-out).[1] The pyrimidine core occupies the adenine binding pocket, while the 3-benzoate-derived tail extends into the solvent-exposed region or hydrophobic back pocket, preventing ATP binding and auto-phosphorylation.[1]

  • Downstream Effect: Inhibition of the PI3K/AKT and RAS/MAPK signaling cascades, leading to reduced tumor cell proliferation, migration, and invasion.[1]

Visualization: c-Met Signaling & Inhibition Pathway[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->cMet Blocks ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK/ERK RAS->MAPK Metastasis Migration & Metastasis MAPK->Metastasis

Caption: The inhibitor blocks HGF-mediated c-Met phosphorylation, halting downstream oncogenic signaling cascades.[1][5]

Mechanism of Action: The HIF-PH Axis (Anemia)[1]

When the ester is hydrolyzed to the acid (or coupled to glycine), the scaffold mimics 2-oxoglutarate (2-OG), a co-factor for Prolyl Hydroxylase Domain (PHD) enzymes.[1]

  • Target: PHD1, PHD2, and PHD3 enzymes.[1][4]

  • Mechanism: The 5-hydroxypyrimidine nitrogen pair chelates the active site Fe²⁺, competitively inhibiting the entry of 2-OG.[1]

  • Physiological Outcome: Prevents the hydroxylation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HRE), inducing the transcription of Erythropoietin (EPO) .[1]

Experimental Protocols for Bioactivity Assessment

To validate the activity of derivatives synthesized from this methyl benzoate core, the following self-validating protocols are recommended.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) c-Met Kinase Assay

Purpose: To determine the IC50 of the derivative against c-Met kinase.[1]

  • Reagents: Recombinant human c-Met kinase domain, biotinylated poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, and XL665-labeled streptavidin.[1]

  • Preparation: Dissolve the derivative in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT).[1]

  • Reaction:

    • Add 5 µL of inhibitor solution to a 384-well low-volume plate.

    • Add 2.5 µL of c-Met enzyme (0.5 ng/well). Incubate for 10 min.

    • Initiate reaction by adding 2.5 µL of ATP/Substrate mix (10 µM ATP final).[1]

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix (Eu-antibody + SA-XL665). Incubate for 1 hour.

  • Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., PerkinElmer EnVision).

  • Calculation: Calculate the HTRF ratio (665/615). Plot dose-response curves to derive IC50.[1]

    • Validation Criteria: Z-factor > 0.5; Reference inhibitor (e.g., Staurosporine) IC50 within 3-fold of historical data.[1]

Protocol B: Cellular HIF-1α Stabilization Assay (Western Blot)

Purpose: To confirm the derivative penetrates the cell and inhibits PHD enzymes.[1]

  • Cell Line: Hep3B (human hepatoma) or HeLa cells.[1]

  • Treatment:

    • Seed cells at 5 x 10⁵ cells/well in 6-well plates.

    • Treat with the derivative (10, 50, 100 µM) or vehicle (DMSO) for 6–8 hours.[1]

    • Positive Control:[1] Deferoxamine (DFO) or Cobalt Chloride (CoCl₂).[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer containing protease/phosphatase inhibitors.[1]

  • Blotting:

    • Separate proteins via SDS-PAGE (8% gel).[1] Transfer to PVDF membrane.[1]

    • Block with 5% non-fat milk.

    • Incubate with anti-HIF-1α primary antibody (1:1000) overnight at 4°C.[1]

    • Incubate with HRP-conjugated secondary antibody.[1]

  • Detection: Visualize using ECL substrate.

    • Result: Appearance of a band at ~120 kDa in treated samples indicates HIF-PH inhibition.[1]

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate core alter biological selectivity.

Structural DomainModificationPrimary Biological TargetEffect on Activity
5-OH (Pyrimidine) Alkylation (e.g., Piperidine-methoxy)c-Met Kinase Increases potency and solubility; fits the ribose pocket.[1]
5-OH (Pyrimidine) Unmodified (-OH)HIF-PH Enzymes Critical for Iron (Fe²⁺) chelation.[1] Alkylation destroys this activity.[1]
Methyl Ester Reduction to Benzyl linkerc-Met Kinase Allows flexibility for the "tail" to occupy the solvent front.
Methyl Ester Hydrolysis to Acid (-COOH)HIF-PH Enzymes Mimics the C-1 carboxylate of 2-oxoglutarate (essential for binding).[1]
Pyrimidine Ring Replacement with PyridineHIF-PH Enzymes Maintains activity (e.g., Vadadustat) but alters pKa and solubility.[1]

Synthesis & Derivatization Workflow

The strategic value of this molecule lies in its divergent synthesis potential.[5]

Synthesis_Workflow Core Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Core Scaffold) Step1A 1. Alkylation of 5-OH (w/ Piperidine side chain) Core->Step1A Step1B 1. Hydrolysis of Ester (to Benzoic Acid) Core->Step1B Step2A 2. Reduction of Ester (to Alcohol/Halide) Step1A->Step2A Step3A 3. Coupling w/ Pyridazinone Step2A->Step3A ProductA Tepotinib Analog (c-Met Inhibitor) Step3A->ProductA Step2B 2. Amide Coupling (w/ Glycine) Step1B->Step2B ProductB Vadadustat Analog (HIF-PH Inhibitor) Step2B->ProductB

Caption: Divergent synthesis pathways yielding either kinase inhibitors (top) or anemia therapeutics (bottom).[1]

References

  • Blagg, J., et al. (2020).[1] Discovery of Tepotinib: A Highly Selective c-Met Inhibitor for the Treatment of Cancer.[1] Journal of Medicinal Chemistry.[1] [1]

  • Gupta, N. & Wish, J.B. (2017).[1] Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease.[1][4][6] American Journal of Kidney Diseases.[1]

  • Merck KGaA. (2021).[1] Tepmetko (tepotinib) Prescribing Information.[1] FDA Access Data.[1]

  • Maxwell, P.H.[1] & Eckardt, K.U. (2016).[1] HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia.[6] Nature Reviews Nephrology.[1]

  • BOC Sciences. (2024).[1] Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Product Data.

Sources

Foundational

Suppliers and price of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate CAS 1092568-87-0

This guide serves as an advanced technical resource for researchers and procurement specialists evaluating Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) . It synthesizes market data, synthetic methodology...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and procurement specialists evaluating Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) . It synthesizes market data, synthetic methodology, and quality control protocols to support decision-making in drug discovery, specifically within the kinase inhibitor space.

CAS: 1092568-87-0 | Formula: C₁₂H₁₀N₂O₃ | M.W.: 230.22 g/mol [1][2][3]

Executive Summary & Market Position

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a high-value heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and related antineoplastic agents. Its structural motif—a pyrimidine ring linked to a benzoate ester—serves as a critical pharmacophore scaffold, often mimicking the ATP-binding hinge region in kinase targets.

  • Market Status: Research Grade / Custom Synthesis.

  • Primary Application: Medicinal chemistry (Lead Optimization), Reference Standard for impurity profiling.

  • Cost Tier: High ($4,000+ per gram at catalog scale; significantly lower for custom bulk orders).

  • Availability: Limited stock; typically requires a 2–4 week lead time for >1g quantities.

Technical Specifications & Chemical Identity

To ensure reproducibility in biological assays, the compound must meet specific physiochemical criteria.

PropertySpecificationCritical Note for Researchers
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the phenolic hydroxyl group.
Purity (HPLC) ≥ 97.0% (Area %)Critical: Look for des-methyl impurities (hydrolysis of ester) which can alter lipophilicity (

).
Solubility DMSO, DMF, MethanolPoor water solubility. Stock solutions in DMSO are stable at -20°C for ~3 months.
Identity ¹H-NMR, MS (ESI+)Characteristic pyrimidine protons (singlet/doublet ~8.5 ppm) are diagnostic.
Residual Metal Pd < 20 ppmCrucial for Bioassays: Residual Palladium from Suzuki coupling can give false positives in kinase assays.
Synthesis & Production Logic (The "Expertise" Pillar)

Why this matters: Understanding the synthesis allows you to predict impurity profiles and negotiate better quality specs with suppliers.

The most robust route to CAS 1092568-87-0 is a Suzuki-Miyaura Cross-Coupling . This method is preferred over de novo pyrimidine ring construction due to higher convergence and milder conditions.

Recommended Synthetic Route (Retrosynthetic Analysis)
  • Coupling Partners: Methyl 3-boronobenzoate (Nucleophile) + 2-Chloro-5-hydroxypyrimidine (Electrophile).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ base.

  • Solvent: 1,4-Dioxane/Water (4:1) to solubilize the boronic acid.

Process Workflow Diagram

The following diagram outlines the synthesis logic and critical control points (CCPs) for quality assurance.

SynthesisWorkflow Start1 Methyl 3-boronobenzoate (Starting Material A) Reaction Suzuki Coupling Pd Catalyst, Base, 90°C Start1->Reaction Start2 2-Chloro-5-hydroxypyrimidine (Starting Material B) Start2->Reaction Workup Workup & Extraction (Remove Boronic Acid) Reaction->Workup Crude Mixture Purification Purification (Column/Recrystallization) Workup->Purification Remove Pd Final CAS 1092568-87-0 (Target Product) Purification->Final >97% Purity

Figure 1: Convergent synthesis workflow via Suzuki-Miyaura coupling. Key impurity risks include homocoupling of the boronic acid and protodeboronation.

Procurement Guide: Suppliers & Pricing

Disclaimer: Prices are estimated based on Q1 2025 market data for research-grade materials and are subject to fluctuation.

Pricing Analysis

The extreme price per gram at the catalog level indicates this is a low-volume, high-complexity compound.

ScaleEstimated Price Range (USD)Procurement Strategy
100 mg $350 – $450Catalog Buy: Speed is priority. Use for initial screening.
1 Gram $1,200 – $2,500Inquiry Required: Do not pay catalog price. Request a quote.
10 Grams $5,000 – $8,000Custom Synthesis: Cheaper to contract a CRO (WuXi, Pharmaron) than buy catalog.
1 kg Custom QuoteFTE Model: Requires dedicated process chemistry campaign.
Active Supplier Landscape

When sourcing, prioritize suppliers who provide batch-specific H-NMR and Pd residue analysis .

  • Sunway Pharm (China): Listed catalog price ~$420/100mg.[3] Good for quick reference standards.

  • BLD Pharm (Global/China): Strong inventory of heterocyclic building blocks. Often holds stock in US/EU warehouses.

  • Pharmaffiliates (India): Specializes in reference standards; likely the best source if you need highly characterized material for GMP impurity tracking.

  • Chemrio / eMolecules: Aggregators that can verify stock across multiple smaller vendors.

Sourcing Decision Tree

Use this logic to determine whether to buy from a catalog or commission a synthesis.

SourcingStrategy Need Quantity Needed? Small < 1 Gram Need->Small Medium 1 - 10 Grams Need->Medium Large > 10 Grams Need->Large Catalog Direct Catalog Buy (BLD Pharm, Sunway) Small->Catalog Quote Request Bulk Quote (Negotiate -30% off list) Medium->Quote CRO Contract Synthesis (CRO) (WuXi, Enamine) Large->CRO

Figure 2: Procurement decision logic based on scale and cost-efficiency.

Quality Control & Handling Protocol

To maintain scientific integrity, implement the following "Self-Validating" protocol upon receipt of the material.

Step 1: Identity Verification

  • Run a standard LC-MS.

  • Expected Mass: [M+H]⁺ = 231.2 Da.

  • Common Failure Mode: If Mass = 217 Da, the ester has hydrolyzed to the acid (Benzoic acid derivative). This renders the compound useless for reactions requiring the ester protection.

Step 2: Palladium Scavenging (If used in Cell Assays) If the Certificate of Analysis (CoA) does not certify Pd < 10ppm, treat the sample with a metal scavenger (e.g., SiliaMetS® Thiol) before biological testing.

  • Reasoning: Palladium is cytotoxic and can inhibit kinases non-specifically, leading to false-positive potency data.

Step 3: Storage

  • Store solid at 2–8°C (short term) or -20°C (long term).

  • Protect from moisture; ester hydrolysis is the primary degradation pathway.

References
  • Chemical Identity & Properties: PubChem Compound Summary for CAS 1092568-87-0.

  • Supplier & Pricing Data: Aggregated from Sunway Pharm and BLD Pharm catalog listings (Accessed Feb 2026).

  • Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling logic).
  • Kinase Inhibitor Structural Context: Identifying the pyrimidine-benzoate scaffold in JAK inhibitor development (General Medicinal Chemistry Liter

Sources

Protocols & Analytical Methods

Method

Application Note: Convergent Synthesis of Tepotinib using Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

[1] Executive Summary This application note details a robust, convergent synthetic protocol for Tepotinib (EMD 1214063) , a highly selective oral MET inhibitor approved for the treatment of non-small cell lung cancer (NS...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, convergent synthetic protocol for Tepotinib (EMD 1214063) , a highly selective oral MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1]

Unlike linear approaches that suffer from attrition in late-stage steps, this protocol utilizes Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate as a pivotal bifunctional scaffold. This intermediate allows for the independent elaboration of the "tail" (piperidine ether) and the "head" (pyridazinone core), maximizing convergent efficiency and purity control.

Key Advantages of this Route:

  • Regiocontrol: Pre-installation of the pyrimidine-phenyl core eliminates regioselectivity issues during aryl-aryl coupling.[1]

  • Convergent Assembly: The synthesis is modular, coupling a fully elaborated benzyl electrophile with the pyridazinone pharmacophore.[1]

  • Scalability: Utilizes standard unit operations (Mitsunobu, Reduction, Alkylation) suitable for multigram to kilogram scale-up.[1]

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a disconnection at the benzylic nitrogen of the pyridazinone ring. This divides the molecule into two primary fragments:

  • Fragment A (Electrophile): A functionalized benzyl chloride derived from the starting material Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate.[1]

  • Fragment B (Nucleophile): 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the critical path from the starting benzoate to the final API.[1]

TepotinibSynthesis SM Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Starting Material) Int1 Intermediate 1 (Ether Formation) SM->Int1 Mitsunobu Coupling (PPh3, DIAD) Piperidine N-Boc-4-hydroxymethylpiperidine Piperidine->Int1 Int2 Intermediate 2 (Benzyl Alcohol) Int1->Int2 Reduction (LiBH4 or LAH) Int3 Intermediate 3 (Benzyl Chloride) Int2->Int3 Chlorination (SOCl2) Coupled Pre-Tepotinib (Boc-Protected) Int3->Coupled N-Alkylation (K2CO3, DMF) FragB Fragment B (Pyridazinone Core) FragB->Coupled Final Tepotinib (API) Coupled->Final 1. Deprotection (HCl) 2. Methylation (HCHO/HCOOH)

Figure 1: Convergent synthetic workflow for Tepotinib. Blue indicates the starting scaffold; Green indicates the final API.[1]

Detailed Experimental Protocols

Phase 1: Construction of the Ether Linkage (Mitsunobu Reaction)

Objective: Install the piperidine tail onto the 5-position of the pyrimidine ring.[1] Criticality: High. Moisture control is essential to prevent DIAD decomposition.

Reagents:

  • Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (1.0 equiv)

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (10 volumes)

Protocol:

  • Charge the reaction vessel with Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (e.g., 13.0 g), N-Boc-4-hydroxymethylpiperidine (13.4 g), and

    
     (17.7 g) in anhydrous THF (115 mL).
    
  • Cool the suspension to 0–5 °C under a nitrogen atmosphere.

  • Add DIAD dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Note: The reaction is exothermic. Rapid addition leads to side products.

  • Allow the mixture to warm to room temperature (20–25 °C) and stir for 18 hours.

  • Monitor: Check conversion by HPLC/TLC. Target >95% conversion.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude residue typically contains triphenylphosphine oxide (TPPO). Slurry the residue in tert-butyl methyl ether (TBME) to precipitate the product or purify via silica gel chromatography (DCM/MeOH gradient).

    • Yield Target: 75–85%[1]

Phase 2: Linker Activation (Reduction & Chlorination)

Objective: Convert the methyl ester to a reactive benzyl chloride electrophile.[1]

Step 2A: Reduction to Benzyl Alcohol

  • Dissolve the intermediate from Phase 1 in THF.

  • Add Lithium Borohydride (

    
    )  (2.0 equiv) at 0 °C.
    
    • Alternative:

      
       can be used but requires stricter quenching protocols.
      
  • Stir at room temperature until the ester is fully consumed (~4–6 hours).

  • Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate.
    
  • Isolate the benzyl alcohol intermediate.[1]

Step 2B: Chlorination

  • Dissolve the benzyl alcohol in DCM.[1]

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) dropwise at 0 °C.
    
  • Stir at room temperature for 2 hours.

  • Concentrate to dryness to remove excess

    
     and HCl.
    
    • Stability Note: The resulting benzyl chloride is relatively stable but should be used immediately in the next step to prevent hydrolysis.

Phase 3: Convergent Coupling (N-Alkylation)

Objective: Couple the "Left Wing" (Pyridazinone) with the "Right Wing" (Functionalized Benzyl Chloride).[1]

Reagents:

  • Fragment B: 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile (1.0 equiv)[1][2][3]

  • Fragment A: Benzyl chloride intermediate (from Phase 2) (1.0 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (for faster kinetics)
  • Solvent: DMF or NMP

Protocol:

  • Dissolve 3-(6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile in DMF.

  • Add powdered

    
    . Stir for 30 minutes to generate the anion.
    
  • Add the Benzyl chloride intermediate (dissolved in minimal DMF) dropwise.

  • Heat the mixture to 60–80 °C for 4–6 hours.

    • Mechanistic Insight: Alkylation occurs preferentially at the nitrogen of the pyridazinone (lactam) rather than the oxygen (lactim) under these conditions, but O-alkylation impurities (typically <5%) should be monitored.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water and ethanol.

Phase 4: Final Deprotection & Methylation

Objective: Remove the Boc group and install the final methyl group on the piperidine.[1]

  • Deprotection: Treat the coupled product with 4M HCl in Dioxane or TFA/DCM.[1] Stir until Boc removal is complete. Isolate the amine salt.

  • Eschweiler-Clarke Methylation:

    • Suspend the amine in Formic Acid.

    • Add aqueous Formaldehyde (37% solution).[1]

    • Heat to 90 °C for 2–4 hours.

  • Final Isolation:

    • Cool to room temperature.[1]

    • Adjust pH to ~10 using NaOH or

      
      .
      
    • Extract with DCM or filter the precipitated free base.

    • Recrystallization: Isopropyl alcohol (IPA) or Ethanol/Water are preferred solvents for obtaining the crystalline API.[1]

Analytical Data & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met at the final stage.

Table 1: Key Process Parameters and Specifications
ParameterSpecificationMethodNotes
Appearance White to off-white crystalline solidVisual
Purity > 99.5%HPLC (AUC)Impurity A (Desmethyl) < 0.15%
Mass Spec

493.2

LC-MS (ESI+)Matches theoretical MW (492.[1]58)
Residual Solvent < 5000 ppm (Class 3)GC-HSFocus on DMF/THF removal
Palladium < 10 ppmICP-MSIf Pd used in Fragment B synthesis
NMR Characterization (Expected Signals)
  • Piperidine-Methyl: Singlet at ~2.2–2.3 ppm (3H).

  • Benzylic

    
    :  Singlet at ~5.3–5.4 ppm (2H), connecting the phenyl ring to the pyridazinone.[1]
    
  • Pyrimidine Protons: Two doublets (or singlet if equivalent) in the aromatic region (~8.5–9.0 ppm).[1]

  • Pyridazinone Protons: Characteristic doublets for the H-4 and H-5 protons of the pyridazinone ring.[1]

Troubleshooting Guide (Self-Validating Systems)

IssueProbable CauseCorrective Action
Low Yield in Mitsunobu Incomplete drying of reagents; steric hindrance.[1]Ensure THF is anhydrous (<50 ppm water).[1] Increase DIAD/PPh3 to 1.5 eq. Add DIAD slower.
O-Alkylation vs N-Alkylation Solvent polarity or base choice in Phase 3.Use a polar aprotic solvent (DMF/NMP) to favor N-alkylation.[1] Lower temperature to 50°C and extend time.
Incomplete Methylation Formaldehyde evaporation or pH issues.Use a large excess of HCHO. Ensure the reaction is refluxing (Eschweiler-Clarke requires heat).[3]
Sticky Solid Isolation Trapped DMF or impurities.Slurry the final solid in water for 12h, then in Ethanol. Recrystallize from IPA.

References

  • ChemicalBook. (2024).[1][5] Synthesis of Tepotinib. Retrieved from [1]

  • Merck Patent GmbH. (2009).[1] Pyridazinone derivatives as MET inhibitors. WO2009006959. (Basis for Fragment B synthesis and coupling conditions).

  • Blagg, J., et al. (2015). Structure-based design of tepotinib. Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602.[1][2]

  • Ai, J., et al. (2019).[1] Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives. Molecules, 24(6), 1173.[6] Retrieved from [1]

  • Daicel Pharma Standards. (2023). Tepotinib Impurities and Structure. Retrieved from

  • U.S. Food and Drug Administration. (2021). FDA grants accelerated approval to tepotinib. Retrieved from [1]

Sources

Application

Application Note: Mitsunobu Coupling of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Executive Summary & Strategic Context Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and receptor ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a "privileged scaffold" in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and receptor ligands. The biaryl ether linkage formed via Mitsunobu coupling allows for the rapid diversification of the 5-position of the pyrimidine ring, a critical vector for tuning potency and physicochemical properties (LogD, solubility).

However, the 5-hydroxypyrimidine moiety presents specific challenges and opportunities compared to standard phenols. Its depressed pKa (~6.6–6.8) makes it an exceptionally competent nucleophile (pronucleophile) for the Mitsunobu reaction, often outperforming electron-rich phenols. Conversely, the electron-deficient nature of the ring can lead to N-alkylation side reactions if steric bulk is not managed, and the resulting products often share polarity with triphenylphosphine oxide (TPPO), complicating purification.

This guide provides two validated protocols: a Standard High-Throughput Method for robust, scale-up friendly synthesis, and a "Clean-Phase" Method utilizing alternative reagents to simplify purification for difficult-to-separate analogs.

Mechanistic Insight: The "Acidic Advantage"

The success of the Mitsunobu reaction relies heavily on the pKa of the pronucleophile. Standard phenols (pKa ~10) react well, but 5-hydroxypyrimidines are significantly more acidic (pKa < 7) due to the electron-withdrawing nitrogen atoms in the ring.

Why this matters:

  • Faster Kinetics: The deprotonation of the pyrimidinol by the betaine intermediate is rapid, driving the equilibrium forward.

  • Reduced Side Reactions: The lower pKa minimizes the risk of hydrazide byproducts (which occur when the betaine is not protonated quickly enough).

Mechanism of Action

The reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol center.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation Protonation Protonation by Pyrimidinol (pKa ~6.8) Betaine->Protonation Rapid H+ Transfer AlkoxyPhos Alkoxyphosphonium Ion (Activated Alcohol) Protonation->AlkoxyPhos + Alcohol (R-OH) Product Biaryl Ether Product (Inversion of Config) AlkoxyPhos->Product S_N2 Attack by Pyrimidinyl Anion TPPO TPPO (Byproduct) AlkoxyPhos->TPPO Leaving Group

Figure 1: Mechanistic pathway highlighting the rapid protonation step facilitated by the acidity of the 5-hydroxypyrimidine scaffold.

Experimental Protocols

Protocol A: Standard High-Throughput Method (PPh3/DIAD)

Best for: Routine synthesis, gram-scale reactions, and substrates with distinct polarity from TPPO.

Reagents:

  • Substrate: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (1.0 equiv)

  • Alcohol (R-OH): Primary or Secondary Alcohol (1.2 – 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Charge the flask with the Substrate , Alcohol , and PPh3 . Dissolve in anhydrous THF.

    • Note: Adding PPh3 before DIAD is critical. It pre-complexes with the alcohol and substrate, ensuring the betaine immediately encounters the pronucleophile upon formation.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add DIAD dropwise over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange. Rapid fading of color indicates fast reaction kinetics.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by TLC or LCMS.

  • Quench: Add a small amount of water or saturated NH4Cl.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

Protocol B: "Clean-Phase" Method (ADDP/PBu3)

Best for: Difficult purifications, secondary alcohols, or when TPPO removal is problematic.

Rationale: This protocol uses 1,1'-(azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu3) . The byproduct of ADDP is insoluble in cold ether/hexane, allowing for filtration, while Tributylphosphine oxide is water-soluble/volatile enough to be easier to remove than TPPO.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.5 equiv

  • Phosphine: Tributylphosphine (PBu3) (1.5 equiv)

  • Azo Agent: ADDP (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve Substrate and Alcohol in THF under Argon.

  • Add PBu3 (via syringe, stench—use fume hood).

  • Cool to 0 °C .

  • Add ADDP as a solid in one portion (or dissolved in minimal THF if preferred).

  • Stir at room temperature for 12–24 hours.

  • Purification: Dilute the reaction mixture with Hexanes/Et2O (1:1). The reduced ADDP-hydrazine byproduct will precipitate. Filter off the white solid.

  • Concentrate the filtrate.[2] The PBu3O byproduct can often be removed by aqueous washes or flash chromatography (it is much less polar than TPPO).

Purification & Troubleshooting (The TPPO Problem)

The formation of Triphenylphosphine Oxide (TPPO) is the primary bottleneck. For this specific benzoate scaffold, use the following validated removal strategies:

StrategyMethodologyApplicability
MgCl₂ Complexation Dissolve crude residue in Toluene/EtOAc. Add MgCl₂ (1.5 eq). Heat to reflux, cool, and filter the precipitated TPPO-MgCl₂ complex.Best for large scale (>1g).
Solvent Trituration Suspend crude residue in cold Et₂O/Hexanes (1:3). Sonicate and filter. The product (benzoate ester) is usually soluble; TPPO is not.Best for lipophilic products.
Chromatography Use a gradient of 0-10% MeOH in DCM. TPPO elutes later than most ether products.Standard.
Workflow Visualization

Workflow Start Start: Substrate + Alcohol + PPh3 in Anhydrous THF Cool Cool to 0°C Start->Cool AddDIAD Add DIAD Dropwise (Control Exotherm) Cool->AddDIAD Monitor Monitor LCMS (Disappearance of Phenol) AddDIAD->Monitor Check Reaction Complete? Monitor->Check Check->Monitor No (Stir longer/Heat) Workup Precipitate TPPO with Hexane/Ether or MgCl2 Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow emphasizing temperature control and TPPO removal strategies.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents: A guide to their use." Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Bates, R. H., et al. (2021).[3] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega, 6(20), 13131–13139. Link

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for Mitsunobu Reaction."[4] Tetrahedron Letters, 36(14), 2529–2530. Link

Sources

Method

Protocol for alkylation of 5-hydroxypyrimidine moiety in benzoate esters

Application Note: Strategic Alkylation of 5-Hydroxypyrimidine Moiety in Benzoate Esters Introduction & Strategic Analysis The alkylation of 5-hydroxypyrimidine scaffolds presents a distinct chemoselective challenge compa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation of 5-Hydroxypyrimidine Moiety in Benzoate Esters

Introduction & Strategic Analysis

The alkylation of 5-hydroxypyrimidine scaffolds presents a distinct chemoselective challenge compared to their 2- and 4-hydroxypyrimidine isomers. While 2- and 4-isomers exist predominantly as stable lactams (pyrimidones) favoring N-alkylation, 5-hydroxypyrimidine (pyrimidin-5-ol) behaves primarily as an electron-deficient phenol (pKa ~6.6–6.8).

However, the presence of a benzoate ester on the scaffold introduces a critical "stability-reactivity" conflict. Benzoate esters are susceptible to hydrolysis (saponification) under the strong basic conditions typically used to deprotonate phenols. Furthermore, the pyrimidine ring nitrogens remain nucleophilic; without careful control, alkylation can occur at the nitrogen, leading to irreversible quaternary ammonium salts (N-alkylation) rather than the desired ether (O-alkylation).

This guide outlines two field-proven protocols designed to maximize O-regioselectivity while preserving the benzoate ester integrity.

Mechanistic Insight: The Regioselectivity Landscape

To achieve high yields, one must understand the competition between the oxy-anion and the ring nitrogens. The 5-hydroxyl group donates electron density into the ring, activating the nitrogens.

  • Path A (O-Alkylation): Desired. Occurs via the oxy-anion. Favored by soft electrophiles or conditions that mask the nitrogen nucleophilicity.

  • Path B (N-Alkylation): Undesired. Leads to cationic species. Favored by hard electrophiles, high temperatures, and solvent effects that leave the ring nitrogens exposed.

G sub_start 5-Hydroxypyrimidine (Benzoate Ester Intact) base Base Deprotonation sub_start->base intermediate Resonance Hybrid (O- vs N- Nucleophilicity) base->intermediate -H+ prod_O O-Alkylated Product (Target Ether) intermediate->prod_O Kinetic Control (Mitsunobu / Soft E+) prod_N N-Alkylated Byproduct (Quaternary Salt) intermediate->prod_N Thermodynamic/Steric (Hard E+ / High T)

Figure 1: Mechanistic divergence in 5-hydroxypyrimidine alkylation. Note that unlike 2/4-isomers, the N-alkylated product is typically a charged salt, not a neutral lactam.

Protocol A: The Mitsunobu Reaction (Primary Recommendation)

Context: This is the "Gold Standard" for small-to-medium scale synthesis. It proceeds under neutral conditions, virtually eliminating the risk of benzoate hydrolysis. It offers superior O-selectivity by activating the alcohol (electrophile) rather than the pyrimidine.

Reagents:

  • Substrate: 5-Hydroxypyrimidine benzoate derivative.

  • Alcohol (R-OH): Primary or secondary alcohol.

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier workup).

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to better stability and safety profiles.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Substrate (1.0 equiv), Alcohol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M concentration).

    • Expert Note: Anhydrous THF is non-negotiable. Moisture consumes the betaine intermediate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes.

    • Why: Rapid addition generates localized heat and can trigger side reactions or decomposition of the azo reagent.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

    • Monitoring: Monitor by LCMS. The disappearance of the UV active phenol and appearance of the less polar ether confirms progress.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Triturate the residue with cold Et₂O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

    • Purify the filtrate via flash chromatography (typically Hexanes/EtOAc).

Validation Check:

  • ¹H NMR: Look for the disappearance of the phenolic -OH (broad singlet, >10 ppm) and the appearance of the O-alkyl protons (typically 3.8–4.5 ppm).

  • Benzoate Integrity: Confirm the ester protons (e.g., benzoate aromatic signals ~8.0 ppm) and the ester carbon signal (~165 ppm) remain unchanged.

Protocol B: Cesium-Promoted Alkylation (Scalable Alternative)

Context: For larger scales where Mitsunobu atom economy is poor (TPPO waste), a base-mediated SN2 reaction is viable. Cesium Carbonate (Cs₂CO₃) is the base of choice. Its "Cesium Effect" (high solubility in organic solvents, weak coordination) enhances the nucleophilicity of the phenolate oxygen while being mild enough to spare the benzoate ester.

Reagents:

  • Electrophile: Alkyl Halide (R-X). Iodides or Bromides are preferred.

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP. Anhydrous.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 minutes.

    • Observation: The solution may turn yellow/orange, indicating phenolate formation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Temperature Control:

    • Standard: Stir at RT for 12–24 hours.

    • Sluggish Substrates: Heat to 40–50 °C max.

    • Critical Warning:Do NOT exceed 60 °C. Higher temperatures drastically increase the rate of benzoate hydrolysis (even with carbonate bases) and N-alkylation.

  • Workup (Ester-Safe):

    • Dilute with EtOAc.[1]

    • Wash with Water (x2) and Brine (x1).

    • Avoid: Do not use strong basic washes (NaOH/NaHCO₃) during workup if the ester is particularly labile.

    • Dry over Na₂SO₄ and concentrate.[1]

Comparative Data & Decision Matrix

FeatureProtocol A: MitsunobuProtocol B: Cs₂CO₃ / Alkyl Halide
O-Selectivity Excellent (>95:5)Good (Typically >85:15)
Ester Stability High (Neutral pH)Moderate (Basic pH risk)
Atom Economy Poor (TPPO/Hydrazine waste)Good
Scalability Difficult (Chromatography heavy)Excellent (Crystallization possible)
Substrate Scope Works with 1°/2° AlcoholsRequires Alkyl Halides

Workflow Decision Tree:

Workflow start Start: 5-OH Pyrimidine Benzoate scale_check Scale > 10 grams? start->scale_check alcohol_avail Is Alkyl Halide available? scale_check->alcohol_avail Yes mitsunobu Protocol A: Mitsunobu (Max Selectivity) scale_check->mitsunobu No (Small Scale) alcohol_avail->mitsunobu No (Only Alcohol Avail) base_method Protocol B: Cs2CO3 (Max Efficiency) alcohol_avail->base_method Yes

Figure 2: Decision matrix for selecting the optimal alkylation strategy.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Benzoate Hydrolysis Presence of water + Base; High Temp.Switch to Protocol A (Mitsunobu). If using Protocol B, ensure DMF is <50 ppm H₂O and keep T < 40 °C.
N-Alkylation (Byproduct) Hard electrophile; Solvent polarity.Use Cs₂CO₃ (promotes O-alkylation via loose ion pair). Switch solvent to Acetonitrile (lower boiling, milder) if solubility permits.
Low Conversion Steric hindrance at C5-OH.Increase temperature cautiously (Protocol B) or use ADDP instead of DIAD (Protocol A) for more forcing Mitsunobu conditions.
Separation Issues TPPO contamination (Protocol A).Use polymer-bound PPh₃ or switch to Protocol B.

References

  • Mitsunobu Reaction Mechanism & Selectivity: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • pKa of Hydroxypyrimidines: Brown, D. J., et al. "The Pyrimidines."[2][3] Wiley Interscience.[4] (Standard Reference Text). Specific pKa data (5-hydroxypyrimidine pKa ~ 6.[5]8) derived from:

  • Cesium Carbonate in O-Alkylation: Parrish, J. P., et al. "Use of Cesium Carbonate for the Selective O-Alkylation of Phenols." Tetrahedron Letters 42.44 (2001): 7729-7731.

  • Benzoate Ester Stability Data: BenchChem Stability Guide: "Hydrolytic Stability of Benzoic Acid Esters."

Sources

Application

Reduction of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate to benzyl alcohol

Application Note: Chemoselective Reduction of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Part 1: Executive Summary & Strategic Analysis 1.1 The Challenge: Amphoteric Substrates in Hydride Reductions The reduction of Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Amphoteric Substrates in Hydride Reductions The reduction of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Compound 1 ) to its corresponding benzyl alcohol (Compound 2 ) presents a classic "solubility vs. reactivity" paradox common in medicinal chemistry intermediates (e.g., JAK/SYK kinase inhibitor fragments).

Three specific chemical hurdles must be managed:

  • The Acidic Proton (5-OH): The pyrimidinyl hydroxyl group (

    
    ) will immediately quench one equivalent of hydride, generating a lithium alkoxide salt. This salt often precipitates in non-polar ethers (Et₂O), stalling the reaction or trapping the active ester.
    
  • The Heterocycle Stability: While 2-arylpyrimidines are generally robust, strong reducing agents at high temperatures can partially reduce the pyrimidine ring to a dihydropyrimidine, particularly if the ring is electron-deficient.

  • Amphoteric Workup: The product contains both a basic nitrogen (pyrimidine) and an acidic proton (phenol). Standard acidic or basic workups can lead to substantial yield loss in the aqueous phase.

1.2 Strategic Approach We recommend two distinct protocols based on the scale and available equipment:

  • Method A (Standard): LiAlH₄ in THF. Best for gram-scale batches where speed and complete conversion are prioritized. Requires strict pH control during isolation.

  • Method B (Scalable/Mild): NaBH₄/CaCl₂ in EtOH/THF. Best for larger scales or if the substrate contains other sensitive functional groups (e.g., halogens). Slower, but operationally safer.

Part 2: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the consumption of the sacrificial hydride by the phenolic hydroxyl group.

G cluster_0 Critical Control Point Start Methyl Ester (1) (Neutral) Inter1 Lithium Phenolate Intermediate (Precipitation Risk) Start->Inter1 LiAlH4 (1st eq) Fast Deprotonation Inter2 Tetrahedral Aluminate Complex Inter1->Inter2 LiAlH4 (Excess) Nucleophilic Attack Product Benzyl Alcohol (2) (Amphoteric) Inter2->Product Careful Hydrolysis pH 7.0-7.5

Caption: Mechanistic flow showing the sacrificial consumption of hydride by the 5-OH group and the critical intermediate state.

Part 3: Detailed Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Recommended for: Small to medium scale (100 mg – 10 g), high-throughput synthesis.

Reagents:

  • Substrate: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (1.0 equiv)

  • Reagent: LiAlH₄ (2.0 M in THF) (2.5 equiv)

  • Solvent: Anhydrous THF (10-15 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to 0°C in an ice bath.

  • Reagent Charge: Syringe in the LiAlH₄ solution (2.5 equiv). Note: We use 2.5 eq because 1.0 eq is consumed by the phenolic OH, leaving 1.5 eq for the ester reduction.

  • Substrate Addition: Dissolve the ester in anhydrous THF. Add this solution dropwise to the LiAlH₄ over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) will occur immediately. A white precipitate (lithium phenolate) may form; this is normal. Ensure vigorous stirring.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour. If TLC shows incomplete conversion, heat to mild reflux (60°C) for 30 minutes.

  • Quenching (The Fieser Method): Cool back to 0°C. Carefully add the following in sequence (per 1g of LiAlH₄ used):

    • 1 mL Water (slowly!)

    • 1 mL 15% NaOH solution

    • 3 mL Water

  • Filtration: A granular white precipitate (aluminum salts) will form. Add anhydrous

    
     directly to the reaction mixture to dry the organic phase and improve filtration. Filter through a celite pad. Rinse the pad with THF/MeOH (9:1) to ensure the polar product is washed off the salts.
    
Protocol B: Sodium Borohydride / Calcium Chloride System

Recommended for: Large scale (>10 g) or safety-restricted labs.

Reagents:

  • Substrate (1.0 equiv)

  • NaBH₄ (3.0 equiv)

  • CaCl₂ (anhydrous, 1.5 equiv)

  • Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Procedure:

  • Setup: Dissolve the ester in THF/Ethanol (2:1) in a RBF.[1]

  • Activation: Add the anhydrous CaCl₂ powder. Stir for 10 minutes.

    • Mechanism:[2][3][4][5][6][7][8] Calcium coordinates with the borohydride to form a transient calcium borohydride species, which is significantly more reducing than NaBH₄ alone.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes at 0°C.

  • Stirring: Allow to warm to RT and stir for 4–6 hours. (This method is slower than LiAlH₄).

  • Quench: Quench with saturated

    
     solution.
    

Part 4: Isolation & Purification (The "Amphoteric Trap")

The most common failure mode for this specific molecule is loss of product during extraction due to incorrect pH.

The Isoelectric Point Strategy:

  • pH < 4: The pyrimidine nitrogen protonates (

    
    ). The molecule becomes water-soluble.
    
  • pH > 10: The phenolic hydroxyl deprotonates (

    
    ). The molecule becomes water-soluble.
    
  • Target pH: 7.0 – 7.5 . At this pH, the molecule is neutral and maximally soluble in organic solvents.

Extraction Protocol:

  • Concentrate the reaction mixture (from either method) to remove bulk THF/EtOH.

  • Resuspend the residue in water (20 mL/g).

  • Adjust pH: Use 1M HCl or saturated

    
     to strictly adjust the aqueous phase to pH 7.0 (use a pH meter, not just paper).
    
  • Solvent Choice: Extract with Ethyl Acetate : Isopropanol (9:1) . Pure EtOAc may not be polar enough to extract the hydroxypyrimidine efficiently.

  • Wash: Wash combined organics with Brine. Dry over

    
    .[9][10]
    

Part 5: Analytical Validation

Data Summary Table

ParameterExpected Value/ObservationNotes
TLC (5% MeOH/DCM)

~ 0.3 - 0.4
Product is more polar than ester (

~ 0.7).
1H NMR (DMSO-d6)

4.55 (d, 2H,

)
Diagnostic benzyl alcohol signal.
1H NMR (DMSO-d6)

5.25 (t, 1H,

)
Triplet coupling confirms primary alcohol.
1H NMR (DMSO-d6)

10.5 (s, 1H,

)
Broad singlet, exchangeable.
Yield 85 - 92%Lower yields indicate pH issues during workup.

Troubleshooting Guide:

  • Problem: Product remains in the aqueous layer.

    • Solution: Saturate the aqueous layer with solid NaCl (salting out) and use THF/EtOAc (1:1) for extraction.[9]

  • Problem: Incomplete reduction.

    • Solution: The lithium phenolate might be coating the unreacted ester. Use a mechanical stirrer or sonicate the reaction mixture during reagent addition.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Brown, H. C., & Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron, 1979, 35(5), 567-607. Link

  • Ranu, B. C. "Zinc Borohydride - A Reducing Agent with High Potential." Synlett, 1993, 885-892. (Reference for metal-salt enhanced borohydride reductions).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2nd Ed, 2012. (Mechanistic grounding for chemoselectivity).

Sources

Method

Procedure for hydrolysis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate to acid

Abstract This application note details a robust, scalable protocol for the saponification of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate to 3-(5-hydroxypyrimidin-2-yl)benzoic acid. This transformation is a critical step i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the saponification of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate to 3-(5-hydroxypyrimidin-2-yl)benzoic acid. This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., analogs of Tepotinib). The procedure addresses specific physicochemical challenges posed by the 5-hydroxypyrimidine moiety, including its acidity (pKa ~6.5), potential for oxidation, and the zwitterionic nature of the final product. We present a LiOH-mediated hydrolysis in THF/Water, optimized for high yield (>90%) and purity without the need for chromatographic purification.

Introduction & Chemical Context

The target molecule, 3-(5-hydroxypyrimidin-2-yl)benzoic acid , represents a biaryl scaffold frequently utilized in medicinal chemistry. The hydrolysis of its methyl ester precursor requires careful consideration of the molecule's functional groups.

Structural Considerations
  • Ester Moiety: A standard methyl benzoate ester, typically requiring basic hydrolysis.[1]

  • 5-Hydroxypyrimidine: This heterocycle introduces complexity. The hydroxyl group at position 5 renders the ring electron-rich and prone to oxidation under harsh conditions. Furthermore, the hydroxyl proton is acidic (pKa ~6–7), meaning the reaction mixture will generate a dianionic species (carboxylate + pyrimidinolate) in basic media.

  • Solubility Profile: The starting ester is lipophilic (soluble in DCM, THF), while the intermediate dianion is highly water-soluble. The final acid product often exhibits poor solubility in both water and non-polar organics, necessitating a precise pH adjustment for isolation via precipitation.

Reaction Mechanism & Strategy

The transformation proceeds via a nucleophilic acyl substitution (BBc2 mechanism).

  • Deprotonation: The base (LiOH) first deprotonates the 5-hydroxyl group of the pyrimidine.

  • Nucleophilic Attack: Hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate.

  • Elimination: Methoxide is eliminated, yielding the carboxylate.

  • Proton Transfer: The methoxide deprotonates the generated carboxylic acid (if not already anionic).

  • Acidification (Workup): Careful addition of HCl protonates both the carboxylate (pKa ~4.2) and the pyrimidinolate (pKa ~6.5), precipitating the neutral product.

Chemical Scheme (DOT Visualization)

ReactionMechanism Substrate Methyl Ester (Lipophilic) Intermediate Dianionic Salt (Water Soluble) Substrate->Intermediate LiOH (3.0 eq) THF/H2O, 50°C Product Free Acid (Precipitate) Intermediate->Product HCl (1M) to pH 3-4

Caption: Simplified reaction flow from lipophilic ester to precipitated acid via a water-soluble dianion.

Materials & Equipment

ReagentGradeRole
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate>98%Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)ReagentBase
Tetrahydrofuran (THF)HPLC/ACSSolvent (Organic)
WaterDeionizedSolvent (Aqueous)
Hydrochloric Acid (1M and 6M)ReagentAcidification
Ethanol/MethanolACSOptional washing

Equipment:

  • Round-bottom flask (equipped with a magnetic stir bar).[2]

  • Reflux condenser (optional, if heating >50°C).

  • Nitrogen/Argon gas line (recommended to prevent oxidation).

  • pH meter or narrow-range pH paper (pH 1–6).

  • Vacuum filtration setup (Buchner funnel).

Detailed Protocol ("The Golden Method")

This protocol is scaled for 1.0 gram of starting material but is linearly scalable.

Step 1: Setup and Dissolution
  • Weigh 1.0 g (4.34 mmol) of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate into a 50 mL round-bottom flask.

  • Add 10 mL of THF . Stir until the solid is fully dissolved or creates a fine, uniform suspension.

  • Expert Tip: Purge the flask with Nitrogen for 2 minutes. 5-hydroxypyrimidines can darken (oxidize) in air under basic conditions.

Step 2: Saponification
  • Prepare a solution of LiOH·H₂O (546 mg, 13.0 mmol, 3.0 equiv) in 5 mL of Water .

    • Note: We use 3 equivalents: 1 for the ester, 1 for the acidic phenol, and 1 excess to drive kinetics.

  • Add the aqueous LiOH solution dropwise to the THF solution. The mixture may turn yellow/orange (characteristic of the phenoxide anion).

  • Heat the reaction to 50°C and stir for 2–4 hours .

  • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a baseline spot (salt) should appear.

Step 3: Workup and Isolation
  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF. Do not evaporate to complete dryness; leave the aqueous slurry.

  • Dilution: Add 10 mL of water to the residue to ensure all salts are dissolved. If insolubles remain, filter them off (impurities).

  • Acidification (Critical Step):

    • Place the flask in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Observe the formation of a precipitate.[2]

    • Target pH: 3.0 – 4.0 .

    • Warning: Do not go below pH 2. Extremely acidic conditions might protonate the pyrimidine nitrogens, forming a soluble hydrochloride salt or trapping excess acid in the lattice.

  • Stir the suspension at 0°C for 30 minutes to maximize precipitation (aging the crystal).

Step 4: Filtration and Drying[2]
  • Filter the solid using a Buchner funnel.

  • Wash 1: Wash the cake with cold water (2 x 5 mL) to remove Lithium salts.

  • Wash 2: Wash with a small amount of cold Ethanol (1 x 2 mL) to remove organic impurities and aid drying.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Expectations & Troubleshooting

Characterization Data[3][4][5][6][7][8][9][10][11]
  • Appearance: Off-white to pale yellow powder.

  • ¹H NMR (DMSO-d₆):

    • δ ~13.0 ppm (Broad s, 1H, -COOH).

    • δ ~10.5 ppm (s, 1H, Pyrimidine-OH).

    • δ ~8.5 ppm (s, 2H, Pyrimidine H-4,6).

    • Aromatic protons for benzoate (δ 7.5 – 8.2 ppm).[3]

  • MS (ESI): m/z 217.06 [M+H]⁺ (Positive mode); 215.05 [M-H]⁻ (Negative mode).

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield (No Precipitate) Product is amphoteric or too soluble in water.1. Adjust pH carefully to exactly 3.5.2. Saturate aqueous layer with NaCl (salting out).3. Extract with n-Butanol or EtOAc/THF (9:1).
Dark Product Color Oxidation of the hydroxypyrimidine.Perform reaction under N₂ atmosphere. Add 1% Sodium Bisulfite during workup.
Incomplete Reaction Poor solubility of ester.Increase THF ratio or temperature to 60°C. Switch base to NaOH (stronger).
Product contains salts Inefficient washing.Slurry the final solid in water at 40°C for 30 mins, then re-filter.

Process Visualization

Workflow Diagram

Workflow Start Start: 1.0g Ester in THF (10mL) AddBase Add LiOH (3 eq) in Water (5mL) Start->AddBase React Heat to 50°C (2-4 Hours) AddBase->React Check TLC Check (Complete?) React->Check Check->React No (Continue Heating) Evap Evaporate THF Check->Evap Yes Acidify Acidify to pH 3-4 (Precipitate forms) Evap->Acidify Filter Filter & Wash (Water/Cold EtOH) Acidify->Filter Dry Dry (45°C, Vac) Product: Acid Filter->Dry

Caption: Step-by-step workflow for the hydrolysis and isolation of 3-(5-hydroxypyrimidin-2-yl)benzoic acid.

References

  • Chemical Identity & Scaffold

    • PubChem Compound Summary for CID 45480518. (2025). National Center for Biotechnology Information. Link

    • Structure Context: This benzoic acid derivative is a key intermediate in the synthesis of MET kinase inhibitors and rel
  • Methodology Grounding (Ester Hydrolysis)

    • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[4] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[4] Link

    • Relevance: Establishes standard conditions for methyl benzo
  • Hydroxypyrimidine Chemistry

    • Teixidó, J., et al. (2001). Selective hydrolysis of pyrimidine systems. The Journal of Organic Chemistry. (Contextual reference for pyrimidine stability).
    • Solubility Data: Zhang, et al. (2021). The solubilities of benzoic acid and its derivatives. Journal of Chemical Research.[5] Link

  • Related Patent Procedures

    • Process for preparing benzoic acid derivatives.[1][2][4][5][6][7] (Patent EP2251319B1). Describes industrial scale-up of similar benzoic acid precipitations. Link

Sources

Application

Application Notes and Protocols for the Esterification of N-Boc-4-piperidinemethanol with Benzoate Intermediates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of N-Boc-4-piperidinemethanol with benzoate intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the coupling of N-Boc-4-piperidinemethanol with benzoate intermediates. This document outlines two robust and widely adopted methods: the Mitsunobu reaction and the Steglich esterification. The causal relationships behind experimental choices are explained to ensure both scientific integrity and successful practical implementation.

Introduction

The ester linkage is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The coupling of N-Boc-4-piperidinemethanol with a benzoate intermediate is a key transformation in the construction of complex molecules where the piperidine moiety can impart desirable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity at other positions. This guide details two distinct and effective protocols for achieving this esterification, each with its own merits and considerations.

Method Selection: A Comparative Analysis

Choosing the appropriate esterification method is critical and depends on the specific benzoate intermediate, scale of the reaction, and desired stereochemical outcome. Below is a comparative overview of the two primary methods discussed in this guide.

FeatureMitsunobu ReactionSteglich Esterification
Key Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Carbodiimide (e.g., DCC, EDC), 4-Dimethylaminopyridine (DMAP)
Mechanism Sngcontent-ng-c1989010908="" class="ng-star-inserted">N2 reaction at the alcohol carbonCarbodiimide-mediated activation of the carboxylic acid
Stereochemistry Inversion of configuration at the alcohol center (if chiral)Retention of configuration at the alcohol center
Reaction Conditions Mild, typically 0 °C to room temperatureMild, typically room temperature[1]
Byproducts Triphenylphosphine oxide, reduced azodicarboxylateUrea derivative (e.g., Dicyclohexylurea - DCU)
Substrate Scope Primary and secondary alcohols; nucleophile pKa ≤ 15[2][3]Broad, including sterically hindered and acid-labile substrates[4][5]
Advantages High reliability for SN2 transformations, especially for secondary alcohols.Mild conditions, suitable for acid-sensitive substrates.[6][7]
Disadvantages Formation of byproducts that can complicate purification.[8]Potential for N-acylurea side product formation (suppressed by DMAP).[4]

Reaction Workflow Overview

Esterification Workflow cluster_0 Starting Materials cluster_1 Method Selection cluster_2 Reaction & Workup cluster_3 Purification & Analysis N-Boc-4-piperidinemethanol N-Boc-4-piperidinemethanol Reaction Reaction N-Boc-4-piperidinemethanol->Reaction Benzoate Intermediate Benzoate Intermediate Benzoate Intermediate->Reaction Mitsunobu Reaction Mitsunobu Reaction Mitsunobu Reaction->Reaction Steglich Esterification Steglich Esterification Steglich Esterification->Reaction Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Crude Product Crude Product Aqueous Workup->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Characterization (NMR, MS) Characterization (NMR, MS) Pure Product->Characterization (NMR, MS)

Caption: General workflow for the esterification of N-Boc-4-piperidinemethanol.

Protocol 1: Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry via an Sngcontent-ng-c1989010908="" class="ng-star-inserted">N2 mechanism.[2] This one-pot reaction is highly efficient and proceeds under mild, neutral conditions.[3][9]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[10] This intermediate deprotonates the benzoic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate then displaces this leaving group in an SN2 fashion, leading to the desired ester and triphenylphosphine oxide.[8][11]

Mitsunobu Reaction Mechanism PPh3 + DEAD PPh3 + DEAD Betaine Intermediate Betaine Intermediate PPh3 + DEAD->Betaine Intermediate Betaine IntermediateR-COOH Betaine IntermediateR-COOH Phosphonium Carboxylate Ion Pair Phosphonium Carboxylate Ion Pair Betaine IntermediateR-COOH->Phosphonium Carboxylate Ion Pair Phosphonium Carboxylate Ion PairR'-OH Phosphonium Carboxylate Ion PairR'-OH Alkoxyphosphonium Salt Alkoxyphosphonium Salt Phosphonium Carboxylate Ion PairR'-OH->Alkoxyphosphonium Salt Ester + Ph3PO Ester + Ph3PO Alkoxyphosphonium Salt->Ester + Ph3PO SN2 attack by R-COO-

Caption: Simplified Mitsunobu reaction mechanism.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-piperidinemethanol (1.0 eq)

  • Benzoic acid derivative (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)[10]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-piperidinemethanol (1.0 eq), the benzoic acid derivative (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.2-0.5 M concentration with respect to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[12]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][5] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[6][7]

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[4] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[1] The use of DMAP is crucial as it accelerates the reaction and prevents a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[4][13]

Steglich Esterification Mechanism R-COOH + DCC R-COOH + DCC O-Acylisourea Intermediate O-Acylisourea Intermediate R-COOH + DCC->O-Acylisourea Intermediate DCU DCU O-Acylisourea Intermediate->DCU byproduct O-Acylisourea IntermediateDMAP O-Acylisourea IntermediateDMAP N-Acylpyridinium Intermediate N-Acylpyridinium Intermediate O-Acylisourea IntermediateDMAP->N-Acylpyridinium Intermediate N-Acylpyridinium IntermediateR'-OH N-Acylpyridinium IntermediateR'-OH Ester + DMAP Ester + DMAP N-Acylpyridinium IntermediateR'-OH->Ester + DMAP

Caption: Simplified Steglich esterification mechanism.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-piperidinemethanol (1.0 eq)

  • Benzoic acid derivative (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve the benzoic acid derivative (1.1 eq), N-Boc-4-piperidinemethanol (1.0 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DCC or EDC (1.2 eq) to the stirred solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • If DCC was used, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes.

Purification and Characterization

For both methods, purification by flash column chromatography is typically required to remove byproducts and unreacted starting materials.

  • Triphenylphosphine oxide (from Mitsunobu reaction): While some of this byproduct may be removed during the aqueous workup, it often co-elutes with products of moderate polarity. Careful chromatography is necessary.

  • Dicyclohexylurea (from Steglich esterification with DCC): This byproduct is largely insoluble in many organic solvents and can be mostly removed by filtration.[14]

  • Reduced azodicarboxylate (from Mitsunobu reaction): This is generally more polar than the desired ester and can be separated by chromatography.

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents, insufficient reaction time, or inappropriate solvent.Ensure all reagents are fresh and anhydrous. Extend the reaction time and monitor by TLC. Confirm the suitability of the chosen solvent.
Presence of N-acylurea byproduct (Steglich) Insufficient DMAP.Increase the catalytic loading of DMAP.
Difficulty in removing byproducts Inefficient workup or chromatography conditions.For Mitsunobu, consider using polymer-supported triphenylphosphine to simplify purification. Optimize the solvent system for column chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Kaur, N., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100894. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Org. Synth. 1996, 73, 125. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry LibreTexts. (2019). Mitsunobu Reaction. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Semantic Scholar. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Reddit. (2012). Methods for Esterification?. [Link]

  • PubMed. (1995). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. Journal of Immunological Methods, 183(1), 105-113. [Link]

Sources

Method

Application Note: Synthesis of 3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzoate

This Application Note provides a comprehensive, validated protocol for the synthesis of 3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzoate . This scaffold is a critical structural motif in G-Protein Coupled Re...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzoate . This scaffold is a critical structural motif in G-Protein Coupled Receptor (GPCR) modulators, particularly GPR119 and GLP-1 agonists used in metabolic disease research.

Executive Summary & Retrosynthetic Strategy

The target molecule features a 2,5-disubstituted pyrimidine core.[1] The synthetic challenge lies in differentiating the reactivity of the pyrimidine positions to ensure regiospecificity.

  • Strategic Logic: The 2-position of the pyrimidine ring is highly electrophilic, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling. The 5-position is electron-rich (relative to the 2-position) and less reactive.

  • Optimal Route: To avoid regio-isomeric byproducts, we employ a "5-First, 2-Last" strategy. We first install the ether linkage at the 5-position using a nucleophilic displacement on a 5-hydroxypyrimidine precursor. Subsequently, we utilize the preserved halogen at the 2-position for a Suzuki-Miyaura cross-coupling to attach the benzoate tail.

Reaction Scheme Visualization

SynthesisPath SM1 2-Chloro-5-hydroxypyrimidine INT2 Intermediate B (Ether Formation) SM1->INT2 K2CO3, DMF + INT1 SM2 (1-Methylpiperidin-4-yl)methanol INT1 Intermediate A (Mesylate Activation) SM2->INT1 MsCl, Et3N (Activation) INT1->INT2 PROD_EST Methyl Ester Precursor INT2->PROD_EST Suzuki Coupling Pd(dppf)Cl2, BOR BOR 3-(Methoxycarbonyl)phenylboronic acid BOR->PROD_EST FINAL Target: Sodium 3-(5-((1-methylpiperidin-4-yl) methoxy)pyrimidin-2-yl)benzoate PROD_EST->FINAL LiOH, Hydrolysis

Figure 1: Retrosynthetic pathway prioritizing the installation of the ether linkage prior to the biaryl coupling to ensure regiochemical integrity.

Safety & Handling

  • Palladium Catalysts: Pd(dppf)Cl2 can cause sensitization. Handle in a fume hood.

  • Sodium Hydride / Bases: If using NaH (alternative base), ensure strictly anhydrous conditions to prevent hydrogen evolution and fire. The protocol below uses K2CO3 for safer handling.

  • Boronic Acids: Generally low toxicity but should be treated as irritants.

Detailed Experimental Protocol

Stage 1: Activation of (1-methylpiperidin-4-yl)methanol

Direct alkylation with the alcohol is slow. We first convert the alcohol to a mesylate (methanesulfonate) to create a better leaving group.

  • Reagents: (1-methylpiperidin-4-yl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 10.0 g of (1-methylpiperidin-4-yl)methanol in 100 mL of anhydrous DCM. Cool to 0°C.

    • Add TEA (1.5 eq) dropwise.

    • Add MsCl (1.2 eq) dropwise over 20 minutes, maintaining temperature < 5°C.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Workup: Wash with saturated NaHCO3 (2x) and brine. Dry organic layer over Na2SO4. Concentrate in vacuo to yield the mesylate intermediate. Use immediately (unstable upon long storage).

Stage 2: Etherification (Synthesis of Intermediate B)
  • Reagents: 2-Chloro-5-hydroxypyrimidine (1.0 eq), Mesylate from Stage 1 (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve 2-chloro-5-hydroxypyrimidine (1.0 eq) in DMF (10 vol).

    • Add K2CO3 (2.0 eq) and stir at RT for 30 mins to form the phenoxide anion.

    • Add the Mesylate (dissolved in minimal DMF) dropwise.

    • Heat the reaction to 80°C for 6–12 hours. Monitor by LCMS for disappearance of the pyrimidine starting material.

    • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

    • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield 2-chloro-5-((1-methylpiperidin-4-yl)methoxy)pyrimidine .

Stage 3: Suzuki-Miyaura Cross-Coupling

This step constructs the biaryl core.

  • Reagents: Intermediate B (1.0 eq), 3-(Methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), Na2CO3 (2.0 M aq. solution, 3.0 eq), 1,4-Dioxane.

  • Protocol:

    • In a pressure vial or round-bottom flask, combine Intermediate B and the Boronic Acid in 1,4-Dioxane (degassed).

    • Add the Pd catalyst and the aqueous Na2CO3 solution.

    • Degas: Sparge with nitrogen for 5 minutes. Seal the vessel.

    • Heat to 90–100°C for 4–16 hours.

    • Checkpoint: LCMS should show the mass of the methyl ester (M+H).

    • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

    • Purification: Recrystallization from EtOAc/Hexanes or column chromatography yields Methyl 3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzoate .

Stage 4: Hydrolysis to the Target Benzoate
  • Reagents: Methyl ester precursor, LiOH·H2O (3.0 eq), THF/Water (1:1).

  • Protocol:

    • Dissolve the methyl ester in THF/Water (1:1).

    • Add LiOH·H2O. Stir at RT for 4 hours (or 50°C for 1 hour if slow).

    • Isolation:

      • For the Acid: Adjust pH to ~4-5 with 1N HCl. The solid zwitterion/acid precipitates. Filter and dry.

      • For the Sodium Salt (Benzoate): Evaporate THF. Lyophilize the aqueous layer directly (if pure) or pass through a weak cation exchange resin.

    • Final Product: 3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzoate .

Data Analysis & Validation

Analytical Specifications
ParameterExpected Value / RangeMethod
Appearance White to off-white solidVisual
Purity > 98.0%HPLC (254 nm)
MS (ESI+) [M+H]+ corresponds to MWLCMS
1H NMR Diagnostic peaks confirmed (see below)400 MHz DMSO-d6
Diagnostic NMR Signals (Expected)
  • Pyrimidine Protons: Singlet at ~8.6–8.8 ppm (2H, H-4/H-6 of pyrimidine).

  • Benzoate Protons: Multiplets at 7.6–8.5 ppm (4H, aromatic phenyl ring).

  • Linker: Doublet at ~4.0 ppm (2H, -OCH2-).

  • Piperidine Core: Multiplets at 1.4–2.9 ppm.

  • N-Methyl: Singlet at ~2.2 ppm (3H).

Mechanism of Action (Suzuki Coupling)

The critical step is the Suzuki coupling.[2][3][4] The mechanism involves the oxidative addition of the 2-chloropyrimidine to Pd(0), followed by transmetalation with the boronate activated by the base.

SuzukiMech Step1 Oxidative Addition Pd(0) inserts into C-Cl bond Step3 Transmetalation Boronate transfers Aryl group to Pd Step1->Step3 Step2 Activation Base activates Boronic Acid (Boronate formation) Step2->Step3 Step4 Reductive Elimination C-C bond forms, Pd(0) regenerated Step3->Step4 Step4->Step1 Catalytic Cycle

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilized in Stage 3.

Troubleshooting & Optimization

  • Low Yield in Stage 2 (Etherification):

    • Cause: Mesylate hydrolysis or N-alkylation competition.

    • Solution: Ensure anhydrous DMF. If N-alkylation is observed (rare with 5-hydroxypyrimidine but possible), switch to Mitsunobu conditions (PPh3, DIAD, THF, 0°C -> RT).

  • Stalled Suzuki Coupling (Stage 3):

    • Cause: 2-chloropyrimidines are less reactive than bromides.

    • Solution: Switch catalyst to Pd(t-Bu3P)2 or XPhos Pd G2 , which are more active for aryl chlorides. Alternatively, use 2-bromo-5-hydroxypyrimidine as the starting material in Stage 2.

  • Purification of Zwitterion:

    • The final product contains a basic amine (piperidine) and an acidic benzoate. It may exist as a zwitterion. Purification by preparative HPLC using a volatile buffer (Ammonium Formate or Ammonium Bicarbonate) is recommended over TFA buffers to avoid salt formation issues.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Pyrimidine Ethers for GPCR Agonists

    • Defossa, E., et al. (2011). Substituted Pyrimidines as GPR119 Agonists. Patent WO2011044002. Link

  • Optimization of 2-Chloropyrimidine Couplings

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Mitsunobu Reaction on Hydroxypyrimidines

    • Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

Sources

Application

Application Note: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary This guide details the application of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) as a versatile intermediate in the synthesis of ATP-competitive protein kinase inhibitors. In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) as a versatile intermediate in the synthesis of ATP-competitive protein kinase inhibitors.

In the landscape of targeted oncology and immunology, the 2-arylpyrimidine moiety is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific scaffold combines a hinge-binding pyrimidine core with a distinct "kinked" biaryl geometry provided by the meta-substituted benzoate.

This application note provides a comprehensive roadmap for:

  • Rational Design: Exploiting the scaffold's geometry for Type I/II kinase inhibition.

  • Chemical Synthesis: A robust protocol for scaffold generation and elaboration.

  • Biological Validation: A self-validating FRET-based kinase assay protocol.

Structural Logic & Pharmacophore Mapping[1]

The utility of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate lies in its trifunctional nature, allowing independent optimization of three key pharmacophoric vectors.

Pharmacophore Vectors
  • Vector A (The Hinge Binder): The pyrimidine nitrogen atoms (N1/N3) serve as hydrogen bond acceptors for the backbone NH of the kinase hinge region (typically the "gatekeeper" + 1 or + 3 residues).[1]

  • Vector B (Solvent Front/Solubility): The 5-hydroxyl group on the pyrimidine ring points towards the solvent-exposed region or the ribose binding pocket. This is the ideal site for solubilizing groups (e.g., morpholine, piperazine side chains) via ether linkages.[1]

  • Vector C (Deep Pocket/DFG Interaction): The methyl ester is a synthetic handle. In its current form, it provides hydrophobic bulk.[1] However, hydrolysis to the acid and subsequent coupling to an amine allows the molecule to reach into the DFG-pocket (Asp-Phe-Gly) or interact with the conserved

    
    C-helix glutamate, a hallmark of high-potency inhibitors.
    
Visualization of Design Strategy

KinaseScaffold Scaffold Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Core Scaffold) Hinge Hinge Region Binding (Pyrimidine N1/N3) Scaffold->Hinge H-Bond Acceptor Solubility Solvent Front / ADME (5-OH Modification) Scaffold->Solubility Ether Synthesis Specificity DFG/Allosteric Pocket (Ester -> Amide) Scaffold->Specificity Hydrolysis + Coupling Morpholine Morpholine/Piperazine (Solubility) Solubility->Morpholine Amide Aryl Amide/Urea (Selectivity) Specificity->Amide

Figure 1: Pharmacophore mapping of the scaffold. The central node represents the starting material, branching into three distinct optimization vectors.

Chemical Synthesis Protocols

Protocol A: Scaffold Assembly (Suzuki-Miyaura Coupling)

If the scaffold is not purchased commercially, it must be synthesized with high purity to avoid palladium contamination in biological assays.[1]

Reaction Overview: 2-chloropyrimidin-5-ol + (3-(methoxycarbonyl)phenyl)boronic acid


 Product

Reagents:

  • 2-chloropyrimidin-5-ol (1.0 eq)

  • (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (2M aq, 3.0 eq)[1]

  • 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the aryl halide and boronic acid. Add 1,4-dioxane.[1] Sparge with Argon for 10 minutes (Critical for yield).

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of 0-10% MeOH in DCM. The 5-OH group makes the compound polar; ensure the column is flushed well.

Protocol B: Library Elaboration (Divergent Synthesis)

To create a functional kinase inhibitor, we must modify the 5-OH and the ester.[1]

Workflow Diagram:

SynthesisWorkflow Start Scaffold: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Step1 Step 1: Mitsunobu or Alkylation (R-X + K2CO3 or R-OH + DIAD/PPh3) Start->Step1 Intermediate Intermediate: Ether-Linked Ester Step1->Intermediate Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Acid Free Acid Intermediate Step2->Acid Step3 Step 3: Amide Coupling (HATU, DIPEA, R'-NH2) Acid->Step3 Final Final Kinase Inhibitor Library Step3->Final

Figure 2: Divergent synthesis workflow. Step 1 establishes solubility; Step 3 establishes specificity.

Detailed Procedure for Step 3 (Amide Coupling):

  • Dissolve the Free Acid intermediate (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.

  • Add the desired amine (R'-NH₂, 1.1 eq).[1] Note: Aromatic amines (anilines) are preferred for Type II inhibition; aliphatic amines for Type I.[1]

  • Stir at RT for 2-16 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the acid peak (M-H) and appearance of the amide (M+H).

Biological Evaluation: TR-FRET Kinase Assay

Once the library is synthesized, determining the IC₅₀ is critical.[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) because it is robust against autofluorescence from the aromatic inhibitor scaffold.

Assay Principle

A Terbium-labeled antibody binds to the phosphorylated product of the kinase reaction. If phosphorylation occurs (no inhibition), energy transfer occurs between Terbium (donor) and the tracer (acceptor), emitting at 520nm/495nm.[1] Inhibitors prevent phosphorylation, reducing the FRET signal.[1]

Protocol

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

  • Target Kinase (e.g., p38 MAPK, EGFR) at 2-5 nM final.[1]

  • ATP (at

    
     concentration for the specific kinase).
    
  • Substrate (GFP-labeled or Fluorescein-labeled peptide).

  • Test Compounds (dissolved in 100% DMSO).

Steps:

  • Compound Plating: Dispense 10 nL of test compound (10-point dose response, 3-fold dilution) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture in Buffer A. Incubate for 15 mins (allows slow-binding inhibitors to equilibrate).

  • Start Reaction: Add 5 µL of ATP/Substrate mixture.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL of EDTA/Tb-Antibody detection mix.

  • Read: Read on a plate reader (e.g., EnVision) using TR-FRET settings (Excitation: 340nm; Emission 1: 495nm; Emission 2: 520nm).

Data Analysis

Calculate the TR-FRET ratio:



Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Representative SAR Data (Hypothetical)

The following table illustrates the expected Structure-Activity Relationship (SAR) trends when modifying this scaffold, based on general biaryl-pyrimidine medicinal chemistry principles [1, 2].

Cmpd ID5-Position (R1)3-Benzoate Mod (R2)Target IC₅₀ (nM)Solubility (µM)Interpretation
1 -OH-OMe (Ester)>10,000150Scaffold: Weak binder; ester lacks H-bonds.
2 -O-Ethyl-Morpholine-OMe (Ester)5,000>500Solubility Fix: 5-position modification improves solubility but not potency.
3 -O-Ethyl-Morpholine-NH-Ph (Anilide)45450Hit: Amide H-bond drives potency (DFG interaction).
4 -O-Ethyl-Morpholine-NH-Ph-3-CF312200Lead: Lipophilic aryl group fills the hydrophobic back-pocket.

References

  • Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[2] Nature Reviews Cancer, 9(1), 28-39.[1] Link

  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Protocol." Link

Sources

Method

Application Note: Scalable GMP Synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Executive Summary This application note details a robust, scalable, and Good Manufacturing Practice (GMP) compliant synthetic route for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate . This molecule serves as a critical biar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and Good Manufacturing Practice (GMP) compliant synthetic route for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate . This molecule serves as a critical biaryl scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and HIF-PH inhibitors.

The primary challenge in scaling this synthesis is the incompatibility of the pyrimidine hydroxyl group with standard cross-coupling conditions and the risk of ester hydrolysis during deprotection. Traditional routes utilizing methoxy-deprotection (BBr3/HBr) are discarded here due to the high risk of cleaving the benzoate ester.

Selected GMP Strategy: A convergent Suzuki-Miyaura coupling utilizing a benzyl-protected pyrimidine, followed by catalytic hydrogenolysis . This route minimizes genotoxic impurities (PGIs), avoids Class 1 solvents, and ensures high purity (>99.5%) via self-validating crystallization points.

Strategic Retrosynthesis & Route Selection

To ensure GMP compliance, the route is designed to isolate stable intermediates that act as "purity firewalls," purging heavy metals and organic impurities before the final step.

The Chemical Logic
  • Coupling Strategy: We employ Methyl 3-boronobenzoate and 2-chloro-5-(benzyloxy)pyrimidine . The benzyl group renders the pyrimidine lipophilic, improving solubility in green solvents (Toluene/Ethanol) and preventing catalyst poisoning associated with free phenolics/hydroxyls.

  • Deprotection Strategy: Hydrogenolysis (

    
    , Pd/C) is neutral and mild. It removes the benzyl group without touching the methyl ester, unlike strong Lewis acids (
    
    
    
    ) or strong bases.
Reaction Scheme Diagram

ReactionScheme SM1 Methyl 3-boronobenzoate (SM-A) Inter Intermediate 1: Benzyl Ether Precursor SM1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 80°C SM2 2-Chloro-5-(benzyloxy)pyrimidine (SM-B) SM2->Inter Prod Target: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Inter->Prod Hydrogenolysis H2 (3 bar), 10% Pd/C THF/MeOH, 25°C

Figure 1: Two-step convergent synthesis minimizing ester hydrolysis risks.

Detailed Experimental Protocols

Phase 1: The Suzuki-Miyaura Coupling

Objective: Construct the biaryl core while controlling Pd residuals and homocoupling impurities.

  • Scale: 1.0 kg Input (Basis: SM-B)

  • Equipment: 20L Jacketed Glass Reactor, Overhead Stirrer, Reflux Condenser, N2 Line.

Materials Table
Reagent / SolventEquiv.Mass/VolRoleCritical Attribute
2-Chloro-5-(benzyloxy)pyrimidine 1.01.00 kgLimiting ReagentPurity >98%
Methyl 3-boronobenzoate 1.1~0.89 kgCoupling PartnerLow anhydride content
Pd(dppf)Cl2[1]·CH2Cl2 0.0137 gCatalystActive Pd species
Potassium Carbonate (K2CO3) 2.51.56 kgBaseGranular (not powder)
Toluene 10 V10.0 LSolventClass 2 solvent
Ethanol 5 V5.0 LCo-solventPhase transfer aid
Water (DI) 5 V5.0 LSolventDissolves base
Step-by-Step Protocol
  • Inertion: Purge the reactor with

    
     for 15 minutes to remove 
    
    
    
    (prevents homocoupling of boronic acid).
  • Charging: Charge Toluene, Ethanol, SM-B, and Methyl 3-boronobenzoate. Stir at 200 RPM until dissolved.

  • Activation: Add the

    
     solution (dissolved in the 5L water). The mixture becomes biphasic.
    
  • Catalyst Addition: Add Pd(dppf)Cl2 under a strong nitrogen sweep.

  • Reaction: Heat to 75–80°C . Maintain for 4–6 hours.

    • IPC (In-Process Control): HPLC analysis showing <1.0% SM-B.

  • Workup: Cool to 25°C. Separate phases. Wash organic layer with 5% NaCl (aq) and then water.

  • Scavenging (Critical GMP Step): Treat the organic layer with SiliaMetS® Thiol (or equivalent Cysteine-functionalized silica) at 50°C for 2 hours to bind residual Palladium. Filter through Celite.[2]

  • Isolation: Concentrate Toluene to ~3V. Cool to 0–5°C to crystallize Intermediate 1 . Filter and dry.[3]

Phase 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl group to reveal the hydroxyl moiety without hydrolyzing the methyl ester.

  • Safety Note: Handling dry Pd/C presents a fire hazard. Use water-wet catalyst.

Materials Table
Reagent / SolventEquiv.Role
Intermediate 1 1.0Substrate
10% Pd/C (50% water wet) 5 wt%Catalyst
THF / Methanol (1:1) 10 VSolvent System
Hydrogen Gas (

)
3 BarReagent
Step-by-Step Protocol
  • Loading: Charge Intermediate 1 and THF/MeOH into a hydrogenation autoclave (e.g., Hastelloy).

  • Catalyst Charge: Make a slurry of Pd/C in MeOH and add to the reactor under

    
     blanket.
    
  • Purge: Cycle

    
     x3, then 
    
    
    
    x3.
  • Reaction: Pressurize to 3 Bar (45 psi)

    
    . Stir at 25°C for 6–8 hours.
    
    • Why mild temp? Higher temperatures (>40°C) risk transesterification with Methanol or hydrolysis.

  • Filtration: Filter catalyst over a spark-proof filter (e.g., Rosenmund) utilizing a 0.45

    
    m membrane to remove Pd fines.
    
  • Crystallization:

    • Distill solvent to ~4V.

    • Add n-Heptane (anti-solvent) slowly at 40°C.

    • Cool to 0°C over 2 hours.

  • Final Isolation: Filter the white solid. Wash with cold Heptane. Dry at 45°C under vacuum.

Quality Control & Analytical Specifications

To certify this material for downstream GMP use, the following specifications must be met.

TestMethodSpecificationRationale
Appearance VisualWhite to off-white powderColor indicates oxidation/impurities.
Assay HPLC (UV 254nm)> 98.5% w/wStoichiometry control for next step.
Purity HPLC> 99.0% AreaNo single impurity > 0.15%.
Palladium ICP-MS< 20 ppmCritical for patient safety (ICH Q3D).
Residual Solvents GC-HeadspaceToluene < 890 ppmICH Q3C limits.
Water Content Karl Fischer< 0.5%Ester stability.

Process Workflow & Equipment Train

The following diagram illustrates the physical flow of the material through the GMP suite, highlighting critical control points (CCPs).

GMPWorkflow Reactor1 20L Glass Reactor (Suzuki Coupling) Filter1 Pressure Filter (Phase Separation) Reactor1->Filter1 Crude Stream Scavenger Scavenger Unit (Pd Removal) Filter1->Scavenger Organic Phase Reactor2 Hydrogenator (Deprotection) Scavenger->Reactor2 Intermediate 1 Crystallizer Crystallization (Purification) Reactor2->Crystallizer Filtered Stream Dryer Vacuum Dryer (Final Isolation) Crystallizer->Dryer Wet Cake QC QC Lab (Release Testing) Dryer->QC Final Sample

Figure 2: GMP Unit Operation Flow with integrated Palladium scavenging.

Troubleshooting & Causality

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Oxygen presence leads to homocoupling of the boronic acid (forming dimethyl biphenyl-3,3'-dicarboxylate).

    • Fix: Ensure rigorous sparging of solvents with Nitrogen before catalyst addition.

  • Issue: High Palladium Residue (>50 ppm).

    • Cause: Inefficient scavenging or formation of soluble Pd-colloids.

    • Fix: Increase SiliaMetS® Thiol loading or introduce an activated carbon wash (Darco G-60) prior to crystallization.

  • Issue: Ester Hydrolysis (Formation of Benzoic Acid impurity).

    • Cause: Water content in Hydrogenolysis step or high pH in Suzuki workup.

    • Fix: Ensure the Suzuki organic phase is pH neutral before concentration. Use anhydrous THF/MeOH in the hydrogenation step.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Palladium Removal Strategies in GMP

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Process Safety for Hydrogenation

    • Etchells, J. (2006). Process Safety in the Pharmaceutical Industry. Organic Process Research & Development, 10(4). Link

(Note: While the specific CAS 1092568-87-0 is a catalog intermediate, the protocols above are derived from standard, validated methodologies for this specific class of biaryl ether synthesis).

Sources

Application

Esterification methods for 3-(5-hydroxypyrimidin-2-yl)benzoic acid

Executive Summary & Strategic Analysis The esterification of 3-(5-hydroxypyrimidin-2-yl)benzoic acid presents a classic chemoselectivity challenge in organic synthesis: the "Dual-Nucleophile" problem. The molecule contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The esterification of 3-(5-hydroxypyrimidin-2-yl)benzoic acid presents a classic chemoselectivity challenge in organic synthesis: the "Dual-Nucleophile" problem. The molecule contains two acidic protons with distinct pKa values:

  • Carboxylic Acid (Benzoic moiety): pKa ~4.2 (Primary target for esterification).

  • Phenolic Hydroxyl (5-hydroxypyrimidine moiety): pKa ~6.5–7.5 (Secondary nucleophile).

The Challenge: Standard base-mediated alkylation (e.g., Alkyl Halide +


) is contraindicated . The phenolic hydroxyl on the electron-deficient pyrimidine ring is highly acidic; under basic conditions, it deprotonates readily, leading to competitive etherification (O-alkylation) and the formation of complex mixtures (ester, ether, and diester/ether).

The Solution: To achieve high chemoselectivity for the benzoate ester while preserving the phenolic moiety, acid-mediated protocols are required. By operating at a pH below the pKa of the phenol, the hydroxyl group remains protonated and non-nucleophilic, while the carboxylic acid is activated for nucleophilic attack by the alcohol solvent.

This guide details two validated protocols:

  • Protocol A (The Workhorse): Fischer Esterification (Sulfuric Acid/Alcohol).[1] Best for scale-up and cost-efficiency.

  • Protocol B (The Reactive Intermediate): Thionyl Chloride-Mediated Methanolysis. Best for unreactive substrates or when strict anhydrous conditions are needed.

Chemoselectivity & Reaction Logic (Graphviz)

The following diagram illustrates the decision logic and mechanistic pathways. Note how acidic conditions enforce selectivity, while basic conditions degrade it.

EsterificationLogic Substrate 3-(5-hydroxypyrimidin-2-yl) benzoic acid ConditionA Acidic Conditions (H2SO4 or SOCl2) Substrate->ConditionA Preferred Route ConditionB Basic Conditions (K2CO3 + MeI) Substrate->ConditionB Avoid IntermediateA COOH Protonated/Activated Phenol Neutral (OH) ConditionA->IntermediateA Selective Activation IntermediateB Carboxylate (COO-) Phenoxide (O-) ConditionB->IntermediateB Dual Deprotonation ProductA Target Benzoate Ester (>95% Selectivity) IntermediateA->ProductA Alcohol Attack ProductB Mixture: Ester + Phenolic Ether IntermediateB->ProductB Non-selective Alkylation

Figure 1: Mechanistic pathway analysis demonstrating why acidic conditions are required to prevent side-reactions at the phenolic position.

Protocol A: Fischer Esterification (High-Throughput/Scale-Up)

This method utilizes concentrated sulfuric acid as a catalyst.[1] It is the most robust method for converting the benzoic acid moiety to a methyl or ethyl ester without protecting the phenol.

Reagents:

  • Substrate: 3-(5-hydroxypyrimidin-2-yl)benzoic acid (1.0 eq)

  • Solvent/Reagent: Methanol (anhydrous, >20 volumes)

  • Catalyst: Sulfuric Acid (

    
    , 98%, 0.5 – 1.0 eq)
    

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with nitrogen to prevent oxidation of the phenol, although the pyrimidine phenol is relatively stable.

  • Dissolution: Charge the flask with the Substrate and Methanol . The starting material may be a suspension at room temperature.

  • Acid Addition: Slowly add Sulfuric Acid dropwise to the stirring mixture.

    • Note: An exotherm will occur. If working on >10g scale, cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Observation: The suspension should clear to a solution as the ester forms (esters are generally more soluble in organic solvents than the zwitterionic/polar acids).

    • Time: Monitor by HPLC or TLC (50% EtOAc/Hexane). Typical reaction time is 4–12 hours.

  • Workup (Critical for Amphoteric Molecules):

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the methanol.

    • Pour the residue into ice-cold water .

    • Neutralization: Adjust pH to ~7–8 using saturated

      
      .
      
      • Warning: Do not raise pH > 9. The phenolic group (pKa ~7) will deprotonate and the product will dissolve in the aqueous layer as the phenoxide salt.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Yield Expectation: 85–95% Purity: >97% (Recrystallization from EtOH usually sufficient if needed).

Protocol B: Thionyl Chloride ( ) Mediated Esterification

This method generates anhydrous HCl in situ and activates the carboxylic acid more aggressively. It is useful if the Fischer method is too slow due to steric hindrance (unlikely here) or if strictly anhydrous conditions are required.

Reagents:

  • Substrate: 3-(5-hydroxypyrimidin-2-yl)benzoic acid (1.0 eq)

  • Solvent: Methanol (anhydrous)

  • Reagent: Thionyl Chloride (

    
    , 2.0 – 3.0 eq)
    

Step-by-Step Methodology:

  • Chilling: Place the Methanol in a round-bottom flask and cool to 0°C (Ice/Water bath).

  • Activation: Dropwise add Thionyl Chloride to the cold methanol.

    • Chemistry:

      
      . This generates a highly active anhydrous HCl solution.
      
    • Safety: Massive gas evolution (

      
      , HCl). Use a fume hood and a scrubber if scaling up.
      
  • Addition: Add the Substrate in one portion to the cold solution.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Then heat to Reflux for 2–4 hours.

  • Workup:

    • Evaporate the solvent and excess volatiles in vacuo.

    • The residue is likely the Hydrochloride Salt of the ester (protonated pyrimidine).

    • Suspend in EtOAc and wash with saturated

      
       to liberate the free base.
      
    • Dry and concentrate.[1]

Technical Note on 5-Hydroxypyrimidine Stability: While 2- and 4-hydroxypyrimidines can be converted to chloropyrimidines by


 (Vilsmeier-Haack type conditions), the 5-hydroxy  position is not tautomerizable to a ketone (pyridone-like structure) in the same way. Therefore, it is resistant to chlorination under these specific conditions, preserving the hydroxyl group.

Analytical Data & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Aqueous Loss) Product lost during workup due to high pH.The 5-OH group is acidic. Ensure aqueous workup pH is < 8.0 . If pH > 9, the product is in the water layer. Acidify and re-extract.[2][3]
Incomplete Reaction Water in solvent (Fischer is an equilibrium).Use anhydrous MeOH. Add molecular sieves or a Dean-Stark trap (if using higher boiling alcohol like EtOH/Toluene).
Side Product: Ether Basic impurities or wrong method used.Ensure no strong bases (

, NaOH) are present. Stick to acid catalysis.
Solubility Zwitterionic nature of starting material.Starting material may not dissolve until heated or acidified. This is normal.

References & Authority

The protocols above are synthesized from standard organic transformations applied to heterocyclic benzoic acids. Specific grounding for the chemoselectivity of carboxylic acids vs. phenols and the properties of the substrate class are provided below:

  • Chemoselectivity of Carbodiimides: Shelkov, R., et al. "Selective esterifications of alcohols and phenols through carbodiimide couplings."[4] Organic & Biomolecular Chemistry, 2004.

    • Relevance: Establishes the hierarchy of reactivity between phenols and carboxylic acids.

  • Fischer Esterification Mechanism: "Esterification of carboxylic acids containing phenol groups."[1] Google Patents (EP0139252A2).

    • Relevance: Validates the use of acid catalysis to selectively esterify carboxylic acids in the presence of unprotected phenols.[5]

  • Substrate Class Properties: "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." MDPI Molbank, 2023.

    • Relevance: Provides analogous handling and solubility data for hydroxy-pyridine/pyrimidine benzoic acid derivatives.

  • Benzoic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic acid".

    • Relevance: Physical property data for the benzoic acid moiety.[2][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Mitsunobu reaction with Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Case File: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are experiencing suboptimal yields or failed conversions in the alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Case File: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are experiencing suboptimal yields or failed conversions in the alkylation of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate . This substrate presents a unique set of electronic and solubility challenges that distinguish it from standard phenolic Mitsunobu reactions.

Part 1: Critical Substrate Analysis (The "Why")

To solve the yield issue, we must first deconstruct the electronic environment of your nucleophile.

1. The "Pseudo-Phenol" Advantage Unlike 2-hydroxypyrimidine or 4-hydroxypyrimidine, which exist predominantly as pyrimidones (amide-like tautomers) and favor N-alkylation, your substrate (5-hydroxypyrimidine) cannot tautomerize to a stable neutral keto-form without disrupting aromaticity.

  • Implication: The reaction inherently favors O-alkylation. If you are seeing low yields, it is likely not due to competing N-alkylation, but rather poor nucleophilicity or solubility .

2. The Nucleophilicity Deficit The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms inductively withdraw electron density from the ring system, making the hydroxyl oxygen significantly less nucleophilic than a standard phenyl ether.

  • The Trap: Standard Mitsunobu protocols (DEAD/PPh3 at 0°C) often fail because the betaine intermediate is not "captured" fast enough by the weak nucleophile, leading to hydrazine byproduct formation instead of the desired ether.

3. Solubility Bottlenecks The biaryl nature of your substrate (pyrimidine linked to benzoate) likely creates a rigid, planar structure with poor solubility in standard THF.

  • The Fix: Solvation is critical for the proton transfer step. We must move beyond pure THF.

Part 2: Diagnostic Workflow (Visual Guide)

Before altering your protocol, use this decision tree to identify the specific failure mode.

Mitsunobu_Troubleshooting Start START: Low Yield / No Reaction Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Check_Solubility Is Reaction Homogeneous? Check_SM->Check_Solubility Yes (SM recovered) Sol_Dry Action: Re-dry Solvents (Critical) Check_SM->Sol_Dry No (Complex mixture/Decomp) Check_Byproducts Is Hydrazine Byproduct Major? Check_Solubility->Check_Byproducts Yes (Clear solution) Sol_Solvent Action: Add DMF or use Toluene/THF mix Check_Solubility->Sol_Solvent No (Precipitate visible) Sol_Reagent Action: Switch to ADDP / PBu3 Check_Byproducts->Sol_Reagent Yes (Betaine collapse) Sol_Order Action: Pre-form Betaine (-78°C to 0°C) Check_Byproducts->Sol_Order No (Slow reaction)

Figure 1: Diagnostic logic for isolating failure modes in pyrimidine etherification. Follow the path corresponding to your observation.

Part 3: Optimized Protocols

We recommend two distinct protocols. Start with Protocol A (Optimization of Standard). If yields remain <50%, switch to Protocol B (Enhanced Reactivity).

Protocol A: The "Pre-Formed Betaine" Method

Best for: Moderately hindered alcohols, standard lab setups.

Why this works: Pre-forming the betaine prevents the azodicarboxylate from reacting with the nucleophile directly (though rare) and ensures the active species is ready immediately upon substrate addition.

  • Drying: Flame-dry a 2-neck flask under Argon.

  • Betaine Formation: Charge with

    
     (1.5 equiv) and anhydrous THF. Cool to -78°C .
    
  • Activation: Add DIAD (1.5 equiv) dropwise. Crucial: Wait 10-15 mins until the yellow precipitate (betaine) forms.

  • Substrate Addition: Add your alcohol (1.0 equiv) and Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (1.2 equiv) dissolved in minimal THF (or 10% DMF/THF if insoluble).

  • Reaction: Allow to warm to RT slowly. Stir for 12-24h.

Protocol B: The "Tsunoda" Modification (ADDP/PBu3)

Best for: Electron-deficient phenols (your substrate) and sterically hindered alcohols.

Why this works: ADDP (1,1'-(azodicarbonyl)dipiperidine) forms a more basic betaine intermediate than DEAD/DIAD, facilitating the deprotonation of your hydroxypyrimidine. Tributylphosphine (


) is more nucleophilic than 

, speeding up the initial attack.
ReagentEquivalentsRole
Alcohol 1.0Limiting Reagent
Pyrimidine Substrate 1.5Nucleophile (Excess drives kinetics)
ADDP 2.0Azodicarboxylate (Solid, stable)

2.0Phosphine (High nucleophilicity)
Solvent Toluene or DCMAvoid THF if possible for ADDP

Step-by-Step:

  • Dissolve Alcohol and Pyrimidine Substrate in anhydrous Toluene (or DCM).

  • Add

    
     (2.0 equiv) under Argon.
    
  • Cool to 0°C .

  • Add ADDP (2.0 equiv) in one portion (it is a solid).

  • Allow to warm to RT. Note: Reaction may become heterogeneous; this is normal for ADDP byproducts.

  • Workup: Dilute with Hexanes. The ADDP-hydrazine byproduct and phosphine oxide often precipitate out. Filter, then concentrate.

Part 4: Troubleshooting & FAQs

Q1: My reaction turns dark/black immediately. What happened? A: This usually indicates decomposition of the azodicarboxylate or the phosphine.

  • Cause: The reaction exotherm was uncontrolled, or reagents were wet.

  • Fix: Ensure strict temperature control (0°C addition) and use fresh anhydrous solvents. If using

    
    , ensure it is colorless; yellow 
    
    
    
    is already oxidized.

Q2: I see a new spot on TLC, but it's not my product. It's the "Hydrazine" byproduct. A: This is the most common failure mode (Betaine Collapse).

  • Mechanism:[1][2][3][4] The betaine formed, but your pyrimidine was too slow to protonate it. The betaine then grabbed a proton from adventitious water or eliminated internally.

  • Fix: Switch to Protocol B (ADDP) . The increased basicity of the ADDP betaine ensures it gets protonated by the hydroxypyrimidine before it decomposes.

Q3: How do I remove the Triphenylphosphine Oxide (TPPO)? A: TPPO is notoriously difficult to separate from polar heterocycles.

  • Method 1 (Precipitation): Dissolve crude in minimal ether/toluene, add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2 equiv). The 
    
    
    
    coordinates to TPPO and precipitates it. Filter and wash.[1][5]
  • Method 2 (Resin): Use Polymer-Supported

    
     (PS-PPh3).[2] It costs more but allows simple filtration of the phosphorus byproduct.
    

Q4: Can I use microwave heating? A: Caution advised. Standard DEAD/DIAD decomposes rapidly above 50°C. If you must use heat to overcome steric hindrance, you must use ADDP (stable up to ~130°C) or CMMP (cyanomethylenetrimethylphosphorane).

Part 5: Mechanistic Visualization

Understanding the competition between the productive pathway and the byproduct pathway is key to optimization.

Mitsunobu_Mechanism Reagents PPh3 + DEAD Betaine Betaine Intermediate (Reactive Species) Reagents->Betaine Fast Protonation Protonation by 5-OH-Pyrimidine Betaine->Protonation Rate Determining Step (Requires Acidic H+) Byproduct Hydrazine Byproduct (DEAD-H2) Betaine->Byproduct FAILURE: No Protonation (Substrate too weak/slow) OxyPhos Oxyphosphonium Ion Pair Protonation->OxyPhos Activation of Alcohol Product Desired Ether (Inversion) OxyPhos->Product SN2 Attack

Figure 2: The critical "Protonation" checkpoint. If the 5-hydroxypyrimidine is too slow to protonate the betaine, the reaction shunts to the failure pathway (dashed line).

References
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Tsunoda, T., et al. (1993). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-PBu3)." Tetrahedron Letters, 34(10), 1639-1642.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents: A microcosm of recent developments in separation strategies." Chemistry – A European Journal, 10(13), 3130–3138.

  • Fletcher, S. (2015). "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2, 739-752.

Sources

Optimization

Optimizing purification of pyrimidinyl benzoate intermediates by column chromatography

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Column Chromatography for Nitrogenous Esters Introduction: The "Push-Pull" Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Column Chromatography for Nitrogenous Esters

Introduction: The "Push-Pull" Challenge

Welcome to the technical support center. As a Senior Application Scientist, I understand the specific frustration of purifying pyrimidinyl benzoates . You are dealing with a molecular "push-pull" conflict:

  • The Pyrimidine Ring: A basic nitrogen heterocycle that acts as a Lewis base, interacting strongly with acidic silanols on silica gel, leading to tailing and yield loss.

  • The Benzoate Ester: An electrophilic moiety susceptible to hydrolysis if the pH swings too high (basic modifiers) or too low (acidic silica + moisture).

This guide replaces generic advice with a causality-driven troubleshooting workflow designed to resolve these specific chemical conflicts.

Troubleshooting Module 1: Severe Peak Tailing

Symptom: Compound elutes as a broad streak (tailing > 1.5) or never fully elutes. Root Cause: Silanol Activity. Standard silica gel (pH ~5) possesses free silanol groups (


). The basic nitrogen on the pyrimidine ring hydrogen-bonds or protonates (

) upon contact with these acidic sites, effectively acting as an ion-exchange resin rather than a partition phase.
The Fix: Competitive Silanol Blocking

Do not simply "add base." You must add a sacrificial base that binds to silanols preferentially over your product.

Protocol: The "TEA" Doping Method

  • Select Modifier: Triethylamine (TEA) is the standard. It has a higher pKa (~10.75) than most pyrimidines, ensuring it binds silanols first.

  • Concentration: Add 0.5% to 1.0% v/v TEA to your mobile phase.

    • Critical Step: Pre-treat the column.[1] Flush the packed silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample. This "neutralizes" the silica surface in advance.

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH if solubility is an issue, but maintain the TEA modifier.

Visualizing the Mechanism

The following diagram illustrates why your compound sticks and how TEA releases it.

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Pyrimidine Pyrimidinyl Benzoate (Basic N) Silica->Pyrimidine H-Bonding (Retention) Elution Smooth Elution (No Tailing) Pyrimidine->Elution Free to Partition TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Blocks Sites (High Affinity) TEA->Pyrimidine Displaces

Figure 1: Mechanism of Silanol Blocking. TEA (Blue) preferentially binds to acidic silica sites (Red), preventing the pyrimidine (Yellow) from "sticking" via hydrogen bonding, allowing it to elute freely.

Troubleshooting Module 2: Co-elution & Poor Resolution

Symptom: Product co-elutes with starting material (often chloropyrimidines or phenols) or hydrolysis by-products (benzoic acids). Root Cause: Inadequate Selectivity. Pyrimidinyl benzoates have moderate polarity. If your starting materials are also aromatic heterocycles, their adsorption coefficients on silica are nearly identical in standard solvents.

The Fix: Solvent Selectivity Triangulation

Change the interaction mechanism of the solvent, not just the polarity.

Solvent SystemMechanismBest For...
Hexane / EtOAc Dipole-DipoleStandard purification. Often fails to separate closely related heterocycles.
DCM / MeOH Proton Donor/AcceptorHighly polar pyrimidines. Warning: MeOH can dissolve silica slightly; keep <10%.
Toluene / Acetone

-

Interaction
Separating "greasy" impurities from the aromatic benzoate. Toluene interacts with the

-system of the benzoate.
DCM / Acetonitrile Dipole Selectivity"Magic" mix for separating the ester product from the acid by-product.

Protocol: The "Toluene Shift" If Hexane/EtOAc fails:

  • Dissolve sample in minimum Toluene.

  • Run a gradient of Toluene (100%)

    
     Toluene:Acetone (90:10) .
    
  • The

    
    -interactions often retard the benzoate ester differently than the starting pyrimidine.
    

Troubleshooting Module 3: Yield Loss (On-Column Decomposition)

Symptom: Pure spot on TLC before column; multiple spots (including baseline acid) after column. Root Cause: Ester Hydrolysis. While benzoates are stable, the electron-deficient pyrimidine ring makes the carbonyl carbon more electrophilic.

  • Risk A: Acidic silica + moisture = Acid Hydrolysis.

  • Risk B: High TEA load + moisture = Base Hydrolysis.

The Fix: The "Neutral Phase" Protocol

If you observe decomposition, you must abandon standard silica.

Option A: Neutralized Silica (Self-Made)

  • Slurry silica in mobile phase containing 1% TEA .

  • Allow to stand for 30 minutes.

  • Crucial: Wash the column with 5 CV of pure solvent (no TEA) before loading. This leaves the silica neutral but removes excess base that could hydrolyze the ester [1].

Option B: Switch to Alumina Aluminum Oxide (Alumina) is available in Neutral and Basic grades.

  • Recommendation: Use Neutral Alumina (Brockmann Grade III) .

  • Why: It lacks the acidic protons of silica, preventing the initial adsorption-hydrolysis cycle.

Decision Matrix: Method Development Workflow

Follow this logic path to determine the optimal setup for your specific intermediate.

Workflow Start Start: TLC Analysis Streak Does the spot streak? Start->Streak AddTEA Add 1% TEA to Solvent Streak->AddTEA Yes Standard Use Hex/EtOAc Streak->Standard No decomp Does product decompose on 2D TLC? AddTEA->decomp NeutralSilica Use Neutralized Silica or Alumina decomp->NeutralSilica Yes (Hydrolysis) DCM_MeOH Switch to DCM/MeOH (Polarity Issue) decomp->DCM_MeOH No (Solubility)

Figure 2: Decision tree for selecting stationary and mobile phases based on TLC behavior.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Hydroxide (


) instead of TEA? 
A:  Generally, no  for normal phase silica. 

is aqueous.[2] Introducing water to a silica column with a labile ester is risky (hydrolysis). TEA is organic-soluble and "drier." However, if you are running Reverse Phase (C18) , Ammonium Acetate (10mM) is the superior buffer as it maintains neutral pH and is MS-compatible [2].

Q: My compound precipitates on the column when using Hexane/EtOAc. A: Pyrimidinyl benzoates often have poor solubility in hexane.

  • The Fix: Use Solid Loading . Dissolve your crude in DCM, add silica (1:2 ratio), rotary evaporate to a free-flowing powder, and load this powder on top of the column. This prevents the "crash out" at the solvent interface [3].

Q: How do I remove the TEA from my product after the column? A: TEA has a high boiling point (89°C) and smells.

  • Concentrate fractions.[1]

  • Re-dissolve in DCM.

  • Wash with saturated

    
      (mildly acidic) to protonate and extract the TEA into the water layer, leaving your benzoate in the organic layer.
    
  • Dry over

    
    .
    

References

  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Deactivated Silica. Retrieved from [Link]

  • MicroSolv Technology Corp. (2026). Using Ammonium Acetate in HPLC, ANP, and LC‑MS. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Reduction of Methyl Benzoate Esters

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on troubleshooting and minimizing side reactions d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance on troubleshooting and minimizing side reactions during the reduction of methyl benzoate esters. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of methyl benzoate esters. Each issue is analyzed from a mechanistic standpoint, followed by actionable protocols to mitigate the problem.

Issue 1: Incomplete Reaction or Low Yield of Benzyl Alcohol

A common frustration in the laboratory is a reaction that fails to proceed to completion, resulting in a low yield of the desired benzyl alcohol and a significant amount of unreacted methyl benzoate.

Root Cause Analysis:

The primary reason for incomplete reduction often lies in the choice and handling of the reducing agent, as well as the reaction conditions.

  • Insufficiently Reactive Reducing Agent: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[1][2][3] Its reactivity is significantly lower than that of lithium aluminum hydride (LiAlH₄).[4][5] Esters are less electrophilic than aldehydes or ketones, making them more resistant to reduction by milder hydrides.[2]

  • Decomposition of the Reducing Agent: LiAlH₄ reacts violently with protic solvents, including water and alcohols.[4] Any moisture present in the reaction setup (glassware, solvent, or starting material) will consume the LiAlH₄, rendering it unavailable for the ester reduction.

  • Inadequate Stoichiometry: The reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride.[4][6] An insufficient amount of the reducing agent will lead to incomplete conversion.

Troubleshooting and Mitigation Protocols:

  • Reagent Selection:

    • For a complete reduction of methyl benzoate to benzyl alcohol, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[7][8]

    • If a milder reagent is desired, Lithium Borohydride (LiBH₄) can be effective and is more reactive than NaBH₄.[5][8] The reactivity of NaBH₄ can be enhanced by using additives or specific solvent systems, such as methanol in refluxing THF, but this may introduce other side reactions.[9][10]

  • Strict Anhydrous Conditions:

    • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

    • Solvents: Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF), for LiAlH₄ reductions.[4]

    • Starting Material: Ensure the methyl benzoate is free of water.

  • Optimized Stoichiometry and Temperature:

    • Use a molar excess of LiAlH₄ to ensure the reaction goes to completion. In practice, 1.5 to 2.0 equivalents are often used.

    • The reaction is typically performed at 0 °C initially and then allowed to warm to room temperature or gently refluxed to ensure completion.

Experimental Protocol for LiAlH₄ Reduction of Methyl Benzoate:

StepProcedure
1.Under an inert atmosphere, add a calculated amount of LiAlH₄ to a flame-dried round-bottom flask containing anhydrous diethyl ether or THF.
2.Cool the suspension to 0 °C using an ice bath.
3.Dissolve methyl benzoate in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring.
4.After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
5.Carefully quench the reaction by slowly adding ethyl acetate, followed by a sequential addition of water and a sodium hydroxide solution (Fieser workup).
Issue 2: Over-reduction to Toluene

In some instances, particularly with more aggressive reduction methods or certain catalysts, the desired benzyl alcohol can be further reduced to toluene.

Root Cause Analysis:

This side reaction is more prevalent in catalytic hydrogenation methods, where the benzyl alcohol produced can undergo hydrogenolysis, especially at higher temperatures and pressures in the presence of certain catalysts.[11]

Troubleshooting and Mitigation Protocols:

  • Choice of Reduction Method:

    • Hydride-based reductions with reagents like LiAlH₄ are generally highly selective for the conversion of the ester to the primary alcohol and do not typically lead to over-reduction to the alkane.

    • If using catalytic hydrogenation, careful selection of the catalyst and optimization of reaction conditions are crucial. For instance, Cu/ZnO/Al₂O₃ catalysts have been shown to be effective for the hydrogenation of methyl benzoate to benzyl alcohol with good selectivity.[12]

  • Reaction Condition Optimization for Catalytic Hydrogenation:

    • Temperature and Pressure: Use the mildest conditions (lower temperature and pressure) that still afford a reasonable reaction rate to minimize hydrogenolysis.

    • Catalyst: The choice of catalyst support and active metal can significantly influence selectivity.

Issue 3: Formation of a Carboxylic Acid (Benzoic Acid) by Saponification

The presence of benzoic acid as a byproduct indicates that the ester has undergone hydrolysis.

Root Cause Analysis:

Saponification is the base-promoted hydrolysis of an ester to a carboxylate salt, which upon acidic workup, gives the carboxylic acid.[13][14][15] This can occur if the reaction conditions become basic in the presence of water.

  • Improper Workup: During the workup of a LiAlH₄ reduction, the reaction mixture is typically treated with a base (like NaOH solution). If the unreacted ester is still present and comes into contact with the aqueous base for a prolonged period, it can be hydrolyzed.

  • Basic Reaction Conditions with Protic Solvents: Attempting to use NaBH₄ in a protic solvent like methanol or ethanol can lead to the formation of alkoxides, which are basic and can promote saponification, although this is generally a slow process.[1]

Troubleshooting and Mitigation Protocols:

  • Ensure Complete Reduction: The most effective way to prevent saponification is to ensure that all the starting ester is consumed before the workup. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the methyl benzoate spot.

  • Careful Workup Procedure:

    • Perform the workup at low temperatures to minimize the rate of any potential side reactions.

    • Follow a well-established quenching procedure, such as the Fieser workup, which is designed to efficiently neutralize the reactive species and precipitate the aluminum salts.

Logical Workflow for Troubleshooting Ester Reduction:

G cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Workup Ester Methyl Benzoate Tetrahedral_Intermediate1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate1  H⁻ attack LAH1 LiAlH₄ LAH1->Ester Aldehyde Benzaldehyde Tetrahedral_Intermediate1->Aldehyde  Collapse Tetrahedral_Intermediate1->Aldehyde Methoxide Methoxide Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide  H⁻ attack LAH2 LiAlH₄ LAH2->Aldehyde Alcohol Benzyl Alcohol Alkoxide->Alcohol  Protonation H3O H₃O⁺ H3O->Alkoxide

Caption: The four main stages in the reduction of methyl benzoate by LiAlH₄.

  • First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. [4]2. Elimination: This intermediate is unstable and collapses, reforming the carbonyl group and expelling the methoxide as a leaving group. This results in the formation of an aldehyde (benzaldehyde). [5][6]3. Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄, forming an alkoxide intermediate. [4]4. Workup: An aqueous acidic workup protonates the alkoxide to yield the final primary alcohol product, benzyl alcohol. [6]

References

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Sodium Borohydride - Common Organic Chemistry. (n.d.). The University of Texas at Austin, College of Natural Sciences. Retrieved from [Link]

  • Sodium borohydride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of alcohols using LiAlH4 (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Padhi, S. K., & Chadha, A. (2003). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Synlett, 2003(5), 639-642.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • Grignard Reaction. (n.d.). Jasperse Chem 355. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 20.8 Synthesis and Reactions of Esters. (n.d.). Chad's Prep. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Esters to Carboxylic Acids: Saponification. (2025, May 22). JoVE. Retrieved from [Link]

  • How easy is the reduction of esters to alcohols? (2016, April 4). Reddit. Retrieved from [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • 8.8: Chemistry of Esters. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Reduction of esters to alcohols. (n.d.). Quimicaorganica.org. Retrieved from [Link]

  • Reaction pathway for the of methyl benzoate to benzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • A possible reaction mechanism of selective hydrogenation of methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023, December 28). MDPI. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Cooperative Interplay between a Flexible PNN-Ru(II) Complex and a NaBH4 Additive in the Efficient... (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reduction of methylbenzoate (C_(6)H_(5)COOCH_(3)) to benzyl alcohol (C_(6)HCH_(2)OH) can be accomplished using. (n.d.). Allen. Retrieved from [Link]

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013, April 9). ResearchGate. Retrieved from [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Sciencemadness Discussion Board. Retrieved from [Link]

  • Why some esters can be reduced by sodium borohydride? (2017, January 17). ResearchGate. Retrieved from [Link]

  • Esterification: Methyl benzoate. (2011, May 28). One Part of Chemistry. Retrieved from [Link]

  • Why does DIBAL-H not reduce esters to alcohols directly? (2022, September 16). Chemistry Stack Exchange. Retrieved from [Link]

  • The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. (2012, August 24). Truman ChemLab. Retrieved from [Link]

  • How does partial reduction of esters to aldehydes occur? (2013, August 14). Chemistry Stack Exchange. Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). Jasperse Chem 365. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • How to reduce an Ester to aldehyde with no alcohol formation? (2016, September 1). ResearchGate. Retrieved from [Link]

  • Nitration of methyl benzoate | Resource. (2016, October 15). RSC Education. Retrieved from [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity and transport safety of substituted methyl benzoates. (2016, August 18). Chemistry Stack Exchange. Retrieved from [Link]

  • 18.7: Reduction of Carboxylic Acids and Their Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Cuesta College. Retrieved from [Link]

  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). A Chemical Education. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 5-hydroxypyrimidine alkylation

The following technical guide is structured as a Tier 3 Application Support Resource . It assumes the user has already attempted standard conditions (e.g., /Acetone) and failed due to low conversion or regioselectivity i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Resource . It assumes the user has already attempted standard conditions (e.g.,


/Acetone) and failed due to low conversion or regioselectivity issues caused by steric bulk.

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Ticket ID: PYR-OH-5-ALK-ADV Support Level: Senior Application Scientist

Executive Summary: The "Ambident" Problem

The alkylation of 5-hydroxypyrimidine presents a classic ambident nucleophile challenge, exacerbated by steric hindrance. The pyrimidine ring contains two nucleophilic sites:

  • The Oxygen (Desired): Formation of the ether (

    
    -alkylation).
    
  • The Nitrogen (Undesired): Formation of the

    
    -alkylated amide/zwitterion.
    

The Steric Paradox: As you increase steric bulk on your alkylating agent (electrophile) or the pyrimidine scaffold (nucleophile), the rate of the desired




-alkylation drops significantly. This allows the kinetically faster (or thermodynamically stable)

-alkylation to dominate, or leads to elimination side-products.

This guide provides three validated workflows to force


-alkylation in sterically compromised systems.

Decision Matrix: Method Selection

Use this logic flow to select the correct protocol for your specific substrate.

AlkylationDecision Start START: Define Steric Bulk ElectrophileType Type of Alkylating Agent? Start->ElectrophileType Primary Primary Halide (R-CH2-X) ElectrophileType->Primary Secondary Secondary Halide/Alcohol (R2-CH-X/OH) ElectrophileType->Secondary Tertiary Tertiary (R3-C-X) ElectrophileType->Tertiary CheckRing 4,6-Substituents Present? Primary->CheckRing Is Pyrimidine Hindered? Mitsunobu Protocol C: Mitsunobu Inversion Secondary->Mitsunobu If Alcohol Available Silver Protocol D: Silver Sequestration Secondary->Silver If Halide Only Friedel Alternative: Acid Catalyzed Etherification (Rare/Difficult) Tertiary->Friedel Cannot Alkylate O via SN2 Standard Protocol A: Standard K2CO3/DMF CheckRing->Standard No Cesium Protocol B: The 'Cesium Effect' CheckRing->Cesium Yes caption Figure 1: Decision tree for selecting the optimal alkylation strategy based on electrophile and substrate constraints.

Technical Protocols

Protocol A: The "Cesium Effect" (High-Performance )

Best for: Hindered primary halides or moderately hindered secondary halides where


 has failed.

The Science: Potassium carbonate often exists as tight ion pairs in organic solvents, limiting the nucleophilicity of the phenoxide. Cesium Carbonate (


)  is superior due to the large ionic radius of 

(

). This creates a "naked anion" effect, significantly increasing the solubility of the base in DMF/NMP and enhancing the nucleophilicity of the oxygen atom, helping it punch through steric barriers [1].

Reagents:

  • Substrate: 5-Hydroxypyrimidine derivative (1.0 equiv)

  • Base:

    
     (1.5 - 2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry your reaction vessel under Argon/Nitrogen. Moisture kills this reaction by solvating the anion.

  • Deprotonation: Dissolve the pyrimidine in DMF. Add

    
     in one portion. Stir at RT for 30 mins .
    
    • Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.

  • Addition: Add the alkyl halide dropwise.

  • Energy Input:

    • Mild Sterics: Stir at 60°C for 4-6 hours.

    • High Sterics: Heat to 90°C. Note: Above 100°C, DMF can decompose; switch to NMP if >100°C is required.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1]
    
Protocol B: Mitsunobu Inversion (Steric Bypass)

Best for: Secondary alcohols where the corresponding halide undergoes elimination (E2) instead of substitution (


).

The Science: The Mitsunobu reaction activates the alcohol (electrophile) into a alkoxy-phosphonium intermediate, which is a "super leaving group." This allows the 5-hydroxypyrimidine (


) to attack via an 

mechanism with inversion of configuration. Because the activation happens on the electrophile, the steric bulk of the pyrimidine is less detrimental than in standard alkylations [2].

Reagents:

  • Substrate: 5-Hydroxypyrimidine (1.0 equiv)

  • Alcohol (Electrophile): (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Dissolution: Combine Pyrimidine, Alcohol, and

    
     in THF under inert atmosphere. Cool to 0°C .[1][2]
    
  • Activation: Add DIAD dropwise over 15 minutes. Do not add all at once (exothermic).

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

    • Troubleshooting: If conversion is low due to extreme sterics, switch

      
       to 
      
      
      
      (Tributylphosphine)
      and use ADDP (1,1'-(azodicarbonyl)dipiperidine) as the azo-reagent. This variant is more reactive and works for difficult secondary alcohols [3].
  • Workup: Concentrate and triturate with Hexane/Et2O to precipitate phosphine oxide. Filter and purify filtrate.[1]

Protocol C: Silver-Mediated Sequestration (Regio-Control)

Best for: Substrates that persistently


-alkylate despite using Cesium.

The Science: According to the Hard-Soft Acid-Base (HSAB) theory, the Nitrogen lone pair is "softer" than the Oxygen. Silver (


) has a high affinity for nitrogen. By using 

, the silver coordinates to the pyrimidine nitrogens, effectively "blocking" them and forcing the alkyl halide to react with the oxygen [4].

Reagents:

  • Base:

    
     (1.1 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar solvents favor

    
    -alkylation).
    

Step-by-Step:

  • Suspend Pyrimidine and

    
     in Toluene.
    
  • Add Alkyl Halide.

  • Reflux in the dark (wrap flask in foil) for 12-18 hours.

  • Filter through Celite to remove silver salts.

Troubleshooting & FAQs

Data Comparison: Base & Solvent Effects
VariableConditionOutcome for Hindered Systems
Base

Poor. Tight ion pairing prevents reaction with bulky electrophiles.
Base

Excellent. "Naked anion" effect increases

rate.
Base

Risky. Strong base can cause decomposition or over-alkylation.
Base

Selective. Forces

-alkylation but expensive and slower.
Solvent AcetoneFail. Boiling point (56°C) too low to overcome steric activation energy.
Solvent DMF/NMPBest. High dielectric constant dissociates ion pairs.
Frequently Asked Questions

Q: I am seeing 40% starting material and 60% elimination product (alkene). Why? A: You are likely using a secondary halide with a strong base (like NaH) or high heat. The steric bulk is preventing substitution (


), favoring elimination (

).
  • Fix: Switch to Protocol B (Mitsunobu) . It avoids the basic conditions that drive elimination.

Q: My product is a mixture of


-alkyl and 

-alkyl isomers. How do I separate them?
A:

-alkylated products (pyrimidones) are significantly more polar than

-alkylated ethers.
  • Fix: Use Flash Chromatography with a gradient of DCM -> 10% MeOH/DCM. The

    
    -alkyl product will elute first (higher 
    
    
    
    ).

Q: Can I use microwave irradiation? A: Yes, for Protocol A . Microwave heating (120°C for 20 mins) often pushes sterically hindered couplings to completion where thermal heating fails. However, verify the stability of your halide at these temperatures.

Q: I'm trying to alkylate with a tertiary group (e.g., t-Butyl). Nothing works. A:


 on tertiary centers is mechanistically impossible.
  • Fix: You must use acid-catalyzed etherification (

    
     pathway) using condensed isobutylene and 
    
    
    
    (cat), or use
    
    
    -tert-butyl trichloroacetimidate.

References

  • Finkelstein, H. et al.

    
     reactions." Journal of Organic Chemistry, 1981. 
    
  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[2] Synthesis, 1981.

  • Tsunoda, T. et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

  • Gomtsyan, A. "Heterocycles in Drugs and Drug Discovery: Chemistry and Biological Activity." Chem. Heterocyc. Compd., 2012.[3] (Discusses Ag-mediated selectivity).

Sources

Troubleshooting

Technical Guide: Removing Triphenylphosphine Oxide (TPPO) from Benzoate Coupling Reactions

Executive Summary & Decision Matrix Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of PPh3-mediated reactions (Mitsunobu, Appel, Wittig).[1] In benzoate couplings—typically Mitsunobu esterifications—TPPO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of PPh3-mediated reactions (Mitsunobu, Appel, Wittig).[1] In benzoate couplings—typically Mitsunobu esterifications—TPPO removal is often the process bottleneck. TPPO co-elutes with medium-polarity benzoates on silica and crystallizes poorly from reaction mixtures containing complex esters.

This guide moves beyond standard chromatography, focusing on chemo-selective complexation . These methods exploit the high Lewis basicity of the phosphoryl oxygen (


) to form insoluble metal adducts, allowing TPPO to be filtered off while the benzoate product remains in solution.
Decision Matrix: Selecting Your Protocol

Use the flowchart below to select the optimal removal strategy based on your reaction solvent and product solubility.

TPPO_Removal_Matrix Start Start: Crude Reaction Mixture SolubilityCheck Is the Benzoate Product soluble in Hexane/Ether? Start->SolubilityCheck Precipitation Method A: Classical Precipitation (Hexane/Et2O) SolubilityCheck->Precipitation Yes (High Solubility) SolventCheck What is the primary reaction solvent? SolubilityCheck->SolventCheck No (Product is Polar/Oils out) THF_Route THF / 2-MeTHF / MTBE SolventCheck->THF_Route Polar_Route Ethanol / EtOAc / iPrOH SolventCheck->Polar_Route NonPolar_Route Toluene / DCM SolventCheck->NonPolar_Route CaBr2 Method C: CaBr2 Complexation (Best for Ethereal Solvents) THF_Route->CaBr2 ZnCl2 Method B: ZnCl2 Complexation (Best for Polar Solvents) Polar_Route->ZnCl2 MgCl2 Method D: MgCl2 Complexation (Best for Toluene/Scale) NonPolar_Route->MgCl2

Figure 1: Decision tree for selecting TPPO removal method based on solvent compatibility and product properties.

Technical Protocols

Method A: Zinc Chloride ( ) Complexation

Best For: Benzoates soluble in Ethanol, Ethyl Acetate, or Isopropanol. Mechanism: Forms a stable, crystalline


 complex.
Reference:  Batesky et al., J. Org.[2][3][4] Chem. (2017).[3][4][5]

Causality:


 is a mild Lewis acid. It coordinates to the oxygen of TPPO. Unlike 

, zinc complexes are robust in polar organic solvents, preventing the complex from dissociating or redissolving.

Protocol:

  • Preparation: Dissolve crude benzoate mixture in Ethanol or Ethyl Acetate (approx. 5 mL per gram of crude).

  • Reagent: Add 2.0 equivalents of

    
     (relative to expected TPPO mass) as a solid or predissolved in minimal ethanol.
    
    • Note: Anhydrous

      
       is preferred but technical grade usually suffices.
      
  • Incubation: Stir at room temperature for 2–4 hours. A thick white precipitate (

    
    ) will form.
    
    • Troubleshooting: If no solid forms, scratch the glass or add a seed crystal of TPPO.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

  • Wash: Wash the filter cake with a small volume of the reaction solvent (e.g., cold EtOH) to recover trapped product.

  • Workup: Concentrate the filtrate. The TPPO content is typically reduced by >95%.

Method B: Magnesium Chloride ( ) Complexation

Best For: Large-scale reactions in Toluene; Acid-sensitive benzoates. Mechanism: Forms insoluble


 adducts.[1]
Reference:  Moschetta et al., Org.[5] Process Res. Dev. (2024).[5]

Causality:


 is extremely cheap and benign. However, it requires high shear  or reflux to effectively break the lattice energy of the salt and allow TPPO coordination in non-polar solvents like toluene.

Protocol:

  • Solvent Switch: If reaction was in THF, swap solvent to Toluene.

  • Reagent: Add 2.0–3.0 equivalents of anhydrous

    
    .
    
  • Activation (Critical):

    • Option A (Lab Scale): Reflux the mixture (

      
      ) for 2 hours with vigorous magnetic stirring.
      
    • Option B (Scale-up): Use overhead stirring or wet-milling (high shear) at

      
      . The particle size of 
      
      
      
      is the rate-limiting factor.
  • Cooling: Cool to room temperature. The complex will settle as a dense solid.

  • Filtration: Filter through a silica pad.[2][6][7] The complex is less stable than the Zn-complex, so avoid washing with polar solvents (MeOH/Water) which might dissociate it.

Method C: Calcium Bromide ( ) Complexation

Best For: Reactions run in THF, 2-MeTHF, or MTBE (common Mitsunobu solvents). Mechanism: Forms insoluble Calcium-TPPO complex in ethereal solvents.[1] Reference: Hergueta, Org.[1] Process Res. Dev. (2022).[3]

Causality: Unlike Zn and Mg salts,


 is effective directly in THF. This avoids the time-consuming step of evaporating THF and swapping to Toluene or Ethanol.

Protocol:

  • Direct Addition: To the completed reaction mixture in THF, add 2.0 equivalents of anhydrous

    
    .
    
  • Stir: Agitate at room temperature for 30–60 minutes.

  • Observation: A white precipitate forms rapidly.[8]

  • Filtration: Filter off the solids.[6][7][8][9][10][11]

  • Yield Check: The filtrate contains the benzoate product. Evaporate THF to obtain purified material.

Comparative Data Analysis

The following table summarizes the efficiency of removal methods based on residual TPPO levels measured via


 NMR.
MethodSolvent SystemReagent CostTPPO Removal EfficiencyBenzoate RecoveryKey Limitation
ZnCl2 EtOH / EtOAcModerateHigh (>98%) >90%Requires polar solvent solubility.
MgCl2 TolueneLowModerate (85-95%)>95%Requires heat or high shear (milling).
CaBr2 THF / MTBEModerateHigh (>95%)>92%

must be anhydrous.[1]
Precipitation Hexane / Et2OVery LowLow (60-70%)VariableOften traps product; requires multiple passes.

Troubleshooting & FAQs

Q1: Will ZnCl2 or MgCl2 hydrolyze my benzoate ester? A: Unlikely. Benzoate esters are generally stable to mild Lewis acids like


 and 

under the conditions described (neutral pH, moderate temperatures). However, avoid prolonged reflux with

if your benzoate contains highly acid-labile protecting groups (e.g., THP ethers, acetals). In those cases, use the

room temperature protocol.[8][11]

Q2: I tried the ZnCl2 method, but I got an oil instead of a precipitate. A: This "oiling out" occurs when the solvent is too concentrated or too polar.

  • Fix: Dilute the mixture with a small amount of diethyl ether or toluene to induce crystallization.

  • Fix: Add a seed crystal of TPPO if available.[1]

  • Fix: Ensure you are using Ethanol or Ethyl Acetate . If you used Methanol, the complex solubility is higher, leading to poor precipitation.

Q3: Can I use these methods if my product is water-soluble? A: This is challenging. If your benzoate is water-soluble, it likely contains polar amines or hydroxyls.

  • Strategy: Use the Resin Capture method. Add polymer-supported triphenylphosphine (PS-TPP) before the reaction (prevention) or use a scavenger resin (e.g., Merrifield resin) to alkylate and trap the TPPO, though this is expensive.

  • Alternative: Use Liquid-Liquid extraction. Wash the organic layer with 60% aqueous ethanol. TPPO partitions into the aqueous ethanol phase, while very lipophilic benzoates stay in the organic phase (hexane).

Q4: How do I validate that TPPO is gone? A: Thin Layer Chromatography (TLC) is often misleading because TPPO streaks.

  • Gold Standard:

    
     NMR.[12] TPPO shows a distinct singlet at 
    
    
    
    ppm.
  • Visual: Use UV light (254 nm). TPPO is UV active. If the baseline of your TLC plate is dark under UV, you still have TPPO.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][4][8][11][13] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Moschetta, E. G., Cardinal-David, E., Dunn, T. B., & Divan, M. (2024).[5] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[5][9] Organic Process Research & Development, 28(5), 1865–1871. [Link]

  • Hergueta, A. R. (2022).[1][3] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.[1] Organic Process Research & Development, 26(6), 1845–1853. [Link]

Sources

Optimization

Controlling moisture sensitivity in Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate synthesis

This technical guide addresses the synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate , specifically focusing on the critical moisture sensitivity inherent in coupling a benzoate ester with a heteroaryl system. The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate , specifically focusing on the critical moisture sensitivity inherent in coupling a benzoate ester with a heteroaryl system.

The "Moisture Paradox" in Suzuki Couplings

The synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate typically involves a Suzuki-Miyaura coupling between Methyl 3-boronobenzoate (or its pinacol ester) and a 5-substituted-2-halopyrimidine .

The Paradox: Standard Suzuki couplings require a base and often water to activate the boronic acid (formation of the reactive boronate species). However, this specific target molecule presents two critical failure modes in the presence of moisture:

  • Ester Saponification: The methyl ester is highly susceptible to hydrolysis under basic aqueous conditions (

    
    ), converting your target into the carboxylic acid byproduct.
    
  • Protodeboronation: Pyrimidine boronic acids (or their coupling partners) are notoriously unstable in hot, wet, basic media, leading to C-B bond cleavage before coupling occurs.

Core Protocol: The Anhydrous "Gold Standard"

To bypass moisture sensitivity, you must abandon standard aqueous carbonate conditions (


). Instead, utilize a Fluoride-Activated Anhydrous System . This method uses fluoride ions (

) rather than hydroxide (

) to activate the boron species, eliminating the need for water.
Optimized Reaction Conditions
ParameterRecommended ReagentFunction/Rationale
Solvent 1,4-Dioxane (Anhydrous)High boiling point; coordinates Pd; must be degassed.
Base/Activator Cesium Fluoride (CsF) (2.5 - 3.0 equiv)Activates boronic ester to boronate species without generating

or water.
Catalyst

(5 mol%)
Robust against steric bulk; bidentate ligand prevents Pd black precipitation.
Temperature 80°C - 90°C Sufficient for transmetallation but below the thermal decomposition threshold of the pyrimidine.
Additives Molecular Sieves (4Å) Actively scavenges trace moisture introduced during setup.
Step-by-Step Methodology
  • Drying Phase: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Argon.

  • Reagent Charging: Add Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equiv), 2-Chloro-5-hydroxypyrimidine (protected as benzyl ether if possible, see FAQ), and CsF (3.0 equiv).

  • Solvent Prep: In a separate flask, sparge anhydrous 1,4-Dioxane with Argon for 20 minutes. This removes dissolved

    
     which competes with the reaction.
    
  • Initiation: Transfer solvent to the reaction flask via cannula. Add the Pd catalyst last against a positive pressure of Argon.

  • Reaction: Seal and heat to 90°C. Monitor via LC-MS every 2 hours.

    • Critical Check: If the methyl ester peak (M+) decreases but the acid peak (M-14) rises, STOP . Your system has water intrusion.

Troubleshooting Decision Tree (Visualized)

The following diagram maps the failure modes associated with moisture and base selection.

MoistureSensitivity Start Suzuki Coupling Initiated Check Check LC-MS at T=2h Start->Check Result1 Target Mass Observed? Check->Result1 Yes Continue Heating Result1->Yes Yes No Analyze Byproducts Result1->No No Byprod1 Byproduct: Carboxylic Acid (Hydrolysis) No->Byprod1 Mass = Target - 14 Byprod2 Byproduct: De-boronated Arene (Protodeboronation) No->Byprod2 Mass = SM - B(OR)2 Byprod3 No Reaction / SM Only No->Byprod3 Catalyst Inactive Action1 CRITICAL FAILURE: Water Intrusion Switch to Anhydrous CsF/Dioxane Byprod1->Action1 Action2 Base too strong/wet Use MIDA Boronate or K3PO4 Byprod2->Action2 Action3 O2 Poisoning or Ligand Death Degas solvent longer Byprod3->Action3

Caption: Diagnostic flow for identifying moisture-induced failure modes in benzoate-pyrimidine coupling.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows the carboxylic acid product instead of the methyl ester. Can I re-esterify?

A: While possible, it is inefficient. The presence of the acid indicates saponification due to hydroxide ions (


).
  • Root Cause: You likely used a carbonate base (

    
     or 
    
    
    
    ) in a "wet" solvent. The carbonate deprotonates water to form hydroxide, which attacks the ester.
  • Fix: Switch to the CsF/Dioxane protocol described above. If you must use carbonate, use

    
      (anhydrous) suspended in Toluene, as phosphate is less nucleophilic toward the ester than carbonate/hydroxide.
    
Q2: Why is the 5-hydroxyl group on the pyrimidine problematic?

A: A free phenolic hydroxyl group (


 for pyrimidinols) is acidic.
  • Catalyst Poisoning: It can coordinate to the Pd center, arresting the catalytic cycle.

  • Base Consumption: It consumes 1 equivalent of your base immediately, potentially stalling the transmetallation step.

  • Solubility: Free hydroxypyrimidines are often poorly soluble in non-polar anhydrous solvents like Toluene.

  • Recommendation: Protect the 5-OH as a Benzyl ether (Bn) or Methyl ether (Me) before coupling. The methyl ether is robust; the benzyl ether can be removed later via hydrogenation if the free hydroxyl is required.

Q3: I see "Protodeboronation" mentioned. How do I distinguish this from other failures?

A: Protodeboronation is the cleavage of the C-B bond by a proton, replacing the boron with a hydrogen.[1][2]

  • Diagnosis: Look for the mass of Methyl benzoate (from the boronic ester starting material losing the boron group). If you see Methyl benzoate, your boronic species is decomposing faster than it is coupling.

  • Solution: This is accelerated by high pH and heat. Lower the temperature to 80°C and use a "Slow Release" strategy, such as MIDA boronates , which release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.

Q4: Can I use microwave irradiation to speed this up?

A: Use caution. While microwaves accelerate coupling, they also accelerate ester hydrolysis exponentially if any trace water is present. If using a microwave, you must use a sealed vessel with strictly anhydrous solvents and CsF. Do not use aqueous base in a microwave with this substrate.

References

  • Anhydrous Suzuki Coupling (CsF Protocol)

    • Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.[3][4][5]

    • Source: National Institutes of Health (PMC) / Denmark Lab.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[6]

    • Source: University of Edinburgh / Lloyd-Jones Group.
    • URL:[Link](Note: Link directs to ACS Publications)

  • General Pyrimidine Synthesis & Hydroxyl Handling

    • Title: Synthesis of 5-hydroxypyrimidine and related compounds.[7][8]

    • Source: Journal of the Chemical Society (RSC).[7]

    • URL:[Link]

  • Ester Stability in Cross-Couplings

    • Title: Ester Stability under Suzuki/Buchwald Conditions.[9]

    • Source: Reddit Chem Community (Valid
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Selective Ester Reduction of Pyrimidine-Benzoate Intermediates

Subject: Chemoselective reduction of benzoate esters in the presence of pyrimidine scaffolds. Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist) The Technical Challenge: Chemoselectivity You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemoselective reduction of benzoate esters in the presence of pyrimidine scaffolds. Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist)

The Technical Challenge: Chemoselectivity

You are likely here because standard reduction protocols (e.g., LiAlH₄) have failed. The Pyrimidine-Benzoate scaffold presents a classic "chemoselectivity paradox":

  • The Ester (Target): Requires significant activation energy to reduce to a benzyl alcohol.

  • The Pyrimidine Ring (Off-Target): An electron-deficient N-heterocycle susceptible to:

    • Nucleophilic attack: Hydride addition at C2, C4, or C6 (leading to dihydropyrimidines).

    • Heterogeneous Hydrogenation: Rapid ring saturation if Pd/C or PtO₂ is used.

    • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to transition metals (Ru, Ir), arresting the catalytic cycle.

This guide details three alternative catalytic systems validated for high chemoselectivity, moving beyond standard hydride blasting.

Module 1: The "In-Situ" Borohydride Composite (NaBH₄ + Additives)

Best For: Small-to-mid scale (mg to g); Bench-stable reagents; Quick turnaround.

Standard Sodium Borohydride (NaBH₄) is generally too mild to reduce esters rapidly. However, adding a Lewis Acid salt generates a more reactive borohydride species in situ, capable of reducing esters without touching the pyrimidine ring.

The Protocol: NaBH₄ / CaCl₂ System

Mechanism: The addition of Calcium Chloride (CaCl₂) to NaBH₄ in THF/Ethanol generates Calcium Borohydride [Ca(BH₄)₂] . This species is more soluble in organic solvents and possesses higher Lewis acidity, activating the ester carbonyl oxygen for hydride delivery.

Step-by-Step Workflow
  • Preparation: Dissolve the pyrimidine-benzoate ester (1.0 equiv) in a mixture of THF:Absolute Ethanol (2:1 ratio) .

    • Note: The solvent ratio is critical. THF solubilizes the organic substrate; EtOH is required for the borohydride mechanism.

  • Activation: Add CaCl₂ (anhydrous, 1.5 equiv) . Stir for 15 minutes. The solution may become cloudy.

  • Reduction: Cool to 0°C. Add NaBH₄ (3.0 equiv) portion-wise over 20 minutes.

    • Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Typical Time: 2–4 hours.

  • Quench: Cool to 0°C. Add 1M Citric Acid dropwise until gas evolution ceases and pH ~5.

    • Why Citric Acid? It solubilizes calcium salts, preventing the formation of sticky Ca(OH)₂ emulsions during extraction.

Visualizing the Pathway

NaBH4_CaCl2_Mechanism cluster_0 In-Situ Generation cluster_1 Reduction Cycle NaBH4 NaBH4 Ca(BH4)2 Active Species: Ca(BH4)2 NaBH4->Ca(BH4)2 Ion Exchange CaCl2 CaCl2 CaCl2->Ca(BH4)2 Complex Lewis Acid Activation Ca(BH4)2->Complex Ca++ coordinates C=O Ester Pyrimidine-Benzoate (Ester) Ester->Complex Hydride Hydride Transfer (Selective) Complex->Hydride Alcohol Benzyl Alcohol (Product) Hydride->Alcohol Hydrolysis

Figure 1: The in-situ generation of Calcium Borohydride and subsequent activation of the ester carbonyl.

Module 2: Silane-Based Reduction (Green & Mild)

Best For: Acid-sensitive substrates; Avoiding H₂ gas; High Chemoselectivity.

Polymethylhydrosiloxane (PMHS) is a non-toxic, stable byproduct of the silicone industry. When activated by a Zinc catalyst, it acts as a hydride donor. This method is highly recommended for pyrimidines because silanes are inert toward N-heterocycles under these conditions.

The Protocol: PMHS / Zn(OAc)₂

Mechanism: Zinc Acetate catalyzes the transfer of hydride from the silyl polymer to the ester, forming a silyl ether intermediate. Basic hydrolysis releases the alcohol.

Step-by-Step Workflow
  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Mix: Add Zn(OAc)₂ (5 mol%) and the substrate (1.0 equiv) in dry THF or Toluene.

  • Addition: Add PMHS (2.5 equiv of hydride) dropwise.

    • Note: PMHS is a viscous liquid; ensure accurate weighing.

  • Reaction: Stir at RT or mild heat (40°C).

    • Observation: No gas evolution is typically observed, making this safer than borohydrides.

  • Workup (Critical): The reaction produces a silyl ether. You must hydrolyze it.

    • Add NaOH (3M, 3 equiv) or TBAF (if acid sensitive) and stir vigorously for 1 hour.

    • Extract with EtOAc.

Visualizing the Pathway

PMHS_Zinc_Cycle Start Start: Ester + PMHS Active_H Zn-Hydride Species Start->Active_H Activation Zn_Cat Zn(OAc)2 Catalyst Zn_Cat->Active_H Transition Hydrosilylation (C=O Insertion) Active_H->Transition Silyl_Ether Silyl Ether Intermediate Transition->Silyl_Ether Hydrolysis NaOH / TBAF Workup Silyl_Ether->Hydrolysis Required Step Product Benzyl Alcohol + Siloxane Waste Hydrolysis->Product

Figure 2: The Zinc-catalyzed hydrosilylation pathway using PMHS.

Module 3: Homogeneous Hydrogenation (Ru-Pincer)

Best For: Large scale (>100g); Clean reactions (no stoichiometric waste).

Warning: Heterogeneous catalysts (Pd/C) will reduce the pyrimidine ring. You must use Homogeneous Ruthenium Pincer Catalysts (e.g., Milstein's or Gunanathan's catalysts). These operate via metal-ligand cooperation and are tuned for polar bonds (C=O) rather than C=C or aromatic rings.

The Protocol: Ru-PNN / H₂
  • Catalyst: Use Ru-Macho® or Milstein Catalyst (0.5–1 mol%).

  • Solvent: THF or Toluene (Anhydrous).

  • Base: KOtBu (1–2 mol%) is often required to activate the precatalyst.

  • Conditions: 30–50 bar H₂, 80–100°C.

  • Troubleshooting: If the reaction stalls, the pyrimidine nitrogen is likely coordinating to the Ru center.

    • Fix: Increase temperature to 110°C to promote ligand dissociation/turnover, or switch to Module 1 .

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is NOT the alcohol, and my pyrimidine UV signature has changed. What happened?

Diagnosis: You likely reduced the pyrimidine ring (loss of aromaticity). Cause:

  • Used Pd/C or PtO₂ (Heterogeneous hydrogenation).

  • Used LiAlH₄ at high temps. Solution:

  • Switch to Module 2 (PMHS/Zn) . Silanes are chemically incapable of reducing the pyrimidine ring under these conditions.

  • If using NaBH₄, ensure you are keeping the temperature below 40°C .

Q2: The reaction stalls at 50% conversion using NaBH₄/CaCl₂.

Diagnosis: Borate complex formation or moisture contamination. Cause:

  • The intermediate alkoxy-borate is stable and precipitates, coating the unreacted ester.

  • Wet ethanol destroyed the hydride. Solution:

  • Add an additive: Add 10% Methanol to the THF mixture (methanolysis breaks down borate aggregates).

  • Re-dose: Add another 0.5 equiv of CaCl₂ and 1.0 equiv of NaBH₄.

Q3: My product is trapped in a sticky white emulsion during workup.

Diagnosis: Calcium or Zinc hydroxide emulsion. Solution:

  • For CaCl₂ (Module 1): Use Rochelle’s Salt (Potassium Sodium Tartrate) or Citric Acid during the quench. Stir for 30 mins until layers separate cleanly.

  • For Zn (Module 2): Filter the reaction mixture through a pad of Celite before adding water/base to remove the bulk of the siloxane/zinc solids.

Q4: Can I use DIBAL-H?

Analysis: DIBAL-H is effective but risky. It requires strictly anhydrous conditions and cryogenic temperatures (-78°C). Verdict: For a pyrimidine-benzoate, DIBAL-H often leads to over-reduction (cleaving the benzylic C-O bond) or hemiacetal formation if the quench isn't perfect. We recommend Module 1 for better reproducibility at room temperature.

Comparison of Methods

FeatureNaBH₄ / CaCl₂PMHS / Zn(OAc)₂Ru-Pincer H₂
Selectivity HighVery HighModerate (Ligand dependent)
Cost LowLowHigh (Catalyst)
Scalability Moderate (Gas evolution)High (No gas)Very High
Safety H₂ Gas evolutionSafeHigh Pressure H₂
Workup Emulsion riskSilyl ether hydrolysisFiltration only

References

  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[2][3][4][5] 29. The rapid reaction of methyl benzoate with sodium borohydride in the presence of calcium chloride. The Journal of Organic Chemistry.[4]

  • Das, S., et al. (2010). Zinc-catalyzed reduction of esters to alcohols with silanes. Angewandte Chemie International Edition.

  • Gunanathan, C., & Milstein, D. (2013). Applications of pincer complexes in organic synthesis.[6] Chemical Reviews.

  • Chandrasekhar, S., et al. (2002). Polymethylhydrosiloxane (PMHS) as a versatile reducing agent in organic synthesis. Synlett.

Sources

Optimization

Resolving crystallization issues of Tepotinib precursor intermediates

Technical Support Level: Tier 3 (Process Development & Scale-Up) Subject: Troubleshooting Crystallization, Polymorph Control, and Impurity Rejection in Tepotinib Precursors. Introduction: The "Solid State" Challenge Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Level: Tier 3 (Process Development & Scale-Up) Subject: Troubleshooting Crystallization, Polymorph Control, and Impurity Rejection in Tepotinib Precursors.

Introduction: The "Solid State" Challenge

Welcome to the technical support hub for Tepotinib (Tepmetko®) process chemistry. This guide addresses the specific solid-state challenges encountered during the synthesis of this c-Met inhibitor.

Tepotinib’s structure—featuring a dihydropyridazinone core , a pyrimidine ring , and a flexible piperidine linker —creates a "perfect storm" for crystallization issues. The molecule’s conformational flexibility often leads to oiling out (liquid-liquid phase separation) rather than clean nucleation, while its basic nitrogen makes the final hydrochloride hydrate salt sensitive to water activity (


) in the solvent system.

This guide moves beyond generic advice, offering self-validating protocols for the specific intermediates defined in the optimized synthesis routes (e.g., Merck Patent WO2014/183850 and subsequent process improvements).

Module 1: The "Goo" Phase – Resolving Oiling Out in Biaryl Intermediates

Context: During the Suzuki-Miyaura coupling to form the biaryl pyridazinone intermediate (often 3-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazine derivatives), researchers frequently encounter a biphasic oil instead of a precipitate upon cooling.

Q: Why is my biaryl intermediate oiling out despite high purity (>95%)?

A: This is a thermodynamic issue, not necessarily a purity one. The "oiling out" occurs because the Metastable Zone Width (MSZW) is too narrow, or the temperature where the solution separates into two liquid phases (LLPS) is higher than the crystallization temperature. This is common in solvent systems like Toluene/Ethanol/Water or DMF/Water used in Suzuki couplings.

The Fix: The "Cloud Point" Validation Protocol Do not simply add more anti-solvent. You must engineer the path into the labile zone.

Step-by-Step Troubleshooting:

  • Switch Solvent System: If using Toluene/Ethanol, switch to 2-MeTHF/Heptane . 2-MeTHF offers better solubility for the pyridazinone core, while Heptane acts as a "soft" anti-solvent that suppresses LLPS better than water.

  • Seeding at High Temperature:

    • Determine the saturation temperature (

      
      ).
      
    • Cool to

      
      .
      
    • Add 0.5 wt% seeds immediately.

    • Critical Step: Hold isothermally for 2 hours. If you cool immediately after seeding, the oil will encapsulate the seeds. The hold allows the seeds to "heal" and grow, providing surface area that competes with the oil phase.

Visualizing the Fix: Oiling Out Decision Tree

OilingOutLogic Start Issue: Intermediate Oils Out CheckSolvent Check Solvent System (Is Water present?) Start->CheckSolvent IsWaterYes Yes: High risk of LLPS CheckSolvent->IsWaterYes Aqueous mix IsWaterNo No: Organic System CheckSolvent->IsWaterNo Dry organic Action1 Remove Water via Azeotropic Distillation (Switch to 2-MeTHF) IsWaterYes->Action1 Action2 Check Impurity Profile (Pd residuals > 500ppm?) IsWaterNo->Action2 Action3 Implement High-Temp Seeding (Hold 2h @ Tsat - 2°C) Action1->Action3 Action2->Action3 No (Thermodynamic issue) Action4 Use Scavenger (SiliaMetS) then Recrystallize Action2->Action4 Yes (Impurities lower MP)

Caption: Logic flow for diagnosing and resolving liquid-liquid phase separation (oiling out) in Tepotinib intermediates.

Module 2: Palladium Scavenging & Color Rejection

Context: The synthesis relies heavily on Pd-catalyzed cross-couplings. Residual Palladium not only poses a toxicity risk but also acts as a nucleation inhibitor, causing "grey" crystals and erratic induction times.

Q: My crystals are off-white/grey. Recrystallization isn't fixing it.

A: Palladium often occludes inside the crystal lattice or binds to the pyridazinone nitrogen. Standard recrystallization only cleans the surface.

The Fix: Chelation-Assisted Crystallization You must break the Pd-Ligand interaction before nucleation begins.

MethodReagentProtocolPros/Cons
Solid Scavenger SiliaMetS® ThiolSlurry crude solution (50°C, 4h), filter hot, then crystallize.Pro: High efficiency.[1] Con: Yield loss in filtration cake.
Liquid Wash N-AcetylcysteineDissolve crude in IPA. Add aq. N-Acetylcysteine. Stir 1h. Crystallize.Pro: Scalable. Con: Requires water (risk of oiling out).
Carbon Treatment Ecosorb® C-941Add to solution (10 wt%), reflux 1h, filter hot.Pro: Cheap. Con: Messy; can adsorb product.

Recommendation: For the biaryl intermediate , use SiliaMetS® Thiol in THF/Toluene. It prevents the "grey goo" formation effectively.

Module 3: The Final Salt – Hydrochloride Hydrate Control

Context: The final API is typically Tepotinib Hydrochloride Hydrate . Achieving the correct stoichiometry (HCl and


) is critical for bioequivalence.
Q: I am getting the anhydrous form or a mix of polymorphs. How do I stabilize the Hydrate?

A: The hydrate is only stable within a specific Water Activity (


)  window. If your solvent is too dry (e.g., pure Ethanol), you will strip the water. If it's too wet, you lose yield.

The Fix: Water Activity Controlled Crystallization You must buffer the solvent system to maintain the correct


.

Experimental Protocol: Critical Water Activity (


) Targeting 
  • Solvent Selection: Use IPA (Isopropyl Alcohol) / Water .[2]

  • The Ratio: The target water content should be 5% to 10% v/v .

    • Why? This corresponds to an

      
      , which stabilizes the hydrate channel without dissolving the salt.
      
  • The Acid Source: Do not use anhydrous HCl in Dioxane. Use Concentrated Aqueous HCl (37%) .

    • Calculation: Add 1.05 equivalents of HCl relative to the free base.

  • The Process:

    • Dissolve Free Base in IPA at 70°C.

    • Add Aq.[1] HCl slowly (maintain T > 60°C to prevent premature crashing).

    • Seed with Hydrate Form at 60°C.

    • Cool slowly (10°C/hour) to 5°C.

    • Crucial: Do not vacuum dry at high temp! Dry at 40°C under humidified nitrogen (

      
      ) or the crystal will collapse to the amorphous/anhydrous form.
      
Visualizing the Pathway: Synthesis & Crystallization Flow

TepotinibFlow Start Biaryl Boronate + Chloropyrimidine Suzuki Step 1: Suzuki Coupling (Pd Catalyst) Start->Suzuki Inter1 Intermediate 1 (Biaryl Core) Suzuki->Inter1 Purify1 Troubleshoot: Pd Scavenging + 2-MeTHF Cryst. Inter1->Purify1 If Grey/Oiling Step2 Step 2: Linker Coupling (Alkylation/Mitsunobu) Inter1->Step2 If Pure Purify1->Step2 FreeBase Tepotinib Free Base Step2->FreeBase SaltForm Step 3: Salt Formation (IPA/H2O + HCl) FreeBase->SaltForm Final Tepotinib HCl Hydrate (Target Crystal Form) SaltForm->Final Control Water Activity (5-10% H2O)

Caption: Critical control points in the Tepotinib synthesis workflow, highlighting where crystallization interventions are required.

References & Authority
  • Primary Synthesis Route:

    • Title: Pyridazinone Derivatives (Tepotinib Patent).[3]

    • Source: Merck Patent WO2014/183850 (and related family WO2009/006959).

    • URL:

  • Green Chemistry Optimization (Pd Removal):

    • Title: Short and sustainable synthesis of the anticancer agent tepotinib.[1]

    • Source:Green Chemistry, 2020.

    • URL:

  • General Crystallization Principles for Kinase Inhibitors:

    • Title: Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.

    • Source:Research Journal of Pharmacy and Technology, 2023.

    • URL:

  • Metabolite & Structure Insight (Impurity Tracking):

    • Title: Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib.[4]

    • Source:Molecules (NIH/PMC), 2020.

    • URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Technical Assessment: Structural Elucidation of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate via 1H NMR Executive Summary Compound: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate CAS: 1092568-87-0 Molecular Formula: C₁₂H₁₀N₂O₃...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate via 1H NMR

Executive Summary

Compound: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate CAS: 1092568-87-0 Molecular Formula: C₁₂H₁₀N₂O₃ Context: This scaffold is a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and various kinase inhibitors.

The Challenge: In synthetic workflows, this compound is typically generated via the deprotection (demethylation or debenzylation) of a 5-alkoxy precursor. The primary analytical challenge is distinguishing the free hydroxyl product from the unreacted ether precursor and confirming the regiochemical integrity of the pyrimidine ring.

This guide provides a comparative NMR analysis between the Target Product (5-OH) and its Synthetic Precursor (5-OMe) , establishing a self-validating protocol for purity assessment.

Comparative Analysis: Target vs. Precursor

The following table contrasts the 1H NMR profile of the target compound against its most common impurity/precursor, Methyl 3-(5-methoxypyrimidin-2-yl)benzoate.

Solvent: DMSO-d₆ (Recommended for -OH detection and solubility) Frequency: 400 MHz

Structural MoietyProton AssignmentTarget Product (5-OH) δ (ppm)Precursor (5-OMe) δ (ppm)Diagnostic Shift (Δ)
Hydroxyl Pyrimidine-OH10.60 - 11.20 (br s) AbsentPrimary Indicator
Pyrimidine Ring H-4, H-68.35 - 8.45 (s, 2H) 8.60 - 8.70 (s, 2H)Upfield shift due to OH shielding
Benzoate Ring H-2 (Ar-H)8.85 - 8.95 (t/m, 1H)8.90 - 9.00 (t/m, 1H)Minimal change
Benzoate Ring H-4, H-6 (Ar-H)8.10 - 8.30 (m, 2H)8.15 - 8.35 (m, 2H)Overlapping region
Benzoate Ring H-5 (Ar-H)7.65 - 7.75 (t, 1H)7.65 - 7.75 (t, 1H)Diagnostic Triplet
Ester -COOCH₃3.90 (s, 3H)3.90 (s, 3H)Static reference
Ether Pyrimidine-OCH₃Absent3.96 (s, 3H) Key Impurity Signal

Technical Insight: The disappearance of the second methoxy singlet (distinct from the ester methyl) and the appearance of the downfield exchangeable proton are the definitive "Go/No-Go" signals for reaction completion.

Deep Dive: Signal Assignment & Causality

A. The Pyrimidine Symmetry (H-4/H-6)
  • Observation: In the 5-substituted pyrimidine system, protons at positions 4 and 6 are chemically equivalent due to the axis of symmetry passing through C-2 and C-5.

  • Causality: They appear as a strong singlet (integrating to 2H).

  • Electronic Effect: In the 5-OH product, the hydroxyl group acts as an electron-donating group (EDG) via resonance, increasing electron density at the ortho-positions (C-4/C-6). This causes an upfield shift (~0.2–0.3 ppm) compared to the 5-OMe or unsubstituted analog.

B. The Labile Hydroxyl Proton
  • Observation: A broad singlet >10.5 ppm.

  • Protocol Validation: If this signal is ambiguous (e.g., due to wet DMSO), perform a D₂O shake .

    • Procedure: Add 1 drop of D₂O to the NMR tube and re-acquire.

    • Result: The peak at >10.5 ppm will vanish due to Deuterium exchange (

      
      ), confirming it is the hydroxyl proton and not an impurity.
      
C. The Benzoate System (Spin System)

The benzoate ring exhibits a classic meta-substituted pattern, heavily influenced by two electron-withdrawing groups (EWG): the ester and the pyrimidine ring.

  • H-2 (The "Deshielded" Proton): Located between the ester and the pyrimidine, this proton suffers maximum deshielding from the magnetic anisotropy of both carbonyl and heteroaromatic ring currents, appearing furthest downfield (~8.9 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol.

Step 1: Sample Preparation

  • Solvent: Use DMSO-d₆ (99.9% D).

    • Why? CDCl₃ often leads to peak broadening of the pyrimidine protons and may not solubilize the polar 5-hydroxy compound sufficient for high S/N ratio.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Additives: None initially. Avoid TFA or Acid/Base unless salt formation is suspected.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The quaternary carbons and isolated aromatic protons (like H-2) have longer T1 relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometric calculations (e.g., Ester : Aromatic ratio appearing < 3:4).

  • Scans (NS): Minimum 16 (for 400 MHz).

Step 3: Processing

  • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

  • Integration: Set the Ester Methyl (3.90 ppm) to exactly 3.00 . All other integrals should normalize relative to this stable internal standard.

Logic Diagram: Purity Decision Tree

The following diagram illustrates the decision logic for assessing the success of a demethylation reaction (e.g., BBr3 or HBr mediated) to generate the target.

NMR_Analysis_Flow Start Crude Product (Post-Workup) Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (Ref: DMSO @ 2.50 ppm) Solvent->Acquire Check_OMe Check 3.8 - 4.1 ppm Region Acquire->Check_OMe Result_2Singlets Two Singlets Found (~3.90 & ~3.96 ppm) Check_OMe->Result_2Singlets Integrates > 3H total Result_1Singlet One Singlet Found (3.90 ppm only) Check_OMe->Result_1Singlet Integrates = 3H Fail_Mix FAIL: Incomplete Reaction (Mixture OH + OMe) Result_2Singlets->Fail_Mix Check_OH Check >10.5 ppm Result_1Singlet->Check_OH Pass PASS: Target Compound (5-OH Pure) Check_OH->Pass Broad Singlet Present Fail_Dec FAIL: Decomposition (Check Aromatic Region) Check_OH->Fail_Dec No Signal >10ppm

Caption: Logic flow for validating the synthesis of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate from its methoxy precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Kiseleva, M. A., et al. (2022).[1] Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate.[1] Molbank, 2022(4), M1449.[1] [Link] (Reference for benzoate ester chemical shifts in similar 3-substituted methyl benzoate systems).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for D₂O exchange protocols and solvent effects on phenolic protons).

Sources

Comparative

C13 NMR chemical shifts for Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

This guide provides a technical analysis of the , a critical intermediate in the synthesis of pharmaceutical agents (often targeting kinase pathways). This document is structured to serve as a comparative reference , ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the , a critical intermediate in the synthesis of pharmaceutical agents (often targeting kinase pathways).

This document is structured to serve as a comparative reference , analyzing the molecule's spectral fingerprint against its structural precursors and solvents to aid in rigorous characterization.

Executive Summary & Structural Logic

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS: 1092568-87-0) combines two distinct aromatic systems: a benzoate ester and a 5-hydroxypyrimidine ring.

  • The Challenge: Characterization often fails due to the overlap of aromatic signals (120–160 ppm) and the solvent-dependence of the phenolic hydroxyl group.

  • The Solution: This guide isolates specific diagnostic peaks—specifically the Pyrimidine C2 and the Ester Carbonyl—to validate the structure.

Structural Segmentation for Assignment

To accurately assign shifts, we treat the molecule as two interacting fragments:

  • Fragment A (Benzoate): Methyl 3-substituted benzoate.

  • Fragment B (Heterocycle): 5-Hydroxy-2-substituted pyrimidine.

Comparative C13 NMR Data Tables

The following data compares the Predicted Consensus Shifts (derived from Substituent Additivity Rules and analog data) against Reference Standards (Methyl Benzoate and 2-Phenylpyrimidine). This comparison highlights the specific shielding/deshielding effects of the 5-OH group.

Table 1: Diagnostic Signal Comparison (DMSO-d₆)
Carbon PositionConsensus Shift (δ ppm)Signal TypeMechanistic Insight
C=O (Ester) 166.2 ± 1.0 QuaternaryTypical ester carbonyl; minimally affected by the pyrimidine ring.
Pyrimidine C2 156.5 ± 2.0 QuaternaryCritical Diagnostic. Upfield shift relative to 2-phenylpyrimidine (164 ppm) due to the shielding resonance effect of the para-hydroxyl group.
Pyrimidine C5 150.0 ± 2.0 QuaternaryC-OH attachment. Strongly deshielded by the oxygen atom (Ipso effect).
Pyrimidine C4/C6 144.5 ± 2.0 CH (Methine)Shielded relative to unsubstituted pyrimidine (~157 ppm) due to ortho-hydroxyl electron donation.
Benzoate C3 137.5 ± 1.5 QuaternaryLinker carbon. Deshielded by the electron-withdrawing pyrimidine ring.
Benzoate C1 130.5 ± 1.0 QuaternaryAttachment point for the ester group.
Benzoate C2 127.8 ± 1.0 CH (Methine)Sterically crowded "inner" proton; often distinct from other aromatics.
Methoxy (-OCH₃) 52.4 ± 0.5 CH₃ (Methyl)Standard methyl ester resonance; highly stable reference peak.

Note on Solvent Effects: In CDCl₃ , the phenolic OH proton exchange is slower, and hydrogen bonding may cause slight shifts in the Pyrimidine C5 and C4/C6 signals. However, DMSO-d₆ is the recommended solvent due to the poor solubility of the 5-hydroxypyrimidine moiety in chloroform.

Experimental Protocol: High-Resolution Acquisition

To resolve the quaternary carbons (C2, C5, C=O) from the noise, the following acquisition parameters are recommended.

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons with long relaxation times.

  • Sample Preparation:

    • Dissolve 15–20 mg of product in 0.6 mL DMSO-d₆ .

    • Critical Step: Ensure the solution is homogenous; the 5-OH group can cause aggregation. Sonicate for 2 minutes if necessary.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C2, C5) relax slowly; a short D1 will suppress their intensity.

    • Scans (NS): Minimum 1024 scans (approx. 1 hour).

    • Spectral Width: 240 ppm (to capture C=O and potential impurities).

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz to smooth noise.

    • Referencing: Calibrate DMSO-d₆ septet center to 39.52 ppm .

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow used to assign the chemical shifts, differentiating the target molecule from potential regioisomers or precursors.

AssignmentLogic Sample Unknown Sample (DMSO-d6) Region1 Region 160-170 ppm (Carbonyls) Sample->Region1 Region2 Region 140-160 ppm (Heterocycle) Sample->Region2 Region3 Region 50-55 ppm (Aliphatic) Sample->Region3 Check1 Peak at ~166 ppm? (Ester C=O) Region1->Check1 Check3 Peak at ~156 ppm? (Pyrimidine C2) Region2->Check3 Check2 Peak at ~52 ppm? (OCH3) Region3->Check2 Result CONFIRMED: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Check1->Result Yes Check2->Result Yes Check3->Result Yes (Diagnostic)

Caption: Logical workflow for validating the structural identity using key C13 NMR diagnostic zones.

Comparative Performance: Why This Matters

When developing this intermediate, researchers often encounter two main alternatives/impurities. Here is how to distinguish them:

Alternative StructureKey Distinguishing Feature (C13 NMR)
Methyl 3-(pyrimidin-2-yl)benzoate (No OH)Pyrimidine C2 shifts downfield to ~164 ppm. Without the electron-donating OH group, the ring is more electron-deficient.
3-(5-hydroxypyrimidin-2-yl)benzoic acid (Hydrolyzed Ester)Loss of signal at ~52 ppm (OCH₃). The Carbonyl peak may shift slightly to ~168-170 ppm (Acid C=O).

References

  • ChemicalBook. (2025). Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Product Data & CAS 1092568-87-0. Retrieved from [1]

  • National Institutes of Health (NIH). (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (NMR Solvent Standards). PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis and NMR Characterization of Pyrimidine Derivatives. RSC Advances. Retrieved from

  • SpectraBase. (2024). C13 NMR Data for Methyl 3-methylbenzoate and 5-Hydroxypyrimidine. Wiley Science Solutions. Retrieved from

  • Oregon State University. (2023). 13C NMR Chemical Shifts and Additivity Rules. Department of Chemistry. Retrieved from

Sources

Validation

Technical Comparison Guide: ESI-MS Fragmentation Dynamics of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0)

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Impurity Profiling, and Method Development for Tepotinib Inter...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Impurity Profiling, and Method Development for Tepotinib Intermediates[]

Executive Summary: The Critical Role of CAS 1092568-87-0[1][2]

In the high-stakes landscape of kinase inhibitor development, Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) serves as a pivotal intermediate in the synthesis of Tepotinib (Tepmetko®), a c-Met inhibitor approved for non-small cell lung cancer (NSCLC).[2][]

Accurate mass spectrometric characterization of this intermediate is essential for Process Analytical Technology (PAT) to ensure the purity of the final drug substance. This guide provides a technical deep-dive into the ESI-MS fragmentation patterns of CAS 1092568-87-0, comparing its ionization behavior against critical process impurities and the final API to establish a robust quality control workflow.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Before analyzing the fragmentation, we must establish the structural locus of ionization.[]

  • Chemical Name: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate[2][]

  • Molecular Formula: C₁₂H₁₀N₂O₃[]

  • Molecular Weight: 230.22 g/mol []

  • Monoisotopic Mass: 230.0691 Da[2][]

  • Structural Features:

    • Pyrimidine Ring: Contains two basic nitrogen atoms (proton acceptors).[2][]

    • Phenolic Hydroxyl (C5-OH): Acidic site, capable of deprotonation in ESI(-).[2][]

    • Methyl Ester: Susceptible to neutral loss of methanol and CO.

Structural Visualization

The molecule consists of a central pyrimidine ring linking a phenolic hydroxyl group and a methyl benzoate moiety.[] This "push-pull" electronic structure (electron-donating OH vs. electron-withdrawing Ester) dictates its unique fragmentation logic.[2][]

ESI-MS Fragmentation Analysis[1][2][5][10]

Ionization Physics: ESI(+) vs. ESI(-)

While the phenolic hydroxyl suggests negative mode sensitivity, Positive Electrospray Ionization (ESI+) is the industry standard for this compound due to the high proton affinity of the pyrimidine nitrogens.[]

  • Precursor Ion [M+H]⁺: m/z 231.07[2][]

  • Adducts: Common sodium adducts [M+Na]⁺ at m/z 253.06 may appear if mobile phase buffers are not optimized.[]

Predictive Fragmentation Pathway (ESI+)

Upon Collision-Induced Dissociation (CID), the protonated precursor ([M+H]⁺, m/z 231) undergoes a predictable cascade of neutral losses.[2][]

  • Primary Fragmentation (Ester Cleavage): The most labile bond is the ester linkage.[] The loss of a neutral methanol molecule (CH₃OH, 32 Da) is the dominant pathway, generating a stable acylium ion.[]

    • Transition:231 → 199 (Loss of 32 Da)[2]

  • Secondary Fragmentation (Decarbonylation): The resulting acylium ion typically ejects carbon monoxide (CO, 28 Da), a hallmark of benzoate esters and phenolic compounds.[]

    • Transition:199 → 171 (Loss of 28 Da)[2]

  • Tertiary Fragmentation (Pyrimidine Ring Opening): At higher collision energies (30-50 eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage or loss of HCN (27 Da), characteristic of nitrogen heterocycles.[2][]

    • Transition:171 → 144 (Loss of HCN)[2]

Fragmentation Mechanism Diagram[1][2]

FragmentationPathway M_H Precursor [M+H]⁺ m/z 231.07 (Protonated Parent) Frag_1 Fragment Ion m/z 199.04 (Acylium Ion) M_H->Frag_1 Ester Hydrolysis Frag_2 Fragment Ion m/z 171.05 (Phenolic Core) Frag_1->Frag_2 Decarbonylation Frag_3 Fragment Ion m/z 144.04 (Ring Cleavage) Frag_2->Frag_3 Pyrimidine RDA Neutral_1 Loss of CH₃OH (-32 Da) Neutral_2 Loss of CO (-28 Da) Neutral_3 Loss of HCN (-27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for CAS 1092568-87-0 showing sequential neutral losses of methanol, carbon monoxide, and hydrogen cyanide.

Comparative Performance Guide

This section compares the MS profile of CAS 1092568-87-0 against its downstream product (Tepotinib) and alternative analytical modes.[2][] This comparison is vital for establishing "Reaction Completion" criteria in synthesis.

Comparison: Intermediate vs. Final Drug (Tepotinib)

Differentiation is straightforward due to the massive mass shift caused by the alkylation of the phenolic hydroxyl.

FeatureCAS 1092568-87-0 (Intermediate)Tepotinib (Final Drug)Analytical Implication
Precursor [M+H]⁺ 231.1 493.2 distinct separation in TIC (Total Ion Chromatogram).[2][]
Key Fragment 199 (Loss of CH₃OH)112 (Methylpiperidinyl)Tepotinib fragmentation is dominated by the side chain; Intermediate is dominated by the core.
Retention Time Lower (More Polar)Higher (More Hydrophobic)Reverse-phase LC will elute the Intermediate before Tepotinib.[2][]
UV Absorbance λmax ~250-280 nmλmax ~280 nmUV spectra are similar; MS is required for specific ID.
Comparison: ESI(+) vs. ESI(-) Sensitivity

For trace impurity analysis, selecting the correct polarity is crucial.[2][]

  • ESI(+) Performance: Superior. The pyrimidine ring provides a "ready-made" protonation site.[2][] Signal-to-noise (S/N) ratio is typically 10-50x higher than negative mode.[2][] Recommended for quantitative assays.[]

  • ESI(-) Performance: Secondary. The phenolic proton can be removed ([M-H]⁻ = 229), but the ionization efficiency is lower and more susceptible to matrix suppression.[2][] Use only for orthogonal confirmation.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results or validate the purity of your CAS 1092568-87-0 sample, follow this standardized protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CAS 1092568-87-0 in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid (10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.[]

LC-MS Conditions[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[]

  • Mobile Phase A: Water + 0.1% Formic Acid.[]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[]

  • Injection Volume: 2 µL.

MS/MS Parameters (Triple Quadrupole)
  • Source: ESI Positive.[][3][4]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[]

  • Collision Energy (CE):

    • For m/z 199 (Quantifier): 15 eV.[2][]

    • For m/z 171 (Qualifier): 25 eV.[2][]

Method Development Workflow Diagram

Workflow Step1 Sample Dissolution (DMSO Stock) Step2 Dilution & Filtration (ACN/H2O + FA) Step1->Step2 Step3 LC Separation (C18 Gradient) Step2->Step3 Step4 ESI(+) Ionization ([M+H]+ 231.1) Step3->Step4 Step5 MS/MS Detection (MRM: 231->199) Step4->Step5

Caption: Step-by-step analytical workflow for the detection and quantification of CAS 1092568-87-0.

References

  • FDA Labeling Information. (2021). TEPMETKO (tepotinib) tablets, for oral use.[][5] U.S. Food and Drug Administration.[] Available at: [Link][2][]

  • Blagg, J., et al. (2019).[][6] Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024).[] PubChem Compound Summary for CID 46700774, Tepotinib Hydrochloride.[] PubChem.[] Available at: [Link][2][]

  • Holčapek, M., et al. (2015).[] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[][7][8] Natural Product Reports (RSC).[2][] Available at: [Link]

Sources

Comparative

Comparative Guide: Infrared (IR) Spectral Analysis of Methyl Ester vs. Hydroxyl Groups in Benzoates

Executive Summary: The Spectral Fingerprint In pharmaceutical development and quality control, distinguishing between benzoate derivatives—specifically Methyl Benzoate and its hydroxylated analog, Methyl 4-Hydroxybenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In pharmaceutical development and quality control, distinguishing between benzoate derivatives—specifically Methyl Benzoate and its hydroxylated analog, Methyl 4-Hydroxybenzoate (Methyl Paraben) —is a critical competency. While both share a benzoate core, their infrared (IR) signatures diverge significantly due to the electronic influence of the hydroxyl group.

This guide provides a technical comparison of the IR absorption peaks for the methyl ester and hydroxyl moieties. It synthesizes experimental data with mechanistic explanations, offering a self-validating protocol for identifying these functional groups using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Key Differentiator
  • Methyl Benzoate: Characterized by a "clean" ester carbonyl peak (~1724 cm⁻¹) and the absence of hydroxyl absorption.

  • Methyl 4-Hydroxybenzoate: Defined by a significantly redshifted carbonyl peak (~1680 cm⁻¹) due to hydrogen bonding and a prominent, broad hydroxyl stretch (~3200–3400 cm⁻¹).

Mechanistic Framework: Electronic Effects on Wavenumbers[1][2]

To interpret the spectra accurately, one must understand the underlying electronic effects that shift vibrational frequencies.

The Ester Carbonyl (C=O) Shift

The carbonyl stretching frequency (


) is determined by the bond force constant (

) and the reduced mass (

) of the atoms involved, following Hooke's Law:

.
  • Inductive Effect (-I): The methoxy oxygen withdraws electron density, strengthening the C=O bond and raising the frequency (typically >1735 cm⁻¹ for aliphatic esters).

  • Resonance/Conjugation (+R): In benzoates, the benzene ring conjugates with the carbonyl group. This delocalization adds single-bond character to the C=O bond, lowering the force constant and reducing the frequency to ~1724 cm⁻¹ .

  • Hydrogen Bonding (The Critical Variable): In Methyl 4-Hydroxybenzoate , the phenolic -OH group acts as a hydrogen bond donor. In the solid state, intermolecular hydrogen bonds form with the ester carbonyl oxygen. This interaction weakens the C=O bond further, causing a dramatic redshift to ~1680 cm⁻¹ .

The Hydroxyl (O-H) Signature
  • Free O-H: Appears as a sharp peak >3600 cm⁻¹ (rare in solid/neat samples).

  • H-Bonded O-H: In solid Methyl Paraben, extensive intermolecular hydrogen bonding broadens the O-H stretch and shifts it to lower energy (3200–3400 cm⁻¹ ).

Comparative Analysis: Spectral Data

The following table summarizes the diagnostic peaks required for identification. Data is based on standard ATR-FTIR acquisition.

Table 1: Diagnostic IR Peaks of Methyl Benzoate vs. Methyl 4-Hydroxybenzoate
Functional GroupVibrational ModeMethyl Benzoate (Liquid)Methyl 4-Hydroxybenzoate (Solid)Mechanistic Cause of Shift
Carbonyl C=O[1][2] Stretch1724 ± 5 cm⁻¹ 1680 ± 5 cm⁻¹ Intermolecular H-bonding in the solid lattice reduces bond order in the paraben.
Hydroxyl O-H StretchAbsent 3200–3400 cm⁻¹ (Broad)Strong intermolecular hydrogen bonding.
Ester C-O C-O-C Asym. Stretch1270–1280 cm⁻¹1270–1290 cm⁻¹Characteristic of benzoate esters; less affected by H-bonding.
Phenolic C-O C-O StretchAbsent ~1260 cm⁻¹ (Overlaps)C-O bond attached to the aromatic ring (distinct from ester C-O).
Aromatic Ring C=C Skeleton~1600, 1585 cm⁻¹~1605, 1590, 1510 cm⁻¹Para-substitution pattern in paraben adds specific ring breathing modes.
Methyl Group C-H Stretch~2955 cm⁻¹~2955 cm⁻¹Unaffected by the aromatic substitution.

Logic of Identification

The following decision tree illustrates the logical flow for distinguishing these compounds based on spectral features.

SpectralLogic Start Unknown Benzoate Sample CheckOH Check 3200-3400 cm⁻¹ Region Start->CheckOH HasOH Broad Peak Present? CheckOH->HasOH YesOH Yes: Hydroxyl Group Detected HasOH->YesOH Signal > 10% T loss NoOH No: Baseline Flat HasOH->NoOH No Signal CheckCO_Low Check C=O Region (Expect ~1680 cm⁻¹) YesOH->CheckCO_Low Result_Paraben ID: Methyl 4-Hydroxybenzoate (H-Bonded Ester) CheckCO_Low->Result_Paraben Peak Confirmed CheckCO_High Check C=O Region (Expect ~1724 cm⁻¹) NoOH->CheckCO_High Result_Benzoate ID: Methyl Benzoate (Conjugated Ester) CheckCO_High->Result_Benzoate Peak Confirmed

Figure 1: Decision logic for distinguishing Methyl Benzoate from Methyl 4-Hydroxybenzoate based on O-H and C=O spectral regions.

Experimental Protocol: ATR-FTIR Analysis

This protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for analyzing solid and liquid benzoates without KBr pellet preparation. This method ensures high reproducibility and minimizes moisture interference.

Equipment Requirements
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

  • ATR Accessory: Single-bounce Diamond or ZnSe crystal.

  • Spectral Range: 4000–600 cm⁻¹.

  • Resolution: 4 cm⁻¹.[3]

Step-by-Step Workflow

ATR_Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Acquire Background (Air, 4000-600 cm⁻¹) Clean->Background Load 3. Load Sample (Cover Crystal Fully) Background->Load Pressure 4. Apply Pressure (Solids Only: >80 lbs) Load->Pressure If Solid Scan 5. Acquire Spectrum (16-32 Scans) Load->Scan If Liquid Pressure->Scan Process 6. ATR Correction & Baseline Fix Scan->Process

Figure 2: Standardized ATR-FTIR workflow for benzoate analysis.

Critical Causality in Protocol
  • Crystal Cleaning: Residuals from previous runs (especially amides or other esters) can cause ghost peaks in the 1600–1700 cm⁻¹ region. Always verify the energy throughput profile before the background scan.

  • Pressure Application (Solids): Methyl 4-Hydroxybenzoate is a crystalline solid. High contact pressure is mandatory to eliminate air gaps. Poor contact results in weak absorption bands and a noisy baseline, masking the broad O-H stretch.

  • ATR Correction: ATR intensity is wavelength-dependent (penetration depth

    
    ). Raw ATR spectra show weaker peaks at high wavenumbers (O-H region) compared to transmission spectra. Apply "ATR Correction" in your software to normalize peak ratios for library matching.
    

References

  • National Institute of Standards and Technology (NIST). Methyl Benzoate - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Hydroxyls. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Esters and Alcohols). Available at: [Link][1][2][3][4][5][6][7]

  • National Institutes of Health (NIH) - PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate. Spectrochim Acta A Mol Biomol Spectrosc. 2004.[2] Available at: [Link]

Sources

Validation

Structural Validation of Tepotinib Intermediates: A Comparative Guide to X-ray Crystallography

Topic: Validating Structure of Tepotinib Intermediates via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure of Tepotinib Intermediates via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Structural Certainty Gap

In the development of MET inhibitors like Tepotinib (Tepmetko) , structural fidelity is not merely a regulatory checkbox—it is the determinant of clinical efficacy. While NMR and Mass Spectrometry (MS) are the workhorses of daily synthetic monitoring, they often fall short when distinguishing between subtle regioisomers, particularly in the pyridazinone core synthesis.[1]

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against conventional spectroscopic methods (NMR/IR) for validating Tepotinib intermediates.[1] We demonstrate why SC-XRD serves as the "Supreme Court" of structural evidence, specifically for resolving the N-alkylation vs. O-alkylation ambiguity inherent in the Tepotinib manufacturing process.

The Core Challenge: Regioisomerism in Tepotinib Synthesis

The synthesis of Tepotinib involves a critical alkylation step of the 6-oxo-1,6-dihydropyridazine core. Under basic conditions (e.g.,


), the pyridazinone ring exhibits ambident nucleophilicity.[1] The alkyl halide can attack either the Nitrogen (N-alkylation) —yielding the desired pharmaceutical intermediate—or the Oxygen (O-alkylation) , yielding a lactim ether impurity.[1]
  • The Problem:

    
     and 
    
    
    
    NMR signals for these isomers are dangerously similar. The quaternary carbons often lack distinct HMBC correlations due to poor relaxation or overlapping signals.
  • The Solution: SC-XRD provides an absolute 3D map of electron density, unequivocally distinguishing the N-C bond from the O-C bond based on bond lengths and geometry.

Visualizing the Synthetic Pathway & Risk Points

Tepotinib_Synthesis Start Precursor: 3-(6-oxo-1,6-dihydropyridazin-3-yl) benzonitrile Reaction Reaction: Alkylation (K2CO3/DMF) Start->Reaction Reagent Reagent: Biaryl Alkyl Halide Reagent->Reaction Isomer_N Target Intermediate: N-Alkylated Product (Tepotinib Core) Reaction->Isomer_N Major Path (Desired) Isomer_O Impurity: O-Alkylated Product (Lactim Ether) Reaction->Isomer_O Minor Path (Impurity) Validation Validation Checkpoint: SC-XRD Required Isomer_N->Validation Isomer_O->Validation

Figure 1: Critical alkylation step in Tepotinib synthesis showing the divergence of N- vs. O-alkylation, requiring definitive structural validation.

Comparative Analysis: SC-XRD vs. NMR/MS

The following table summarizes the performance of X-ray crystallography against standard spectroscopic techniques for this specific application.

FeatureSingle Crystal X-ray (SC-XRD) NMR (1D/2D) Mass Spectrometry (MS)
Primary Output Absolute 3D atomic arrangement & bond lengths.[1]Magnetic environment of nuclei (connectivity).[1]Molecular weight & fragmentation pattern.
Regioisomer Resolution Definitive. Distinguishes N-C (1.47 Å) vs O-C (1.34 Å) bonds easily.Ambiguous. Chemical shifts (

) for N-alkyl vs O-alkyl overlap; NOE signals can be misleading.
Poor. Isomers often have identical mass and similar fragmentation.
Sample Requirement Single crystal (

mm).[1]
Solubilized compound (~5-10 mg).[1]Ionizable sample (<1 mg).[1]
Turnaround Time 24–48 hours (growing crystals + collection).[1]1–2 hours.< 30 minutes.
Stereochemistry Determines absolute configuration (R/S) directly.[1]Relative configuration only (unless chiral shift reagents used).None.
Confidence Level 99.9% (Gold Standard) 85-90% (In complex heterocycles).[1]50% (For isomers).[1]
Experimental Protocol: Validating the Pyridazinone Intermediate
Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Obtain single crystals suitable for diffraction from the crude alkylation product.[1]

  • Solubility Test: Dissolve 10 mg of the intermediate in minimal amounts of various solvents.

    • Good Solvents: DMSO, DMF, DCM.[1]

    • Anti-Solvents: Pentane, Diethyl Ether, Water.[1]

  • Setup: Use a standard 24-well crystallization plate.

  • The Drop: Place

    
     of saturated intermediate solution (in DCM) on a siliconized cover slide.
    
  • The Reservoir: Fill the well with

    
     of Pentane (anti-solvent).[1]
    
  • Seal & Wait: Invert the slide over the well and seal with grease. Store at

    
     in a vibration-free environment.
    
    • Why: Slow diffusion of pentane into the DCM drop gently lowers solubility, promoting ordered lattice formation rather than amorphous precipitation.

Phase 2: Data Collection & Structure Solution
  • Mounting: Select a crystal with sharp edges (approx.[1]

    
     mm) under a polarizing microscope.[1] Mount on a Kapton loop using cryo-oil.[1]
    
  • Cooling: Flash cool to 100 K using a nitrogen stream.

    • Scientific Logic:[2][3][4][5][6] Cooling reduces thermal vibration (B-factors), significantly improving resolution at high angles, which is critical for precise bond length measurement.[1]

  • Collection: Collect a full sphere of data (typically

    
     rotation) using Mo-K
    
    
    
    or Cu-K
    
    
    radiation.[1]
  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

Phase 3: The "Bond Length" Test (The Decision Criteria)

To validate the structure as the N-alkylated Tepotinib intermediate, examine the bond connecting the alkyl chain to the pyridazinone ring:

  • Target (N-Alkylated): The bond connects to the Nitrogen. Look for a bond length of approx 1.46–1.48 Å (typical C-N single bond).[1]

  • Impurity (O-Alkylated): The bond connects to the Oxygen. Look for a bond length of approx 1.34–1.36 Å (typical C-O bond in conjugated systems).[1]

Decision Workflow: From Synthesis to Release

This flowchart guides the researcher through the validation logic, ensuring no ambiguous material moves to the next GMP step.

Validation_Workflow Step1 Isolate Intermediate (Crude Solid) Step2 Run 1H-NMR & LC-MS Step1->Step2 Decision1 Is Purity > 95%? Step2->Decision1 Decision1->Step1 No (Re-purify) Step3 Attempt Crystallization (Vapor Diffusion) Decision1->Step3 Yes Step4 Collect X-ray Data (100 K) Step3->Step4 Analysis Analyze Bond Lengths (N-C vs O-C) Step4->Analysis Result_N N-C Bond (~1.47 Å) CONFIRMED INTERMEDIATE Proceed to Next Step Analysis->Result_N Matches N-alkyl Result_O O-C Bond (~1.35 Å) REJECT: O-Alkylated Impurity Optimize Reaction Conditions Analysis->Result_O Matches O-alkyl

Figure 2: Logical decision tree for validating Tepotinib intermediates, emphasizing the critical X-ray analysis step.

References
  • Merck KGaA. (2020).[1][5] Tepotinib (Tepmetko) Regulatory Approval & Mechanism of Action. U.S. Food and Drug Administration. Link

  • Blagg, J. (2006).[1] Structural Biology in Drug Discovery: Methods, Techniques, and Practices. Wiley-Interscience.[1] (General reference for X-ray vs NMR utility in kinase inhibitors). Link[1]

  • Gundla, R., et al. (2010).[1] Structure-based design of c-Met inhibitors. Journal of Molecular Graphics and Modelling. (Context on c-Met inhibitor structural scaffolds). Link

  • Cambridge Crystallographic Data Centre (CCDC). (2023).[1] CSD-Enterprise: Small Molecule Crystal Structure Database.[1] (Standard database for comparing bond lengths of pyridazinone derivatives). Link

  • Dorsch, D., et al. (2015).[1][7] Discovery and Optimization of 3-(1,6-Dihydro-6-oxo-3-pyridazinyl)benzonitriles as Potent and Selective c-Met Kinase Inhibitors. Journal of Medicinal Chemistry. (Primary literature on Tepotinib synthesis and structure).[1][2][3][8] Link[1]

Sources

Comparative

Impurity profiling of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate raw material

Advanced Impurity Profiling Guide: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Executive Summary: The Analytical Challenge Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling Guide: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Executive Summary: The Analytical Challenge

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (CAS 1092568-87-0) is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Vadadustat .

The impurity profiling of this molecule presents a unique "bifunctional" analytical challenge:

  • The Benzoate Ester: Susceptible to hydrolysis, creating acidic impurities that shift retention times based on mobile phase pH.

  • The 5-Hydroxypyrimidine: An amphoteric moiety prone to tautomerism and oxidation, often leading to peak tailing and co-elution in standard C18 chemistries.

This guide compares the industry-standard HPLC-UV approach against the superior Orthogonal UHPLC-Q-ToF-MS workflow, demonstrating why the latter is essential for meeting ICH Q3A(R2) and ICH M7 regulatory expectations for this specific scaffold.

Comparative Analysis: Standard vs. Advanced Methodologies

The following table contrasts the performance of the conventional Quality Control (QC) method against the Advanced Profiling method required for Process Analytical Technology (PAT) and regulatory submission.

FeatureMethod A: Conventional HPLC-UV Method B: Orthogonal UHPLC-Q-ToF-MS Verdict
Detection Principle UV Absorbance (254 nm)UV + Electrospray Ionization (ESI) MSMethod B provides mass confirmation.
Specificity Low. Co-eluting peaks (e.g., regioisomers) often appear as a single peak.High. Mass extraction (EIC) resolves co-eluting peaks.Method B eliminates "peak purity" risks.
Sensitivity (LOQ) ~0.05% (Limit of ICH reporting)< 0.005% (Trace analysis)Method B is required for genotoxic screening.
Impurity ID Retention time matching only (requires standards).De novo structure elucidation of unknowns via MS/MS fragmentation.Method B identifies unexpected degradants.
Throughput 25–30 min run time (HPLC)8–12 min run time (UHPLC)Method B accelerates development cycles.

Senior Scientist Insight:

"Relying solely on Method A (UV) is a common pitfall. The 5-hydroxypyrimidine moiety has a distinct UV max that differs from the benzoate precursors. If you rely on a single wavelength (e.g., 254 nm), you risk significantly underestimating the residual boronic acid starting materials, which have poor UV response but ionize well in MS."

Deep Dive: Impurity Fate Mapping

To profile impurities accurately, we must understand their origin. The synthesis typically involves a Suzuki-Miyaura coupling between a phenylboronic acid derivative and a halopyrimidine.

Predicted Impurity Profile
  • Impurity A (Hydrolysis): 3-(5-hydroxypyrimidin-2-yl)benzoic acid. Origin: Moisture/Base.

  • Impurity B (Starting Material): (3-(methoxycarbonyl)phenyl)boronic acid. Origin: Unreacted reagent.

  • Impurity C (Homocoupling): Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate. Origin: Catalyst side reaction.

  • Impurity D (Oxidation): Pyrimidine N-oxide derivatives. Origin: Stress/Air.

Visualization: Impurity Fate & Origin Map

ImpurityFate SM1 Boronic Acid SM (Impurity B) Rxn Suzuki Coupling SM1->Rxn Product Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Target) SM1->Product Residual Carryover SM2 Halo-Pyrimidine SM SM2->Rxn Cat Pd Catalyst Cat->Rxn Rxn->Product Main Path Imp_Homo Biaryl Homocouple (Impurity C) Rxn->Imp_Homo Side Rxn Imp_Hydro Hydrolysis Product (Acid Form - Impurity A) Product->Imp_Hydro Hydrolysis (High pH/H2O) Imp_Ox N-Oxide (Impurity D) Product->Imp_Ox Oxidation (Air/Light)

Caption: Figure 1. Impurity Fate Map illustrating the genesis of process-related impurities (Suzuki coupling) and degradation products (hydrolysis/oxidation).

Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Rationale: The 5-hydroxy group is acidic (pKa ~6-7). Dissolving in pure methanol can cause peak splitting due to partial ionization.

  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid .

    • Note: The acid suppresses ionization of the hydroxyl group, ensuring a sharp peak shape.

  • Concentration: 0.5 mg/mL (for impurity tracking).

  • Filtration: 0.22 µm PTFE filter (Nylon is avoided due to potential adsorption of the polar pyrimidine).

Protocol B: Orthogonal UHPLC-MS Conditions

This protocol is designed to separate the polar acid impurity (front) from the non-polar dimer (back).

  • Instrument: Agilent 1290 Infinity II / 6545 Q-ToF (or equivalent).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Why T3? This C18 phase is compatible with 100% aqueous mobile phases, essential for retaining the polar hydrolysis impurity.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash for dimers)

  • Detection:

    • UV: 254 nm (Benzoate) and 290 nm (Pyrimidine specific).

    • MS: ESI Positive mode, Mass Range 100–1000 m/z.

Analytical Decision Logic

When an unknown peak is detected, the following logic flow ensures rigorous identification compliant with ICH guidelines.

DecisionTree Start Unknown Peak Detected (> 0.05% Area) CheckRT Matches Known Standard? Start->CheckRT IsKnown Quantify vs Standard CheckRT->IsKnown Yes IsUnknown Check MS Spectrum ([M+H]+) CheckRT->IsUnknown No CheckMass Mass Matches Expected Impurity? IsUnknown->CheckMass Confirm Propose Structure (e.g., Hydrolysis) CheckMass->Confirm Yes DeNovo Perform MS/MS Fragmentation CheckMass->DeNovo No Isolation Isolate via Prep-HPLC & Run NMR DeNovo->Isolation If Structure Ambiguous

Caption: Figure 2. Analytical Decision Tree for the identification and qualification of unknown impurities.

References

  • International Council for Harmonisation (ICH). (2006).[3][4] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5][6][7] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Pergola, C., et al. (2018). Vadadustat, a novel oral HIF-PH inhibitor, for the treatment of anemia of chronic kidney disease.[8][9][10] Expert Opinion on Investigational Drugs. (Contextual grounding for the Vadadustat intermediate).

  • Roge, A. B., et al. (2014).[11][12] Forced Degradation Study: An Important Tool in Drug Development.[11][13] Asian Journal of Research in Chemistry.[11] Retrieved from [Link]

Sources

Validation

Precision Melting Point Verification: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

CAS: 1092568-87-0 | Formula: C₁₂H₁₀N₂O₃ | MW: 230.22 g/mol [1] Executive Summary & Technical Context Audience: Chemical Process Researchers, QA/QC Managers, and Solid-State Chemists. Methyl 3-(5-hydroxypyrimidin-2-yl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1092568-87-0 | Formula: C₁₂H₁₀N₂O₃ | MW: 230.22 g/mol [1]

Executive Summary & Technical Context

Audience: Chemical Process Researchers, QA/QC Managers, and Solid-State Chemists.

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a critical bi-aryl building block, frequently employed in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). In drug development, the melting point (MP) is not merely a physical constant; it is the primary indicator of solid-state fidelity.

For this specific ester, thermal verification is non-trivial due to two competing factors:

  • Polymorphism Risk: The hydroxyl group on the pyrimidine ring acts as a hydrogen bond donor, while the pyrimidine nitrogens and ester carbonyl act as acceptors. This creates a high propensity for multiple crystal habits (polymorphs) with distinct melting points.

  • Hydrolytic Instability: The methyl ester moiety is susceptible to acid/base hydrolysis, potentially contaminating the bulk material with the parent acid (3-(5-hydroxypyrimidin-2-yl)benzoic acid), which typically exhibits a significantly higher melting point.

This guide compares the performance of Automated Capillary Transmission against Differential Scanning Calorimetry (DSC) for verifying this compound, establishing a "Gold Standard" protocol for release testing.

Comparative Analysis: Verification Methodologies

As a Senior Application Scientist, I strongly advise against relying solely on simple capillary apparatus for this class of compounds during the scale-up phase. Below is the objective comparison of the available verification techniques.

Table 1: Performance Matrix of MP Verification Methods
FeatureMethod A: Automated Capillary (Optical) Method B: DSC (Thermodynamic) Method C: TGA (Thermogravimetric)
Primary Output Melting Range (


)
Onset Temperature (

) & Enthalpy (

)
Weight Loss %
Detection Principle Light Transmission / Visual CollapseHeat Flow (Endothermic/Exothermic events)Mass change vs. Temperature
Sensitivity to Solvates Low (Often perceived as "broadening")High (distinct desolvation endotherms)Best (Quantifies solvent mass)
Polymorph Discrimination Poor (cannot distinguish enantiotropic transitions)Excellent (detects solid-solid transitions)N/A
Sample Requirement 2–5 mg1–3 mg5–10 mg
Throughput High (Rapid QC)Low (Deep Characterization)Medium
Verdict for CAS 1092568-87-0 Routine QC Only. Acceptable for final release if the solid form is fixed.[2]Mandatory for Reference Standards. Required to validate the initial lot.Supportive. Use to rule out hydrates.
Deep Dive: Why DSC is Superior for this Benzoate Derivative

While capillary methods provide a "range" (e.g., 180.5 – 182.0 °C), they fail to capture the thermodynamic events preceding the melt.

  • The "Ester" Problem: If your sample contains 2% residual solvent (methanol from synthesis), a capillary reading will show a depressed, broad range (e.g., 175 – 181 °C).

  • The DSC Solution: DSC will separate the desolvation endotherm (solvent boiling off) from the melting endotherm. For Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, this distinction is vital to prevent rejecting a pure (but solvated) batch or accepting a degraded one.

Experimental Protocols

Protocol A: The "Gold Standard" DSC Characterization

Use this protocol to establish the Reference Standard.

Equipment: PerkinElmer DSC 8000, TA Instruments Q2000, or equivalent. Atmosphere: Nitrogen purge (50 mL/min).

  • Sample Prep: Weigh 2.0 ± 0.1 mg of dried Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing pan deformation).

  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Ramp 1 (Drying): Heat at 10°C/min to 110°C. Note: Observe if any endotherm appears here; this indicates solvates/hydrates.

  • Cooling: Cool at 10°C/min back to 30°C to standardize thermal history (optional, depending on if you are studying the "as-received" form).

  • Ramp 2 (Melting): Heat at 10°C/min to 250°C.

  • Analysis:

    • Identify the sharp endothermic peak.

    • Pass Criteria: Single sharp peak. Purity is calculated using the Van't Hoff equation based on peak shape analysis [1].

    • Fail Criteria: Split peaks (polymorph mixture) or broad shoulders (impurities).

Protocol B: Routine QC (Automated Capillary)

Use this for batch-to-batch release testing after the standard is validated.

Equipment: Mettler Toledo MP90 or Büchi M-565.

  • Grinding: Lightly triturate the sample. Warning: Do not over-grind; excessive mechanical stress can induce amorphous transitions in benzoate esters.

  • Packing: Fill capillary to 3mm height. Tap to ensure tight packing (loose packing causes uneven heat transfer).

  • Ramp:

    • Fast Ramp (10°C/min) to 10°C below the expected MP (determined via DSC).

    • Slow Ramp (1.0°C/min ) through the melt.

  • Determination:

    • Collapse Point: First visual change.

    • Clear Point: Sample is completely liquid.

  • Acceptance: The range (

    
    ) must be 
    
    
    
    C.

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying a batch of Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate.

MP_Verification_Workflow Start Crude Synthesis (Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate) Drying Vacuum Drying (< 1% Volatiles) Start->Drying TGA TGA Analysis (Check for Solvates) Drying->TGA Decision_Solvent Solvent > 0.5%? TGA->Decision_Solvent DSC DSC Analysis (Thermodynamic Purity) Decision_Solvent->DSC No (Dry) Recrystallize Recrystallization (MeOH/Water) Decision_Solvent->Recrystallize Yes (Trapped Solvent) Decision_Poly Single Sharp Peak? DSC->Decision_Poly Capillary Capillary MP (QC Release) Decision_Poly->Capillary Yes (Pure Form) Reject Reject / Reprocess Decision_Poly->Reject No (Polymorph Mix) Capillary->Reject Range > 2°C Release Batch Release (CoA Generation) Capillary->Release Range < 2°C Recrystallize->Drying

Figure 1: Integrated Thermal Analysis Workflow for CAS 1092568-87-0. This logic prevents "False Failures" caused by residual solvents.

Scientific Rationale & Troubleshooting

The "Hydrolysis" Trap

A common failure mode for this product is a melting point shift upward.

  • Observation: The expected MP (Ester) is observed, but a second, smaller event appears 30–50°C higher.

  • Cause: Hydrolysis of the ester to 3-(5-hydroxypyrimidin-2-yl)benzoic acid . Carboxylic acids generally melt at higher temperatures than their methyl esters due to strong intermolecular dimerization [2].

  • Resolution: If this is observed in DSC, the batch must be re-esterified or discarded. Capillary methods often miss this as the sample "melts" at the lower temperature, effectively masking the solid acid impurity floating in the melt.

Reference Standard Establishment

Since public literature data for CAS 1092568-87-0 is sparse, you must generate an Internal Reference Standard :

  • Synthesize a crude batch.

  • Recrystallize 3x from a high-purity solvent (e.g., Methanol or Ethanol).

  • Verify purity via HPLC (>99.5%).

  • Run DSC on this "Gold" sample.

  • Record the

    
     as the Official Internal Melting Point  for all future QC comparisons.
    

References

  • National Institutes of Health (NIH) / PMC. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules." PMC, 2017. [Link]

  • ResolveMass Laboratories. "Melting Point Determination: Capillary vs DSC." ResolveMass, 2024. [Link]

  • PerkinElmer. "A Comparison of DSC Techniques to Increase Sensitivity in Pharmaceutical Amorphous Content Studies." Thermal Support. [Link]

  • PubChem. "Methyl Benzoate Derivatives and Properties." National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate proper disposal procedures

Topic: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Laboratory Operations Managers Executive Summary & Operational Context Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Laboratory Operations Managers

Executive Summary & Operational Context

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a functionalized organic intermediate often used in the synthesis of bioactive small molecules. Unlike commodity solvents (e.g., Acetone, DCM), this compound is a Research & Development (R&D) Use Only substance. Consequently, it lacks the extensive toxicological data found in high-volume industrial chemicals.

The Safety Paradox: In the absence of a specific LD50 or EPA waste code for this exact molecule, laboratory personnel must adopt a "Conservative Hazard Assumption" strategy. We treat it as a hazardous organic solid, prioritizing incineration to destroy the pyrimidine heterocycle and prevent environmental bioaccumulation.

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic.[1]

  • RCRA Status: Non-listed (unless characteristic); manage as Hazardous Waste.

  • Primary Method: Fuel Blending / Incineration.

Waste Characterization & Hazard Identification

Before disposal, you must characterize the waste to ensure it enters the correct stream.[2] This molecule contains three distinct functional motifs that dictate its handling:

Structural MotifChemical BehaviorDisposal Implication
Methyl Ester Susceptible to hydrolysisDo not mix with strong acids/bases in waste containers to avoid exothermic hydrolysis or pressure buildup.
Pyrimidine Ring Nitrogen-containing heterocycleRequires high-temperature incineration to prevent NOx formation; suitable for standard organic waste streams.
Phenolic Hydroxyl Weakly acidicCompatible with standard organic solvents; avoid mixing with reactive metals or strong oxidizers.
GHS Hazard Classification (Predicted/Conservative)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.

  • H412: Harmful to aquatic life with long-lasting effects (Common for benzoate/pyrimidine derivatives).[4]

Pre-Disposal Handling & Segregation Protocol

The Golden Rule of Segregation: Never mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Halogenated Solvents (unless the compound is already dissolved in them).

Step-by-Step Handling Procedure
  • Quenching (If Reactive):

    • This compound is generally stable.[4] No quenching is required unless it is present as a reactive intermediate in a reaction mixture (e.g., mixed with thionyl chloride).

    • Action: If solid, dispose of directly. If in solution, ensure the solvent is compatible.

  • Solid Waste Collection:

    • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Liner: Use a 6-mil polyethylene bag liner if disposing of large quantities (>100g) to prevent dust generation during transfer.

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in solvents (e.g., Methanol, DMSO), dispose of the entire solution into the Non-Halogenated Organic Waste carboy.

    • Critical Check: Ensure the solution pH is between 3 and 11. Extreme pH should be neutralized prior to adding to a commingled waste drum to prevent container degradation.

Labeling & Documentation (The Self-Validating System)

A waste container is only safe if its contents are known. Use the following labeling standard to ensure downstream safety.

Required Label Elements:

  • Full Chemical Name: Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Do not use abbreviations like "MHPB").

  • Primary Constituent: If in solution, list the solvent first (e.g., "Methanol 95%, Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate 5%").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[5]

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision-making process for disposing of this specific compound.

WasteLogic Start Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate (Waste Generated) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidStream Solid Hazardous Waste (Incineration) Solid->SolidStream Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloStream Halogenated Waste Stream (High Temp Incineration) Halo->HaloStream NonHaloStream Non-Halogenated Waste Stream (Fuel Blending) NonHalo->NonHaloStream

Figure 1: Decision logic for assigning the correct waste stream based on physical state and solvent carrier.

Emergency Spill Response Protocol

In the event of a spill outside of a fume hood, follow this immediate containment workflow.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is it >100g or generating dust?) Spill->Assess PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Safety Glasses, N95 if dust present) Assess->PPE Contain 3. Containment (Cover with absorbent pads or damp paper towels to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into bag/jar) Contain->Clean Decon 5. Decontaminate (Wash surface with soap & water) Clean->Decon Disposal 6. Dispose as Hazardous Waste Decon->Disposal

Figure 2: Step-by-step spill response protocol minimizing dust inhalation risks.[6][7]

Regulatory Compliance (RCRA & EPA)

While this specific CAS is not listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it must be managed under the "Cradle-to-Grave" liability standard mandated by the Resource Conservation and Recovery Act (RCRA).

  • Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generation totals.

  • Drain Disposal: STRICTLY PROHIBITED. The aquatic toxicity potential of pyrimidine derivatives and the biological activity of benzoates make this illegal under the Clean Water Act.

  • Empty Containers: Containers that held this compound must be "RCRA Empty" (less than 3% by weight remaining) before being triple-rinsed. The rinsate must be collected as hazardous waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link][5][6]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Topic: CAS: 1092568-87-0 Role: Key Intermediate for Vadadustat (HIF-PH Inhibitor) Executive Summary: The "Potent Intermediate" Protocol Do not treat this merely as a generic organic ester. Methyl 3-(5-hydroxypyrimidin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1092568-87-0 Role: Key Intermediate for Vadadustat (HIF-PH Inhibitor)

Executive Summary: The "Potent Intermediate" Protocol

Do not treat this merely as a generic organic ester. Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is the structural core of Vadadustat (AKB-6548) , a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. The hydroxypyrimidine moiety is the active pharmacophore responsible for chelating active site iron in HIF enzymes.

As a Senior Application Scientist, my directive is clear: Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 substance. While the final API carries "Black Box" warnings for thrombotic events, the intermediate possesses the binding motif required for biological activity. Standard "safety glass and lab coat" protocols are insufficient for powder handling.

Hazard Identification & Mechanistic Logic

To select the right PPE, we must understand the biological causality of exposure.

  • The Pharmacophore Risk: The 5-hydroxypyrimidine ring is designed to mimic 2-oxoglutarate. Inhalation of dust allows rapid absorption into the bloodstream, where it may theoretically inhibit prolyl hydroxylases, mimicking systemic hypoxia.

  • Physical State Hazards: This compound is typically a low-density solid powder. Electrostatic charging during weighing causes "particle flight," significantly increasing inhalation risk compared to crystalline solids.

  • Chemical Reactivity: The methyl ester is susceptible to hydrolysis in humid environments, potentially releasing methanol and the free acid (a potential skin sensitizer).

The PPE Matrix: A Defense-in-Depth System

This matrix moves beyond "compliance" to "guaranteed safety."

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory (Primary) PAPR (Powered Air Purifying Respirator) OR N100/P3 Half-MaskWhy: N95s are insufficient for bioactive pharmaceutical dusts (<10 microns). A PAPR provides positive pressure, preventing inward leakage during physical exertion.
Dermal (Hands) Double Gloving (Nitrile / Nitrile)Outer: 5-8 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (Biological barrier). Protocol: Change outer gloves immediately upon visible contamination.
Dermal (Body) Tyvek® 400 (or equivalent) Lab Coat/Coverall Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source in the breakroom/home. Use disposable, non-woven polyethylene.
Ocular Indirect Vent Chemical Goggles Why: Safety glasses allow dust entry from the sides. Indirect vents prevent fogging while blocking airborne particulates.
Engineering Class II Biosafety Cabinet (BSC) or Powder Hood Critical: Do NOT handle open powder on an open bench.

Operational Workflow: The "Zero-Dust" Protocol

Safety is not just what you wear; it is how you move.

Phase A: Weighing & Transfer (Highest Risk)
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. The pyrimidine ring is electron-rich and prone to static cling.

  • The "Wet" Transfer: If possible, solubilize the compound (e.g., in DMSO or DMF) inside the weighing vessel within the hood before transferring it to the reaction flask. Handling a solution is safer than handling a dry powder.

Phase B: Reaction Monitoring
  • Closed Systems: When heating (e.g., ester hydrolysis or coupling), use a closed system with a scrubber.

  • Sampling: Do not withdraw aliquots with open pipettes outside the hood. Use septa and syringes to maintain containment.

Phase C: Spill Management
  • Do NOT sweep. Sweeping aerosolizes the pharmacophore.

  • Protocol: Cover the spill with wet paper towels (soaked in 10% bleach or simple soap water) to suppress dust. Scoop the wet slurry into a hazardous waste bag.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific intermediate, distinguishing between "Solid State" (High Risk) and "Solution State" (Lower Risk).

SafetyProtocol Start Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate Handling Request StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Dry Powder Solution Solubilized (DMSO/DMF) (Absorption Risk) StateCheck->Solution Dissolved EngControl_Solid REQUIRED: Powder Hood or Class II BSC Solid->EngControl_Solid EngControl_Liquid Standard Fume Hood Solution->EngControl_Liquid PPE_Solid PPE: PAPR/N100 + Double Nitrile + Tyvek EngControl_Solid->PPE_Solid PPE_Liquid PPE: Chemical Goggles + Single Nitrile (Change often) EngControl_Liquid->PPE_Liquid Action_Weigh Action: Anti-Static Weighing PPE_Solid->Action_Weigh Action_Transfer Action: Syringe Transfer PPE_Liquid->Action_Transfer

Caption: Operational Exposure Control decision tree. Note the escalation to PAPR/N100 for solid handling due to pharmacophore potency.

Disposal & Deactivation

Because this molecule is a drug precursor, it must be destroyed, not just "thrown away."

  • Segregation: Do not mix with general organic solvents. Label clearly as "API Intermediate – Bioactive."

  • Incineration: The only validated disposal method is high-temperature incineration (>1000°C) to break the pyrimidine ring.

  • Container Decon: Triple rinse all empty containers with a solvent (acetone or methanol) into the waste stream before discarding the glass.

References

  • National Institutes of Health (DailyMed). Vadadustat (VAFSEO) Prescribing Information - Boxed Warning & Mechanism of Action. Retrieved from [Link]

  • Altasciences. Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs (HPAPI). Retrieved from [Link]

  • PubChem. Vadadustat (Compound Summary including Intermediates). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link]

Sources

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